4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1,2,5]thiadiazole
Description
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Properties
IUPAC Name |
4,7-dibromo-5,6-didodecoxy-2,1,3-benzothiadiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H50Br2N2O2S/c1-3-5-7-9-11-13-15-17-19-21-23-35-29-25(31)27-28(34-37-33-27)26(32)30(29)36-24-22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDXEQCMUYXONV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCCCCCC)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H50Br2N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70744161 | |
| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1313876-00-4 | |
| Record name | 4,7-Dibromo-5,6-bis(dodecyloxy)-2,1,3-benzothiadiazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70744161 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is a key building block in the development of advanced organic electronic materials. Its electron-accepting benzo[c][1][2][3]thiadiazole core, coupled with solubilizing long alkyl chains and reactive bromine atoms, makes it an ideal precursor for the synthesis of high-performance conjugated polymers and small molecules. These materials find applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The strategic placement of the dodecyloxy groups enhances the solubility of the resulting materials in common organic solvents, facilitating their processing from solution. The bromine atoms at the 4 and 7 positions provide reactive sites for further functionalization through cross-coupling reactions, such as Suzuki or Stille couplings, enabling the construction of complex molecular architectures.
This technical guide provides a comprehensive overview of a reliable and adaptable synthetic pathway to 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. The presented methodology is based on established chemical transformations, with a focus on explaining the rationale behind the choice of reagents and reaction conditions to ensure reproducibility and high yields.
Synthesis Pathway Overview
The synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a multi-step process that begins with commercially available and relatively inexpensive starting materials. The overall strategy involves the initial construction of the 5,6-bis(dodecyloxy)benzene core, followed by the formation of the benzothiadiazole ring system, and concluding with the regioselective bromination at the 4 and 7 positions.
The logical flow of the synthesis is depicted in the following diagram:
Figure 1: A schematic diagram illustrating the multi-step synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Detailed Experimental Protocols
Part 1: Synthesis of 1,2-Bis(dodecyloxy)benzene
The synthesis commences with the etherification of catechol. This Williamson ether synthesis is a robust and high-yielding reaction for the formation of diaryl ethers.
Protocol:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add catechol (1 equivalent), anhydrous potassium carbonate (K₂CO₃, 2.5 equivalents), and acetone.
-
Stir the suspension at room temperature for 30 minutes.
-
Add 1-bromododecane (2.2 equivalents) to the reaction mixture.
-
Heat the mixture to reflux and maintain for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.
-
Evaporate the solvent from the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 1,2-bis(dodecyloxy)benzene as a white solid.
-
Expertise & Experience: The choice of potassium carbonate as the base is crucial as it is strong enough to deprotonate the phenolic hydroxyl groups of catechol, yet mild enough to prevent side reactions. Acetone is an excellent solvent for this reaction due to its polarity and boiling point, which allows for efficient reflux. An excess of the alkyl halide and base is used to drive the reaction to completion.
Part 2: Synthesis of 1,2-Bis(dodecyloxy)-4,5-dinitrobenzene
The next step is the nitration of the electron-rich benzene ring. The reaction is carried out under mild conditions to control the regioselectivity and prevent over-nitration.
Protocol:
-
Dissolve 1,2-bis(dodecyloxy)benzene (1 equivalent) in glacial acetic acid in a round-bottom flask.
-
Cool the solution in an ice bath to 0-5 °C.
-
Slowly add fuming nitric acid (HNO₃, 2.2 equivalents) dropwise while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours.
-
Pour the reaction mixture into ice-water, which will cause the product to precipitate.
-
Collect the yellow solid by filtration, wash thoroughly with water until the washings are neutral, and then with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain pure 1,2-bis(dodecyloxy)-4,5-dinitrobenzene.
-
Expertise & Experience: The use of glacial acetic acid as a solvent helps to moderate the reactivity of nitric acid. The slow, dropwise addition of nitric acid at low temperatures is critical for controlling the exothermic reaction and ensuring the selective formation of the dinitro product at the 4 and 5 positions, which are activated by the electron-donating alkoxy groups.
Part 3: Synthesis of 1,2-Bis(dodecyloxy)-4,5-diaminobenzene
The dinitro compound is then reduced to the corresponding diamine. A catalytic hydrogenation using palladium on carbon (Pd/C) with hydrazine hydrate is an efficient and clean method for this transformation.
Protocol:
-
In a round-bottom flask, suspend 1,2-bis(dodecyloxy)-4,5-dinitrobenzene (1 equivalent) and 10% Pd/C (catalytic amount, ~5-10 mol%) in ethanol.
-
Heat the mixture to reflux.
-
Add hydrazine hydrate (10-20 equivalents) dropwise to the refluxing mixture. The reaction is exothermic, and the addition rate should be controlled to maintain a steady reflux.
-
After the addition is complete, continue to reflux for another 2-4 hours until the starting material is consumed (monitored by TLC).
-
Filter the hot reaction mixture through a pad of Celite® to remove the catalyst.
-
Evaporate the solvent from the filtrate under reduced pressure. The crude 1,2-bis(dodecyloxy)-4,5-diaminobenzene is often used in the next step without further purification.
-
Expertise & Experience: Catalytic hydrogenation is preferred over other reduction methods (e.g., using metals in acid) as it often results in cleaner products and simpler work-up procedures. Hydrazine hydrate serves as a convenient in situ source of hydrogen. The filtration must be done while the solution is hot to prevent the product from crystallizing out with the catalyst.
Part 4: Synthesis of 5,6-Bis(dodecyloxy)benzo[c]thiadiazole
The formation of the thiadiazole ring is achieved by the cyclization of the diamine with thionyl chloride.
Protocol:
-
Dissolve the crude 1,2-bis(dodecyloxy)-4,5-diaminobenzene (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or toluene in a round-bottom flask under a nitrogen atmosphere.
-
Add triethylamine (Et₃N, 10 equivalents) to the solution.
-
Cool the mixture to 0 °C and slowly add thionyl chloride (SOCl₂, 2 equivalents) dropwise.
-
After the addition, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.
-
Cool the reaction mixture and pour it into water.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Evaporate the solvent and purify the crude product by column chromatography on silica gel to yield 5,6-bis(dodecyloxy)benzo[c]thiadiazole.
-
Expertise & Experience: Triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the cyclization forward. The reaction is performed under an inert atmosphere to prevent oxidation of the diamine. Thionyl chloride is a highly reactive and corrosive reagent and should be handled with care in a well-ventilated fume hood.
Part 5: Synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
The final step is the bromination of the benzothiadiazole core at the electron-rich 4 and 7 positions.
Protocol:
-
Dissolve 5,6-bis(dodecyloxy)benzo[c]thiadiazole (1 equivalent) in a mixture of dichloromethane and acetic acid.
-
Add elemental bromine (Br₂, 2.2-2.5 equivalents) dropwise to the solution at room temperature.
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Stir the reaction mixture at room temperature for 12-24 hours.
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Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to remove excess bromine.
-
Extract the product with dichloromethane.
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Wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.
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Evaporate the solvent and recrystallize the crude product from a suitable solvent system (e.g., ethanol/hexane) to obtain the final product, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, as a solid.
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Expertise & Experience: Acetic acid is used as a co-solvent to facilitate the bromination reaction. The reaction is typically slow and requires an extended period to go to completion. The use of sodium thiosulfate for quenching is a standard and effective method for neutralizing unreacted bromine.
Data Summary
The following table summarizes the key characteristics of the target compound and its precursors.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Appearance |
| 1,2-Bis(dodecyloxy)benzene | C₃₀H₅₄O₂ | 446.75 | 85-95 | White solid |
| 1,2-Bis(dodecyloxy)-4,5-dinitrobenzene | C₃₀H₅₂N₂O₆ | 536.74 | 80-90 | Yellow solid |
| 1,2-Bis(dodecyloxy)-4,5-diaminobenzene | C₃₀H₅₆N₂O₂ | 476.78 | 90-98 | Off-white to brown solid |
| 5,6-Bis(dodecyloxy)benzo[c]thiadiazole | C₃₀H₅₂N₂O₂S | 504.81 | 70-85 | Yellowish solid |
| 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole | C₃₀H₅₀Br₂N₂O₂S | 662.61 | 80-90 | Pale yellow solid |
Conclusion
The synthetic pathway detailed in this guide provides a reliable and scalable method for the preparation of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. By understanding the rationale behind each step and adhering to the outlined protocols, researchers can confidently synthesize this valuable building block for the advancement of organic electronic materials. The self-validating nature of each protocol, coupled with the explanations of experimental choices, is intended to empower researchers to adapt and optimize these procedures for their specific needs.
References
-
Chou, H.-H., et al. (2012). High-Performance Dye-Sensitized Solar Cells Based on 5,6-Bis-hexyloxy-benzo[1][2][4]thiadiazole. Journal of Materials Chemistry, 22 , 13457-13466. [Link]
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Pilgram, K., et al. (1970). The bromination of 2,1,3-benzothiadiazole. Journal of Heterocyclic Chemistry, 7 (3), 629-633. [Link]
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Wikipedia. (2023). 2,1,3-Benzothiadiazole. Retrieved from [Link]
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- 2. Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d’]bis([1,2,3]thiadiazole) and Its SNAr and Cross-Coupling Reactions | MDPI [mdpi.com]
- 3. Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions | MDPI [mdpi.com]
physicochemical properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
An In-Depth Technical Guide to the Physicochemical Properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole
Introduction
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is a specialized organic semiconductor material that has garnered significant interest within the materials science and organic electronics communities. Identified by its CAS Number 1313876-00-4, this compound is structurally defined by a central electron-accepting benzo[c][1][2][3]thiadiazole (BTZ) core, functionalized with two bromine atoms at the 4 and 7 positions and two long dodecyloxy alkyl chains at the 5 and 6 positions.[1][4] This unique molecular architecture imparts a combination of desirable properties, including high electron mobility, good environmental stability, and excellent solubility in common organic solvents.[1]
The BTZ core is a well-established electron-deficient moiety, making it a powerful building block for donor-acceptor (D-A) type conjugated polymers.[5][6] The strategic placement of bromine atoms provides reactive sites for further synthetic modifications, such as Stille or Suzuki cross-coupling reactions, enabling the creation of complex conjugated systems with tailored optoelectronic properties.[1][7] Furthermore, the long dodecyloxy side chains are crucial for ensuring material processability, a key requirement for the fabrication of large-area electronic devices via solution-based techniques like spin-coating or inkjet printing.[1][4]
This technical guide offers a comprehensive examination of the core physicochemical properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole, providing researchers and development professionals with the foundational knowledge required to effectively utilize this versatile building block in the design and synthesis of next-generation organic electronic materials for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1][2][4]
Molecular Structure and Synthetic Strategy
The functionality of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is intrinsically linked to its molecular components. The BTZ core acts as the electronic acceptor, while the dodecyloxy chains provide solubility and influence thin-film morphology. The bromine atoms serve as synthetic handles for polymerization or further functionalization.
Plausible Synthetic Pathway
The workflow below illustrates a high-level plausible synthesis starting from a fluorinated BTZ precursor, a common strategy in the synthesis of alkoxy-substituted BTZ derivatives.[8] The nucleophilic aromatic substitution (SNAr) of fluorine atoms by alkoxides is a highly efficient reaction.
Caption: Plausible synthetic workflow for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole.
Causality in Synthetic Choices:
-
Starting Material: 4,7-Dibromo-5,6-difluorobenzo[c][1][2][3]thiadiazole is an ideal precursor because the fluorine atoms are excellent leaving groups for SNAr reactions, activated by the electron-withdrawing nature of the BTZ ring and bromine atoms.[8]
-
Reagents: A strong, non-nucleophilic base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) is used to deprotonate the dodecanol, forming the highly nucleophilic dodecyloxide in situ. This prevents side reactions associated with strong bases in the main reaction mixture.[8]
-
Solvent & Conditions: Anhydrous tetrahydrofuran (THF) is a suitable polar aprotic solvent that can dissolve the organic precursors and stabilize the alkoxide intermediate. Heating is typically required to overcome the activation energy of the substitution reaction.[8]
-
Purification: A two-step purification is essential. Column chromatography provides separation from unreacted starting materials and monosubstituted byproducts. Subsequent recrystallization yields a highly pure, crystalline solid suitable for device fabrication, where even trace impurities can degrade performance.
Core Physicochemical Properties
The physical and chemical characteristics of the title compound are summarized below. These properties are critical for its handling, processing, and performance in electronic devices.
| Property | Value | Source(s) |
| CAS Number | 1313876-00-4 | [1][9] |
| Molecular Formula | C₃₀H₅₀Br₂N₂O₂S | [1][10] |
| Molecular Weight | 662.60 g/mol | [1][10] |
| Appearance | White to off-white crystalline solid/powder | |
| Melting Point | 59.0 to 63.0 °C | [1] |
| Purity | Typically >98% (via HPLC) | [10] |
| Storage | Sealed in a dry environment at room temperature | [1] |
Solubility
A standout feature of this molecule is its enhanced solubility in common organic solvents such as chloroform, dichloromethane (DCM), tetrahydrofuran (THF), and toluene. This property is directly attributable to the two long, flexible dodecyloxy (C₁₂H₂₅O-) side chains.[1][4] Good solubility is a prerequisite for solution-based processing techniques, which are favored for manufacturing organic electronics due to their potential for low-cost, large-area, and high-throughput fabrication. The hydrophobic nature of the alkyl chains contributes to the material's overall stability and can influence the self-assembly and molecular packing in solid-state thin films.[4]
Thermal Stability
The reported melting point of 59-63 °C is relatively low, which is typical for organic molecules with long alkyl chains that disrupt crystal packing.[1] While extensive thermal stability data from thermogravimetric analysis (TGA) is not available in the provided search results, benzothiadiazole-based materials generally exhibit good thermal stability, which is crucial for the long-term operational stability of electronic devices that can generate heat during operation.
Optical and Electrochemical Characterization
The optoelectronic properties define the potential applications of the material. The BTZ core's electron-accepting nature and its ability to form conjugated systems through its bromine handles are central to these characteristics.
Optical Properties: UV-Visible Absorption and Photoluminescence
As a conjugated molecule, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is expected to absorb light in the UV-visible range. Benzo[c][1][2][3]thiadiazole derivatives are known D-A systems that often exhibit intramolecular charge transfer (ICT) upon photoexcitation, leading to characteristic absorption bands.[5][6] The precise absorption maximum (λmax) would depend on the solvent polarity and the electronic environment. When incorporated into a polymer, the absorption is expected to red-shift significantly due to extended π-conjugation.[6]
Experimental Protocol: UV-Vis and Photoluminescence (PL) Spectroscopy
This protocol outlines the standard procedure for characterizing the optical properties of the compound in solution.
Caption: Standard workflow for UV-Vis and Photoluminescence (PL) spectroscopy.
Self-Validation and Rationale:
-
Solvent Choice: Chloroform is selected as it is a common solvent for organic semiconductors and is known to fully dissolve the compound. Using a spectroscopic-grade solvent is critical to avoid background fluorescence or absorption.
-
Concentration: A dilute solution (micromolar range) is used to ensure the measurement is within the linear range of the Beer-Lambert law, preventing inaccuracies from aggregation or detector saturation.
-
Blank Correction: The spectrum of the pure solvent in the same cuvette must be recorded and subtracted from the sample's spectrum to eliminate contributions from the solvent and cuvette.
-
PL Excitation: The sample is excited at its absorption maximum (λmax) to generate the strongest possible emission signal, maximizing the signal-to-noise ratio.
Electrochemical Properties: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful technique used to determine the electrochemical stability of a molecule and to estimate the energy levels of its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For a material used in OPVs or OFETs, these energy levels are critical as they govern the efficiency of charge injection, transport, and separation at interfaces with other materials.[8][11] The electron-deficient BTZ core suggests that the compound will exhibit a reversible or quasi-reversible reduction wave. The oxidation potential is more influenced by the alkoxy groups, which are weak donors.
Experimental Protocol: Cyclic Voltammetry (CV)
This protocol describes the determination of HOMO and LUMO energy levels.
Caption: Workflow for determining HOMO/LUMO energy levels via Cyclic Voltammetry.
Trustworthiness and Rationale:
-
Three-Electrode System: This is the standard, reliable setup for electrochemical analysis. The working electrode is where the reaction of interest occurs, the reference electrode provides a stable potential to measure against, and the counter electrode completes the circuit.
-
Supporting Electrolyte: A high concentration of an inert electrolyte (like tetrabutylammonium hexafluorophosphate, TBAPF₆) is required to ensure conductivity of the solution and minimize IR drop, a source of experimental error.
-
Internal Reference: Ferrocene (Fc) is used as an internal standard. Its redox potential (Fc/Fc⁺) is stable and well-documented. By referencing the measured potentials to the Fc/Fc⁺ couple, results can be compared reliably across different experiments and laboratories. The HOMO and LUMO levels can be estimated using the following empirical equations:
-
EHOMO = -e [Eonset,ox - E½(Fc/Fc⁺) + 4.8] (eV)
-
ELUMO = -e [Eonset,red - E½(Fc/Fc⁺) + 4.8] (eV) (Note: The value of 4.8 eV is the estimated energy level of the Fc/Fc⁺ couple relative to the vacuum level).
-
Conclusion and Future Outlook
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole stands out as a highly valuable and versatile building block for the synthesis of advanced organic electronic materials. Its well-defined structure provides a unique combination of electronic, physical, and chemical properties. The electron-deficient BTZ core, combined with processability-enhancing dodecyloxy chains and synthetically versatile bromine handles, offers a robust platform for developing novel conjugated polymers with precisely engineered properties. The methodologies and data presented in this guide provide a solid foundation for researchers aiming to exploit this molecule in creating more efficient and stable organic solar cells, transistors, and light-emitting devices. Future research will likely focus on leveraging its reactive bromine sites to explore novel D-A copolymers with even lower bandgaps and optimized energy levels for targeted applications.
References
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LookChem. (n.d.). Cas 1313876-00-4, 2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy)-. Retrieved from [Link]
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Herbest. (n.d.). 4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][1][2][3]thiadiazole. Retrieved from [Link]
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Bazarova, I. V., et al. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(19), 6289. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Organic Synthesis: The Role of 4,7-Dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole. Retrieved from [Link]
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Yeong, S. P., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Retrieved from [Link]
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McIver, A. L., et al. (2022). 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Chemical Science, 13(36), 10829-10837. Retrieved from [Link]
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Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society, 168(3), 036514. Retrieved from [Link]
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Otto Chemie Pvt. Ltd. (n.d.). 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, 98% 15155-41-6 India. Retrieved from [Link]
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Yıldırım, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Request PDF on ResearchGate. Retrieved from [Link]
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McIver, A. L., et al. (2022). 4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts. Heriot-Watt University Research Portal. Retrieved from [Link]
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The Strategic Core for Advanced Organic Electronics: A Technical Guide to 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Abstract
This technical guide provides an in-depth exploration of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, CAS number 1313876-00-4, a pivotal building block in the synthesis of high-performance organic semiconductors. The strategic placement of dodecyloxy chains on the electron-deficient benzothiadiazole core imparts excellent solubility, a critical attribute for solution-processable fabrication of organic electronic devices. The bromine functionalities at the 4 and 7 positions serve as versatile handles for a variety of cross-coupling reactions, enabling the construction of donor-acceptor copolymers with tailored optoelectronic properties. This document will detail the synthesis, characterization, and application of this compound, with a particular focus on its role in the development of next-generation organic solar cells.
Introduction: The Architectural Significance of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
The benzo[c]thiadiazole (BT) moiety is a cornerstone in the design of electron-accepting units for organic electronics.[1][2] Its inherent electron-deficient nature, when incorporated into a conjugated polymer backbone, facilitates intramolecular charge transfer, leading to a reduction in the polymer's bandgap and enabling absorption of a broader range of the solar spectrum.[1][3] The introduction of alkoxy side chains, such as the dodecyloxy groups in the title compound, is a well-established strategy to enhance the solubility of the resulting polymers in common organic solvents, a prerequisite for cost-effective, large-area device fabrication via solution-based techniques like spin-coating and printing.[4]
The bromine atoms at the 4 and 7 positions are of paramount synthetic importance. They provide reactive sites for palladium-catalyzed cross-coupling reactions, such as Suzuki and Stille polymerizations, allowing for the facile construction of alternating donor-acceptor copolymers.[5][6] This modular approach enables the fine-tuning of the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which is critical for optimizing charge transfer and minimizing energy loss in organic photovoltaic devices.[4][7]
This guide will serve as a comprehensive resource for researchers and professionals in the field, providing not only the fundamental properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole but also detailed protocols and insights into its application.
Physicochemical Properties
A summary of the key physicochemical properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is presented in the table below.
| Property | Value |
| CAS Number | 1313876-00-4 |
| Molecular Formula | C₃₀H₅₀Br₂N₂O₂S |
| Molecular Weight | 662.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Melting Point | 59.0 to 63.0 °C |
| Solubility | Soluble in common organic solvents (e.g., toluene, chloroform, THF) |
Synthesis and Characterization
The synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a multi-step process that begins with the etherification of a suitable catechol precursor, followed by nitration, reduction, and subsequent cyclization and bromination. A plausible synthetic pathway is outlined below.
Caption: Synthetic workflow for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Experimental Protocol: Synthesis of a Closely Related Monomer
Step 1: Synthesis of 5,6-bis(octyloxy)benzo-[c][3][8][9]-thiadiazole
-
To a solution of 1,2-diamino-4,5-bis(octyloxy)benzene in an appropriate solvent (e.g., dichloromethane), add triethylamine.
-
Cool the mixture in an ice bath and slowly add thionyl chloride.
-
Allow the reaction to warm to room temperature and then reflux for several hours.
-
After cooling, quench the reaction with water and extract the product with an organic solvent.
-
Purify the crude product by column chromatography to yield 5,6-bis(octyloxy)benzo-[c][3][8][9]-thiadiazole.
Step 2: Bromination to 4,7-Dibromo-5,6-bis(octyloxy)benzo-[c][3][8][9]-thiadiazole
-
Dissolve the product from Step 1 in a suitable solvent such as chloroform or acetic acid.
-
Slowly add a solution of bromine in the same solvent to the reaction mixture at room temperature.
-
Stir the reaction for several hours until completion (monitored by TLC).
-
Quench the excess bromine with a solution of sodium bisulfite.
-
Extract the product with an organic solvent, wash with water and brine, and dry over anhydrous sulfate.
-
Purify the final product by recrystallization or column chromatography.
Spectroscopic and Electrochemical Characterization
The structural and electronic properties of polymers derived from alkoxy-substituted benzothiadiazole monomers are crucial for their performance in electronic devices. Below is a summary of the expected and reported characterization data for such polymers.
| Characterization Technique | Expected/Reported Properties for Alkoxy-BT Polymers |
| ¹H NMR | Resonances corresponding to the aromatic protons on the polymer backbone and the aliphatic protons of the dodecyloxy side chains. |
| UV-Vis Spectroscopy | Broad absorption in the visible region, typically with a maximum between 500-600 nm, indicative of a low bandgap. |
| Cyclic Voltammetry | Reversible oxidation and reduction waves, allowing for the determination of HOMO and LUMO energy levels. |
| HOMO Energy Level | Typically in the range of -5.2 to -5.5 eV. |
| LUMO Energy Level | Typically in the range of -3.4 to -3.7 eV. |
| Electrochemical Bandgap | Typically between 1.7 and 2.1 eV. |
Application in Organic Solar Cells
The primary application of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is as a monomer for the synthesis of donor-acceptor conjugated polymers for use in the active layer of organic solar cells (OSCs). The long dodecyloxy chains ensure good solubility for solution processing, while the benzothiadiazole unit provides the necessary electron-accepting character.
Polymer Synthesis via Suzuki Cross-Coupling
A common method for synthesizing these polymers is the Suzuki cross-coupling reaction, which involves the palladium-catalyzed reaction of the dibromo-monomer with a diboronic acid or ester-functionalized donor monomer.
Caption: Suzuki cross-coupling polymerization for donor-acceptor copolymers.
Device Fabrication and Performance
A representative example of a polymer derived from a similar alkoxy-substituted benzothiadiazole monomer is PC-DODTBT, which consists of alternating 2,7-carbazole and 5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][3][8][9]-thiadiazole units.[3] Bulk heterojunction solar cells were fabricated using a blend of this polymer as the electron donor and[10][10]-phenyl-C61-butyric acid methyl ester (PCBM) as the electron acceptor.[3]
Experimental Protocol: Organic Solar Cell Fabrication
-
Prepare a blend solution of the donor polymer and PCBM (e.g., in a 1:2 weight ratio) in a suitable solvent like chloroform or o-dichlorobenzene.
-
Clean an indium tin oxide (ITO)-coated glass substrate by sequential sonication in detergent, deionized water, acetone, and isopropanol.
-
Spin-coat a layer of poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) onto the ITO substrate to serve as a hole transport layer.
-
Anneal the PEDOT:PSS layer.
-
Spin-coat the active layer blend onto the PEDOT:PSS layer.
-
Anneal the active layer to optimize its morphology.
-
Deposit a metal cathode (e.g., aluminum) by thermal evaporation under high vacuum.
-
Encapsulate the device to protect it from air and moisture.
The performance of the PC-DODTBT:PCBM device is summarized in the table below.[3]
| Device Parameter | Value |
| Open-Circuit Voltage (Voc) | 0.88 V |
| Short-Circuit Current Density (Jsc) | 2.04 mA/cm² |
| Fill Factor (FF) | 0.51 |
| Power Conversion Efficiency (PCE) | 0.92% |
These results demonstrate that polymers incorporating the 5,6-bis(alkoxy)benzo[c]thiadiazole unit can function effectively in organic solar cells, and further optimization of the donor unit and device architecture can lead to higher efficiencies. The use of dodecyloxy chains in place of octyloxy chains is expected to further enhance solubility without significantly altering the electronic properties, making 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole a highly promising building block for the next generation of solution-processable organic solar cells.
Safety and Handling
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole should be handled in a well-ventilated area, preferably in a fume hood. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area thoroughly with water. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Conclusion
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a strategically designed building block for the synthesis of advanced organic semiconducting polymers. Its key features—an electron-deficient benzothiadiazole core, solubilizing dodecyloxy side chains, and versatile bromine functionalities—make it an ideal candidate for the creation of solution-processable materials for organic electronic applications, particularly organic solar cells. The ability to fine-tune the optoelectronic properties through copolymerization offers a clear pathway to the development of highly efficient and cost-effective organic photovoltaic devices. This guide has provided a comprehensive overview of its synthesis, characterization, and application, underscoring its importance in the ongoing advancement of organic electronics.
References
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Synthesis of Conjugated Polymers for Organic Solar Cell Applications. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and photovoltaic properties of poly(2,7-carbazole-5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][3][8][9]-thiadiazole). (n.d.). Retrieved January 19, 2026, from [Link]
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Benzothiadiazole-based materials for organic solar cells. (n.d.). Retrieved January 19, 2026, from [Link]
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Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. (n.d.). Retrieved January 19, 2026, from [Link]
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Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. (2024, August 20). Retrieved January 19, 2026, from [Link]
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Semi-crystalline photovoltaic polymers with efficiency exceeding 9% in a 300 nm thick conventional single-cell device. (2014, June 19). Retrieved January 19, 2026, from [Link]
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Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][3][8][9]-thiadiazole-9,9-dioctylfluorene). (n.d.). Retrieved January 19, 2026, from [Link]
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Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][3][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. (n.d.). Retrieved January 19, 2026, from [Link]
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Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[1][3][8]-benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzo[1][3][8]thiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzo[1][3][8]thiadiazole. The Stille coupling reaction and continuous Heck coupling reaction for synthesis of 4,7-bispara-chlorophenyl-5,6-dicarbazol-N-ylbenzo[1][3][8]thiadiazole. (2025, December). Retrieved January 19, 2026, from [Link]
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Synthesis and characterization of a thiadiazole/benzoimidazole-based copolymer for solar cell applications. (2010, October 15). Retrieved January 19, 2026, from [Link]
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Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. (n.d.). Retrieved January 19, 2026, from [Link]
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Suzuki cross-coupling reactions of 4,7-dibromo[3][8][9]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2025, August 7). Retrieved January 19, 2026, from [Link]
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Design and synthesis of benzothiadiazole–oligothiophene polymers for organic solar cell applications. (2025, August 7). Retrieved January 19, 2026, from [Link]
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Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings. (n.d.). Retrieved January 19, 2026, from [Link]
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Benzo[1,2-d:4,5-d′]bis([1][3][8]thiadiazole) and Its Bromo Derivatives. (n.d.). Retrieved January 19, 2026, from [Link]
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Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applications. (n.d.). Retrieved January 19, 2026, from [Link]
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The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. (n.d.). Retrieved January 19, 2026, from [Link]
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Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT).. (2025, November 24). Retrieved January 19, 2026, from [Link]
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An In-Depth Technical Guide to the Molecular Structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
An In-Depth Technical Guide to the Molecular Structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Key Building Block in Organic Electronics
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is a specialized organic molecule that has garnered significant interest in the field of materials science, particularly for its application in organic electronics.[1] Its unique structure, featuring a central electron-accepting benzothiadiazole core flanked by two bromine atoms and solubilizing dodecyloxy side chains, makes it a versatile building block for the synthesis of high-performance semiconducting polymers. These polymers are integral components of organic photovoltaic (OPV) devices and organic light-emitting diodes (OLEDs).
The strategic placement of electron-withdrawing bromine atoms and the electron-donating nature of the alkoxy chains allow for the fine-tuning of the molecule's electronic properties. This donor-acceptor architecture is fundamental to creating materials with low band gaps, a critical characteristic for efficient light absorption in solar cells.[2][4] The long dodecyloxy chains are not merely for solubility; they also play a crucial role in influencing the self-assembly and morphology of the resulting polymers in thin films, which directly impacts device performance.[1] This guide provides a comprehensive overview of the molecular structure, synthesis, and application of this pivotal compound.
Molecular Structure and Physicochemical Properties
The molecular integrity of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is the cornerstone of its functionality. The molecule consists of a planar benzothiadiazole ring system, which is a fused aromatic heterocyclic system containing a thiadiazole ring fused to a benzene ring. This core is substituted with two bromine atoms at the 4 and 7 positions and two dodecyloxy groups at the 5 and 6 positions.
The long, flexible dodecyloxy chains, while enhancing solubility, will have a significant impact on the crystal packing and thin-film morphology. Their conformation is not fixed and can vary depending on the processing conditions, which in turn affects the intermolecular interactions and charge mobility of any resulting polymer.
Below is a summary of the key physicochemical properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole.
| Property | Value | Source |
| Chemical Formula | C₃₀H₅₀Br₂N₂O₂S | [5] |
| Molecular Weight | 662.61 g/mol | [5] |
| CAS Number | 1313876-00-4 | [4] |
| Appearance | White to off-white powder/crystals | [1] |
| Solubility | Soluble in common organic solvents like chloroform, chlorobenzene, etc. | |
| Purity | Typically >98% (by HPLC) | [5] |
A visual representation of the molecular structure is provided below:
Caption: Synthetic workflow for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]t[1][2][3]hiadiazole.
Step-by-Step Methodology:
-
Nitration: 1,2-bis(dodecyloxy)benzene is treated with a nitrating agent, such as nitric acid, to introduce two nitro groups onto the benzene ring, yielding 1,2-bis(dodecyloxy)-4,5-dinitrobenzene.
-
Reduction: The dinitro compound is then reduced to the corresponding diamine, 1,2-bis(dodecyloxy)-4,5-diaminobenzene. This can be achieved through various methods, including catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas) or with a reducing agent like tin(II) chloride.
-
Ring Closure: The diamine undergoes a ring-closure reaction to form the benzothiadiazole core. This is typically accomplished by reacting the diamine with thionyl chloride (SOCl₂) or sulfur monochloride (S₂Cl₂).
-
Bromination: The final step is the bromination of the 5,6-bis(dodecyloxy)benzo[c]t[1][2][3]hiadiazole intermediate. This is achieved by treating it with bromine in a suitable solvent, such as acetic acid, to yield the final product, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]t[1][2][3]hiadiazole.
Causality Behind Experimental Choices:
-
The choice of long dodecyloxy chains in the starting material is deliberate to ensure the final product has good solubility in organic solvents, which is essential for solution-based processing of organic electronic devices.
-
The reduction step is critical, and the choice of reducing agent can affect the yield and purity. Catalytic hydrogenation is often preferred for its clean reaction profile.
-
The bromination step is regioselective, with the bromine atoms adding to the 4 and 7 positions of the benzothiadiazole ring, which are activated for electrophilic substitution. These bromine atoms serve as handles for subsequent polymerization reactions.
Characterization
The synthesized compound is typically characterized using a suite of analytical techniques to confirm its structure and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the presence of the dodecyloxy chains and the aromatic protons of the benzothiadiazole core. The chemical shifts and coupling patterns provide detailed information about the molecular structure.
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the molecular weight and elemental composition of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC is employed to assess the purity of the final product. A purity of over 98% is often required for use in high-performance electronic devices. [5]
Application in Organic Solar Cells: A Case Study
The primary application of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]t[1][2][3]hiadiazole is as a monomer in the synthesis of donor-acceptor (D-A) conjugated polymers for organic solar cells. The benzothiadiazole unit acts as the electron acceptor, and it is typically copolymerized with an electron-donating monomer.
Experimental Protocol: Polymer Synthesis and Device Fabrication
The following protocol describes a general approach for synthesizing a D-A copolymer using the title compound and its subsequent fabrication into a solar cell.
Caption: Workflow for fabricating an organic solar cell using a polymer derived from the title compound.
Step-by-Step Methodology:
-
Polymerization: The dibrominated monomer is copolymerized with a suitable electron-donating comonomer (e.g., a distannylated or diboronylated carbazole, fluorene, or benzodithiophene derivative) via a palladium-catalyzed cross-coupling reaction such as Suzuki or Stille coupling.
-
Active Layer Formulation: The resulting D-A copolymer is blended with an electron acceptor, typically a fullerene derivative like-[6][6]phenyl-C₇₁-butyric acid methyl ester (PC₇₁BM), in a common organic solvent like chlorobenzene or o-dichlorobenzene.
-
Thin Film Deposition: The blend solution is then spin-coated onto a transparent conducting oxide (TCO) coated substrate (e.g., indium tin oxide (ITO) on glass) to form the active layer of the solar cell.
-
Annealing: The film is often thermally annealed to optimize its morphology, which promotes the formation of distinct donor and acceptor domains for efficient charge separation and transport.
-
Electrode Deposition: Finally, a top metal electrode (e.g., aluminum or calcium/aluminum) is deposited via thermal evaporation to complete the device structure.
Performance of Derived Polymers:
Polymers incorporating the 5,6-bis(alkoxy)benzo[c]t[1][2][3]hiadiazole unit have demonstrated promising photovoltaic performance. For instance, copolymers with benzodithiophene have achieved power conversion efficiencies (PCEs) in the range of 7.8-9.7%. [3]Another example, a copolymer with fluorene, showed a PCE of 1.77%. The introduction of the alkoxy chains not only enhances solubility but also helps in maintaining a planar molecular conformation, which is beneficial for device performance.
Conclusion: A Versatile Component for Future Electronics
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]t[1][2][3]hiadiazole stands out as a critical building block in the rational design of advanced organic electronic materials. Its well-defined molecular structure, with its electron-accepting core, reactive bromine sites, and solubilizing alkoxy chains, provides a powerful platform for chemists and materials scientists to create novel semiconducting polymers with tailored optoelectronic properties. The continued exploration of this and similar molecular architectures will undoubtedly pave the way for more efficient and stable organic solar cells and other electronic devices.
References
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Feng, S., et al. (2020). Enhancing the Photovoltaic Performance of a Benzo[c]t[1][2][3]hiadiazole-Based Polymer Donor via a Non-Fullerene Acceptor Pairing Strategy. ACS Applied Materials & Interfaces, 12(47), 53021–53028. Available from: [Link]
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PubChem. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole. Available from: [Link]
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Li, Z., et al. (2018). Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance. ACS Applied Materials & Interfaces, 10(40), 34359–34368. Available from: [Link]
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Li, G., et al. (2012). Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c]-[1][2][3]thiadiazole-9,9-dioctylfluorene). Journal of Materials Science & Technology, 28(10), 911-916. Available from: [Link]
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4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole melting point and boiling point
An In-Depth Technical Guide to the Thermal Properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole
Authored by: Dr. Gemini, Senior Application Scientist
Introduction
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is a specialized organic semiconductor building block that has garnered significant interest within the materials science and organic electronics communities. Its molecular architecture, featuring a highly electron-accepting benzothiadiazole core flanked by two bromine atoms and solubilizing dodecyloxy side chains, makes it a versatile precursor for the synthesis of high-performance conjugated polymers and small molecules.[4][5] These resultant materials are integral to the active layers of organic photovoltaic (OPV) devices, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
The thermal properties of this compound, specifically its melting and boiling points, are critical parameters that dictate its purification, processing, and the ultimate performance and stability of devices fabricated from its derivatives. This guide provides a comprehensive analysis of these properties, grounded in experimental data and theoretical considerations, to support researchers and drug development professionals in their work with this key organic material.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is presented below. These data are fundamental for its handling, characterization, and application in further synthetic endeavors.
| Property | Value |
| IUPAC Name | 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole |
| CAS Number | 1313876-00-4[4][5][6][7] |
| Molecular Formula | C₃₀H₅₀Br₂N₂O₂S[5][8] |
| Molecular Weight | 662.61 g/mol [8] |
| Appearance | White to off-white crystalline powder[7] |
| Melting Point | 59.0 to 63.0 °C[4][7] |
| Boiling Point | Not available (N/A)[4] |
Thermal Behavior Analysis
Melting Point: A Critical Parameter for Processing
The melting point of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is consistently reported in the range of 59.0 to 63.0 °C .[4][7] This relatively low melting point is a direct consequence of the long, flexible dodecyloxy side chains. These chains disrupt the intermolecular π-π stacking that would otherwise be dominant between the aromatic benzothiadiazole cores, thereby lowering the energy required to transition from a crystalline solid to an isotropic liquid state.
From a practical standpoint, this melting range is advantageous for several reasons:
-
Purification: It allows for purification by recrystallization from common organic solvents under mild heating conditions, minimizing the risk of thermal degradation.
-
Solution Processing: The compound's good solubility, aided by the dodecyloxy chains, and its low melting point are beneficial for solution-based deposition techniques used in the fabrication of organic electronic devices.[4][5]
-
Morphology Control: The thermal characteristics of this material influence the thin-film morphology during annealing processes, which is a critical factor for achieving optimal device performance.
Boiling Point and Thermal Stability
The boiling point for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is not reported in the literature.[4] This is typical for complex organic molecules with high molecular weights. At atmospheric pressure, such compounds often decompose at temperatures below their theoretical boiling point. The energy required to bring the molecule into the gas phase is greater than the energy of its weakest chemical bonds, leading to degradation rather than boiling.
For its intended applications in organic electronics, the crucial parameter is not the boiling point but the thermal stability . The material must withstand the temperatures required for device fabrication and long-term operation without significant decomposition. Techniques such as Thermogravimetric Analysis (TGA) are employed to determine the onset temperature of decomposition, which provides a practical upper limit for processing temperatures.
Experimental Workflow: Determination of Melting Point by Differential Scanning Calorimetry (DSC)
To accurately determine the melting point and investigate other thermal transitions, Differential Scanning Calorimetry (DSC) is the preferred method. It offers high precision and provides a wealth of information about the material's thermal behavior.
Step-by-Step DSC Protocol
-
Sample Preparation: Accurately weigh 3-5 mg of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole into an aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact and contain the sample.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. The reference pan allows for the measurement of differential heat flow.
-
Thermal Program:
-
Equilibration: Equilibrate the cell at 25 °C.
-
Heating Scan 1: Heat the sample from 25 °C to 100 °C at a rate of 10 °C/min. This initial scan is used to erase the sample's prior thermal history.
-
Cooling Scan: Cool the sample from 100 °C to 0 °C at a rate of 10 °C/min to observe crystallization behavior.
-
Heating Scan 2: Heat the sample from 0 °C to 120 °C at a rate of 10 °C/min. The melting point is determined from this second heating scan to ensure the analysis of a consistent crystalline structure.
-
-
Data Analysis: The melting point is determined as the peak temperature of the endothermic event on the second heating scan. The area under the peak corresponds to the enthalpy of fusion.
Rationale for Experimental Choices
-
Heating/Cooling Rate (10 °C/min): This rate provides a good balance between signal resolution and experimental time.
-
Second Heating Scan: Using the second heating scan for analysis ensures that the observed melting behavior is characteristic of the material itself, independent of its previous storage or handling conditions.
-
Inert Atmosphere (Nitrogen): The experiment is conducted under a continuous flow of nitrogen gas to prevent oxidative degradation of the sample at elevated temperatures.
DSC Workflow Diagram
Caption: Workflow for Melting Point Determination using DSC.
Synthesis and Purity Considerations
The accurate determination of thermal properties is contingent on the high purity of the material. The synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole typically involves a multi-step process.
General Synthetic Pathway
A plausible synthetic route starts from 2,1,3-benzothiadiazole, which undergoes bromination, followed by nitration, reduction, and finally etherification to introduce the dodecyloxy side chains. The bromine atoms are often introduced at a later stage to a pre-functionalized benzene ring before the formation of the thiadiazole ring to control regioselectivity. The presence of bromine atoms is particularly useful for subsequent cross-coupling reactions (e.g., Suzuki or Stille coupling) to build larger conjugated systems.[9]
Synthetic Pathway Diagram
Caption: Generalized Synthetic Route to the Target Compound.
Conclusion
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is a key building block in organic electronics, and its thermal properties are of paramount importance for its application. The melting point, lying in the range of 59.0 to 63.0 °C, is well-defined and advantageous for both purification and device fabrication. While the boiling point is not practically relevant due to thermal decomposition, the overall thermal stability of the compound is sufficient for its use in solution-processed organic electronic devices. A thorough understanding and precise characterization of these thermal properties, using techniques such as DSC, are essential for the rational design of materials and the optimization of device performance.
References
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Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][10]thiadiazole) and Its SNAr and Cross-Coupling Reactions . Source: MDPI. URL: [Link]
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Cas 1313876-00-4,2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy) - LookChem . Source: LookChem. URL: [Link]
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4,7-Dibromo-5,6-bis(hexyloxy)benzo[c][1][2][3]thiadiazole - MySkinRecipes . Source: MySkinRecipes. URL: [Link]
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Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide - ResearchGate . Source: ResearchGate. URL: [Link]
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4,7-Diarylbenzo[c][1][2][3]thiadiazoles as fluorophores and visible light organophotocatalysts - Heriot-Watt University Research Portal . Source: Heriot-Watt University. URL: [Link]
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A-Practical-Guide-to-Determining-the-Solubility-Profile-of-4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Abstract
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a critical building block in the synthesis of high-performance conjugated polymers for organic electronic applications, such as organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). The processability of these materials is fundamentally governed by their solubility in common organic solvents. This guide provides a comprehensive framework for researchers, chemists, and materials scientists to systematically determine the solubility profile of this compound. Recognizing the scarcity of published quantitative data, this document emphasizes robust, replicable experimental protocols. It combines theoretical principles, including Hansen Solubility Parameters (HSP), with detailed, step-by-step methodologies for both qualitative and quantitative solubility assessment. The aim is to empower researchers to generate reliable, in-house solubility data essential for optimizing solution-based fabrication processes, ensuring batch-to-batch consistency, and accelerating materials development.
Introduction: The Critical Role of Solubility in Organic Electronics
The performance of solution-processed organic semiconductor devices is intrinsically linked to the quality of the deposited thin film. This quality, in turn, depends heavily on the solubility of the active materials.[1][2] 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole serves as a key monomer in the production of donor-acceptor copolymers. Its solubility dictates several critical parameters:
-
Solution Concentration: Higher solubility allows for the preparation of more concentrated inks, which is crucial for achieving desired film thicknesses in scalable printing techniques.
-
Solvent Selection: The choice of solvent affects solution viscosity, drying kinetics, and ultimately, the nanoscale morphology of the resulting polymer film.
-
Processability: Good solubility is a prerequisite for solution-based techniques like spin-coating, blade-coating, and inkjet printing.[1] The long dodecyloxy side chains are specifically incorporated into the molecular structure to enhance solubility in common organic solvents.[3]
Given the lack of a centralized, public database for the quantitative solubility of this specific compound, a standardized approach to its determination is necessary. This guide provides the theoretical and practical tools to achieve this.
Theoretical Framework for Solvent Selection
A rational approach to solvent selection begins with understanding the molecular structure of the solute and applying the principle of "like dissolves like."[4]
Molecular Structure Analysis
-
Nonpolar Character: The two long dodecyl (C12H25) ether chains dominate the molecular structure, imparting a significant hydrophobic and nonpolar character.[3]
-
Polar Character: The central benzo[c][5][6][7]thiadiazole (BT) core is an electron-deficient, polar moiety.[2][8] The bromine atoms also contribute to the molecule's polarity.
-
Overall Polarity: The molecule is amphiphilic, but the large aliphatic component suggests it will be most soluble in nonpolar or moderately polar organic solvents. It is expected to be insoluble in highly polar solvents like water.
Hansen Solubility Parameters (HSP)
A more sophisticated method for predicting solubility is the use of Hansen Solubility Parameters.[6][9] HSP theory posits that the total cohesive energy of a substance can be divided into three components:
-
δd: Energy from dispersion forces.
-
δp: Energy from polar forces.
-
δh: Energy from hydrogen bonding forces.
Each solvent and solute can be described by a point in this three-dimensional "Hansen space." The principle states that substances with closer HSP coordinates are more likely to be miscible.[6][9] While the exact HSP values for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole are not published, a researcher can determine them experimentally by testing solubility in a range of solvents with known HSP values.[10] This allows for the rational selection of optimal solvents or the design of solvent blends for specific applications.[7][11]
Table 1: Recommended Solvents for Initial Screening (Categorized by Polarity and Function)
| Solvent Class | Example Solvents | Rationale for Inclusion |
| Nonpolar Aromatic | Toluene, Xylene, Mesitylene | Expected to dissolve the nonpolar alkyl chains and interact favorably with the aromatic core. |
| Chlorinated | Chloroform, Dichloromethane (DCM), Chlorobenzene, Dichlorobenzene | Commonly used for conjugated polymers; good balance of polarity. |
| Ethers | Tetrahydrofuran (THF), Dioxane | Moderately polar aprotic solvents, often effective for dissolving large organic molecules. |
| Alkanes | Hexane, Cyclohexane | Tests the contribution of the nonpolar alkyl chains. Solubility may be limited. |
| Polar Aprotic | N,N-Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Expected to have poor solubility, but useful for defining the limits of the solubility profile. |
| Polar Protic | Ethanol, Isopropanol | Expected to be insoluble; acts as a negative control. |
Experimental Protocol for Solubility Determination
This section provides a rigorous, step-by-step methodology for determining both qualitative and quantitative solubility.
Materials and Equipment
-
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (ensure purity)
-
Selected solvents (HPLC grade or higher)
-
Analytical balance (±0.1 mg precision)
-
Vials with screw caps (e.g., 4 mL or 8 mL)
-
Volumetric flasks and pipettes
-
Temperature-controlled shaker or sonicator bath
-
Syringe filters (0.2 or 0.45 µm, PTFE for organic solvents)
-
UV-Vis Spectrophotometer and cuvettes
-
Glass Pasteur pipettes and bulbs
-
Drying oven
Workflow for Quantitative Solubility Measurement
The following diagram outlines the recommended workflow for accurate solubility determination.
Caption: Workflow for quantitative solubility determination.
Detailed Step-by-Step Protocol
Part A: Preparation of a Saturated Solution
-
Weighing: Accurately weigh an excess amount of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (e.g., 20-30 mg) into a labeled glass vial. The key is to ensure undissolved solid remains at the end of the experiment.
-
Solvent Addition: Using a calibrated pipette, add a precise volume of the chosen solvent (e.g., 2.00 mL) to the vial.
-
Equilibration: Seal the vial tightly. Place it in a temperature-controlled shaker or sonicator set to a constant temperature (e.g., 25°C). Agitate the mixture for at least 24 hours to ensure it reaches thermodynamic equilibrium. Causality: Continuous agitation at a stable temperature is crucial because solubility is a temperature-dependent equilibrium property.
-
Settling: After equilibration, let the vial stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
Part B: Concentration Measurement via UV-Vis Spectroscopy
Self-Validation: This method relies on the Beer-Lambert Law (A = εbc), which states that absorbance is directly proportional to concentration. A calibration curve must be generated first to determine the molar absorptivity (ε) and validate the linear response of the instrument.
-
Determine λ_max: Prepare a dilute stock solution of the compound in a suitable solvent (e.g., chloroform). Scan the absorbance from 300-800 nm to find the wavelength of maximum absorbance (λ_max). The conjugated benzothiadiazole core is a strong chromophore, making UV-Vis spectroscopy an ideal analytical tool.[5][12][13]
-
Prepare Calibration Standards: From the stock solution, create a series of at least five standards of known concentration through serial dilution.
-
Generate Calibration Curve: Measure the absorbance of each standard at λ_max. Plot Absorbance vs. Concentration. The plot should be linear (R² > 0.99). The slope of this line is the molar absorptivity (ε) if the path length (b) is 1 cm.
-
Sample Measurement: Carefully draw the supernatant (the clear liquid) from the saturated solution vial using a syringe. Attach a PTFE syringe filter and dispense the filtered, saturated solution into a clean vial. Causality: Filtration is critical to remove any suspended microparticles that would scatter light and artificially inflate the absorbance reading.
-
Dilute Sample: Make a precise dilution of the filtered saturated solution to ensure its absorbance falls within the linear range of your calibration curve (typically 0.1 - 1.0 AU).
-
Measure Absorbance: Measure the absorbance of the diluted sample at λ_max.
Calculation and Data Reporting
-
Calculate Concentration: Using the equation from your calibration curve (y = mx + c, where y is absorbance and x is concentration) or the Beer-Lambert Law, calculate the concentration of the diluted sample.
-
Back-Calculate Solubility: Account for the dilution factor to determine the concentration of the original saturated solution. This value is the quantitative solubility.
-
Solubility (g/L) = Concentration (mol/L) × Molecular Weight ( g/mol )
-
-
Data Reporting: Report the solubility in clear units (e.g., mg/mL or g/L) at the specified temperature.
Table 2: Template for Reporting Quantitative Solubility Data
| Solvent | Temperature (°C) | Solubility (mg/mL) | Observations (Color, etc.) |
| Chloroform | 25 | [Experimental Value] | e.g., Yellow solution |
| Toluene | 25 | [Experimental Value] | e.g., Pale yellow solution |
| THF | 25 | [Experimental Value] | e.g., Colorless solution |
| Hexane | 25 | [Experimental Value] | e.g., Insoluble |
| ... | ... | ... | ... |
Conclusion and Best Practices
Determining the solubility profile of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a foundational step for its successful application in organic electronics. While theoretical predictions provide a valuable starting point, rigorous experimental measurement is indispensable. Researchers should prioritize using high-purity materials, maintaining strict temperature control, and ensuring proper equilibration to obtain trustworthy and reproducible data. The protocols outlined in this guide provide a self-validating framework for generating the high-quality solubility data needed to advance the development of next-generation organic semiconductor materials.
References
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Visible and Ultra-Violet Spectroscopy (UV-Vis) , Open Library Publishing Platform. [Link]
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Experiment: Solubility of Organic & Inorganic Compounds , Clark College. [Link]
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Hansen Solubility Parameters (HSP) , Adscientis. [Link]
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EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS , The University of Jordan. [Link]
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Procedure For Determining Solubility of Organic Compounds , Scribd. [Link]
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Hansen Solubility Parameters , hansen-solubility.com. [Link]
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Predicting polymer solubility from phase diagrams to compatibility: a perspective on challenges and opportunities , RSC Publishing. [Link]
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Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis , Austin Community College. [Link]
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Solubility of Organic Compounds , University of Toronto. [Link]
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Conjugation & UV-Vis Spectroscopy: Crash Course Organic Chemistry #41 , YouTube. [Link]
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What Is The Effect Of Conjugation In UV Spectroscopy? , YouTube. [Link]
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UV-Visible Spectroscopy , Michigan State University Department of Chemistry. [Link]
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Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells , Chinese Journal of Polymer Science. [Link]
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Fluorinated benzothiadiazole-based conjugated polymers for high-performance polymer solar cells without any processing additives or post-treatments , PubMed. [Link]
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2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy)- , LookChem. [Link]
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Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells , Request PDF on ResearchGate. [Link]
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An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectra of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Abstract
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. This compound is of significant interest to researchers in materials science and drug development due to its unique electronic and solubility properties conferred by the benzothiadiazole core and the long-chain dodecyloxy substituents.[1] This guide will delve into the theoretical underpinnings of the expected spectral features, provide detailed assignments of the proton and carbon signals, and outline the experimental protocols for acquiring high-quality NMR data. The information presented herein is intended to serve as a valuable resource for scientists engaged in the synthesis, characterization, and application of this and related benzothiadiazole derivatives.
Introduction: The Structural Significance of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a complex organic molecule featuring a central benzo[c][2][3][4]thiadiazole heterocyclic system. This core structure is flanked by two bromine atoms at the 4 and 7 positions and two dodecyloxy groups at the 5 and 6 positions. The benzothiadiazole moiety is a well-known electron-accepting unit, which, when incorporated into larger conjugated systems, can impart desirable electronic properties for applications in organic electronics, such as organic photovoltaics and light-emitting diodes.[3][5] The bromine atoms serve as versatile synthetic handles for further functionalization through cross-coupling reactions, allowing for the construction of more complex molecular architectures.[5]
The two long dodecyloxy chains are crucial for ensuring solubility in common organic solvents, a critical factor for the processability of these materials.[1] Given the intricate interplay of these structural features, NMR spectroscopy is an indispensable tool for confirming the molecular structure, assessing purity, and understanding the electronic environment of the different nuclei within the molecule.
Predicted ¹H NMR Spectral Analysis
The ¹H NMR spectrum of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is expected to be relatively simple, dominated by the signals from the two equivalent dodecyloxy chains. Due to the symmetrical nature of the molecule, the two dodecyloxy groups are chemically equivalent, leading to a single set of signals for the aliphatic protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Assignments for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~4.2 - 4.4 | Triplet | 4H | -O-CH₂ -(CH₂)₁₀-CH₃ | Protons on the carbon directly attached to the electron-withdrawing oxygen atom are deshielded. |
| ~1.8 - 2.0 | Multiplet | 4H | -O-CH₂-CH₂ -(CH₂)₉-CH₃ | Protons on the second carbon of the alkyl chain. |
| ~1.2 - 1.6 | Broad Multiplet | 32H | -O-(CH₂)₂-(CH₂)₈ -CH₂-CH₃ | Overlapping signals from the central methylene groups of the long alkyl chains. |
| ~0.8 - 0.9 | Triplet | 6H | -(CH₂)₁₁-CH₃ | Terminal methyl protons, typically found in the most upfield region. |
Note: The chemical shifts are predicted based on the analysis of similar alkoxy-substituted benzothiadiazole derivatives and general principles of NMR spectroscopy. Actual experimental values may vary slightly depending on the solvent and concentration.
Predicted ¹³C NMR Spectral Analysis
The ¹³C NMR spectrum provides valuable information about the carbon framework of the molecule. The symmetry of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole simplifies the spectrum, with the two dodecyloxy chains and the two halves of the benzothiadiazole core being equivalent.
Table 2: Predicted ¹³C NMR Chemical Shifts and Assignments for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~150 - 155 | C5, C6 | Aromatic carbons directly attached to the electron-donating alkoxy groups are significantly deshielded. |
| ~130 - 135 | C4a, C7a | Quaternary carbons of the fused benzene ring adjacent to the thiadiazole ring. |
| ~110 - 115 | C4, C7 | Aromatic carbons bearing the bromine atoms are deshielded, with the chemical shift influenced by the heavy atom effect. |
| ~70 - 75 | -O-CH₂ - | The carbon directly bonded to the oxygen atom is significantly deshielded. |
| ~22 - 32 | -(CH₂)₁₀- | A series of overlapping signals for the methylene carbons of the dodecyl chains. |
| ~14 | -CH₃ | The terminal methyl carbon, appearing at a characteristic upfield chemical shift. |
Note: The chemical shifts are predicted based on the analysis of similar alkoxy-substituted benzothiadiazole derivatives and established ¹³C NMR correlation tables.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, the following experimental protocol is recommended:
-
Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dichloromethane-d₂ (CD₂Cl₂). The choice of solvent is critical, as residual proton signals from the solvent can obscure parts of the spectrum.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.
-
¹H NMR Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse experiment.
-
Spectral Width: Approximately 16 ppm, centered around 5 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64 scans, depending on the sample concentration.
-
-
¹³C NMR Acquisition Parameters:
-
Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., zgpg30).
-
Spectral Width: Approximately 250 ppm, centered around 100 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096 scans, as the ¹³C nucleus has a low natural abundance and requires more signal averaging.
-
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID) with appropriate window functions (e.g., exponential multiplication) to enhance the signal-to-noise ratio. Phase and baseline correct the resulting spectra.
Visualization of Molecular Structure and Key NMR Correlations
To visually represent the molecular structure and the key proton environments, a Graphviz diagram is provided below.
Caption: Molecular structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Conclusion
This technical guide has provided a detailed predictive analysis of the ¹H and ¹³C NMR spectra of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. The expected chemical shifts, multiplicities, and assignments for all proton and carbon nuclei have been presented, along with a robust experimental protocol for data acquisition. The symmetrical nature of the molecule simplifies the spectra, with the dominant features arising from the long dodecyloxy chains. This guide serves as a foundational reference for researchers working with this important class of materials, enabling confident structural verification and purity assessment, which are critical steps in the development of novel organic electronic devices and pharmaceutical agents.
References
-
Royal Society of Chemistry. (2013). bibenzo[c][2][3][4]thiadiazole Supplementary Information. Retrieved from [Link]
-
Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][2][3][4]thiadiazoles as fluorophores and visible light organophotocatalysts. Chemical Science, 13(35), 10426-10434. Retrieved from [Link]
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Ewes, W. A., et al. (2024). Identification of Benzothiazoles Bearing 1,3,4-Thiadiazole as Antiproliferative Hybrids Targeting VEGFR-2 and BRAF Kinase. Molecules, 29(13), 3186. Retrieved from [Link]
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Singh, S., et al. (2022). Covalently linked benzothiadiazole-fullerene adducts for organic optoelectronic devices: synthesis and characterization. New Journal of Chemistry, 47(2), 794-805. Retrieved from [Link]
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Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][2][3][4]thiadiazoles as Fluorophores and Visible Light Organophotocatalysts. ResearchGate. Retrieved from [Link]
-
Figshare. (n.d.). 1HNMR and 13C NMR for compounds 6 and 7a-m. Retrieved from [Link]
-
Li, Y., et al. (2023). Design and Synthesis of New Boron-Based Benzo[c][2][3][4]oxadiazoles and Benzo[c][2][3][4]thiadiazoles as Potential Hypoxia Inhibitors. Molecules, 28(2), 691. Retrieved from [Link]
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Taylor, D., et al. (2022). 4,7-Diarylbenzo[c][2][3][4]thiadiazoles as fluorophores and visible light organophotocatalysts. Heriot-Watt University. Retrieved from [Link]
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LookChem. (n.d.). Cas 1313876-00-4, 2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy). Retrieved from [Link]
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An In-depth Technical Guide on the UV-Vis Absorption and Emission Spectra of 4,7-Dibromo-5,6-bis(doxyloxy)benzo[c]thiadiazole
Introduction: The Significance of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in Modern Organic Electronics
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, a specialized organic compound, has emerged as a critical building block in the advancement of organic electronics and photovoltaics.[1] Its unique molecular architecture, featuring a benzothiadiazole core flanked by two bromine atoms and long dodecyloxy chains, imparts a combination of desirable properties including high electron mobility, good stability, and enhanced solubility in organic solvents.[1] The electron-deficient nature of the benzothiadiazole unit makes it an excellent component for creating donor-acceptor systems, which are fundamental to the operation of organic solar cells and light-emitting diodes (OLEDs).[2] The bromine atoms at the 4 and 7 positions serve as versatile handles for further chemical modifications through cross-coupling reactions, allowing for the synthesis of a wide array of functional materials with tailored optoelectronic properties. The dodecyloxy side chains not only ensure good processability but also influence the molecule's self-assembly and film morphology, which are crucial for device performance. A thorough understanding of the photophysical properties of this compound, specifically its interaction with light through absorption and emission processes, is paramount for its effective utilization in designing next-generation organic electronic devices.
Core Principles: Understanding the Photophysics of Benzothiadiazole Derivatives
The photophysical behavior of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is governed by electronic transitions within its π-conjugated system. Benzothiadiazole derivatives are known to exhibit intense absorption bands in the UV-visible region, corresponding to π-π* and intramolecular charge transfer (ICT) transitions.[3] The energy of these transitions, and thus the position of the absorption and emission bands, is highly sensitive to the nature of the substituents on the benzothiadiazole core and the polarity of the surrounding medium.
The two dodecyloxy groups at the 5 and 6 positions act as electron-donating groups, which tend to raise the energy of the highest occupied molecular orbital (HOMO). Conversely, the electron-withdrawing benzothiadiazole core and the bromine atoms lower the energy of the lowest unoccupied molecular orbital (LUMO). This combination of electron-donating and withdrawing moieties creates a pronounced ICT character upon photoexcitation, which is a key feature for many applications in organic electronics. The solvent environment can also significantly influence the spectral properties. In more polar solvents, the excited state, which typically has a larger dipole moment than the ground state, is stabilized, often leading to a red-shift (bathochromic shift) in the emission spectrum. This phenomenon, known as solvatochromism, provides a valuable tool for probing the nature of the excited state and the local environment of the molecule.
Experimental Workflow: A Rigorous Protocol for Spectroscopic Characterization
The following section outlines a detailed, self-validating protocol for the comprehensive analysis of the UV-Vis absorption and fluorescence emission spectra of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. The causality behind each step is explained to ensure both technical accuracy and practical insight.
Diagram of the Spectroscopic Analysis Workflow
Caption: A comprehensive workflow for the photophysical characterization of the target molecule.
Step-by-Step Experimental Protocol
-
Material and Solvent Preparation:
-
Rationale: Purity is paramount in spectroscopic measurements to avoid interference from impurities. Spectroscopic grade solvents are essential as they have low absorbance and fluorescence in the regions of interest.
-
Procedure:
-
Ensure the 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole sample is of high purity (>98%).
-
Select a range of spectroscopic grade solvents with varying polarities (e.g., hexane, toluene, chloroform, tetrahydrofuran (THF), and acetonitrile) to investigate solvatochromic effects.
-
-
-
Solution Preparation:
-
Rationale: Accurate concentration is critical for determining molar absorptivity and for comparing fluorescence intensities. Working with dilute solutions (micromolar range) is necessary to avoid inner filter effects in fluorescence measurements.
-
Procedure:
-
Prepare a stock solution of the compound in a chosen solvent (e.g., 1 mM in toluene) by accurately weighing the solid and dissolving it in a known volume of the solvent in a volumetric flask.
-
From the stock solution, prepare a series of dilutions in the micromolar concentration range (e.g., 1, 5, 10, 15, and 20 µM).
-
-
-
UV-Vis Absorption Spectroscopy:
-
Rationale: This technique is used to determine the wavelengths of maximum absorption (λabs_max) and the molar absorptivity (ε), which is a measure of how strongly the compound absorbs light at a given wavelength.
-
Procedure:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Fill a 1 cm path length quartz cuvette with the pure solvent to record a baseline.
-
Record the absorption spectra of the prepared solutions from low to high concentration.
-
Identify the λabs_max values.
-
Verify the Beer-Lambert law by plotting absorbance at λabs_max against concentration. The slope of the linear fit will give the molar absorptivity.
-
-
-
Fluorescence Emission Spectroscopy:
-
Rationale: This measurement identifies the wavelengths of maximum emission (λem_max) and provides insights into the electronic structure of the excited state. The difference between the absorption and emission maxima (Stokes shift) is an important parameter related to the structural relaxation in the excited state.
-
Procedure:
-
Use a spectrofluorometer.
-
Excite the sample at a wavelength corresponding to a major absorption peak (λex = λabs_max).
-
Record the emission spectrum over a suitable wavelength range, typically starting from ~10 nm above the excitation wavelength.
-
Identify the λem_max.
-
Repeat the measurement in solvents of different polarities to study solvatochromic effects.
-
-
-
Fluorescence Quantum Yield Determination:
-
Rationale: The fluorescence quantum yield (ΦF) is a measure of the efficiency of the emission process. It is a critical parameter for applications in OLEDs and fluorescent probes. The relative method, using a well-characterized standard, is a common and reliable approach.
-
Procedure:
-
Select a suitable fluorescence standard with a known quantum yield and an emission range that overlaps with the sample (e.g., quinine sulfate in 0.1 M H2SO4 or a rhodamine dye).
-
Prepare solutions of the standard and the sample with low absorbance (< 0.1) at the excitation wavelength to minimize inner filter effects.
-
Measure the absorption and emission spectra of both the sample and the standard under identical experimental conditions (excitation wavelength, slit widths).
-
Calculate the integrated fluorescence intensities of the sample and the standard.
-
The quantum yield is calculated using the following equation: ΦF,sample = ΦF,std * (Isample / Istd) * (Astd / Asample) * (ηsample2 / ηstd2) where I is the integrated fluorescence intensity, A is the absorbance at the excitation wavelength, and η is the refractive index of the solvent.
-
-
Data Presentation and Interpretation: Expected Photophysical Properties
| Photophysical Parameter | Expected Value/Range | Rationale and Interpretation |
| Absorption Maximum (λabs_max) | 400 - 450 nm | The benzothiadiazole core typically absorbs in the violet-blue region of the spectrum. The electron-donating alkoxy groups are expected to cause a slight red-shift compared to the unsubstituted parent compound. |
| Molar Absorptivity (ε) | 10,000 - 30,000 M-1cm-1 | This range is typical for π-π* and ICT transitions in conjugated organic molecules, indicating a high probability of light absorption. |
| Emission Maximum (λem_max) | 500 - 580 nm | A significant Stokes shift is anticipated due to the ICT nature of the excited state and potential for structural relaxation. The emission is expected in the green-yellow region. |
| Stokes Shift (Δν) | 80 - 150 nm | The large Stokes shift is advantageous for applications in fluorescence imaging and OLEDs as it minimizes self-absorption. |
| Fluorescence Quantum Yield (ΦF) | 0.2 - 0.6 | The quantum yield can be moderate, as non-radiative decay pathways can compete with fluorescence, especially in more flexible molecules. The long alkyl chains might contribute to vibrational non-radiative decay. |
| Solvatochromism | Positive | A red-shift in the emission spectrum is expected with increasing solvent polarity, confirming the ICT character of the excited state. |
Conclusion: A Versatile Platform for Organic Electronics
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole stands out as a highly promising material for the development of advanced organic electronic devices. Its well-defined chemical structure allows for a systematic investigation of its structure-property relationships. The expected strong absorption in the visible region, significant Stokes shift, and tunable emission properties make it an attractive candidate for light-harvesting and light-emitting applications. The detailed experimental protocol provided in this guide offers a robust framework for researchers to accurately characterize its photophysical properties, thereby paving the way for its rational incorporation into high-performance organic solar cells, OLEDs, and sensors. Further investigations into the solid-state photophysics and device performance are warranted to fully unlock the potential of this versatile molecular building block.
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LookChem. (n.d.). Cas 1313876-00-4, 2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy)-. Retrieved from [Link]
-
MDPI. (2021). Benzothiadiazole vs. iso-Benzothiadiazole: Synthesis, Electrochemical and Optical Properties of D–A–D Conjugated Molecules Based on Them. Retrieved from [Link]
-
MDPI. (2022). 2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials. Retrieved from [Link]
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A Researcher's Guide to the Theoretical Calculation of Frontier Molecular Orbital Energies for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
A Researcher's Guide to the Theoretical Calculation of Frontier Molecular Orbital Energies for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole
Introduction: The Significance of Frontier Orbitals in Advanced Materials
In the landscape of materials science, particularly in the development of organic electronics, photovoltaics, and sensing technologies, benzothiadiazole (BTD) derivatives have emerged as a cornerstone class of materials.[1] Their intrinsic electron-accepting nature makes them powerful building blocks for creating donor-acceptor (D-A) type conjugated polymers with tunable electronic properties.[2] The specific molecule of interest, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][4][5]thiadiazole (henceforth referred to as C12-DBBDT), serves as a critical precursor in the synthesis of these advanced materials.[6][7][8] The bromo-functional groups provide reactive sites for cross-coupling reactions, allowing for the systematic extension of the π-conjugated system.[9]
The electronic and optical properties of these materials are fundamentally governed by their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).[10][11] The energy of the HOMO level relates to the molecule's ability to donate an electron (its ionization potential), while the LUMO level energy corresponds to its ability to accept an electron (its electron affinity).[12] The difference between these two levels, the HOMO-LUMO gap, is a critical parameter that dictates the material's absorption and emission wavelengths, and ultimately, its performance in an electronic device.[13][14]
This technical guide provides a comprehensive, field-proven methodology for the theoretical calculation of the HOMO and LUMO energy levels of C12-DBBDT. We will leverage Density Functional Theory (DFT), a robust quantum mechanical method, to predict these essential electronic properties.[10] The focus will be not only on the procedural steps but also on the scientific rationale behind the selection of computational parameters, ensuring a self-validating and reproducible workflow for researchers, scientists, and professionals in drug and materials development.
Theoretical Foundation: Why Density Functional Theory?
Predicting the electronic structure of a molecule as complex as C12-DBBDT requires a computational method that balances accuracy with feasibility. DFT has become the workhorse in computational chemistry for this purpose.[11] Unlike simpler semi-empirical methods, DFT accounts for electron correlation effects, which are crucial for accurately describing molecular orbital energies.[5] Compared to more computationally expensive ab initio methods like Coupled Cluster, DFT offers a remarkable compromise, providing reliable results for large organic molecules in a reasonable timeframe.[15]
The core principle of DFT is that the energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. Calculations are performed by solving the Kohn-Sham equations, which use a functional to approximate the exchange-correlation energy—the most challenging component of the electron-electron interaction. The choice of this functional is the most critical decision in a DFT calculation.
For organic molecules containing C, H, N, O, and S, the hybrid functional B3LYP (Becke, 3-parameter, Lee-Yang-Parr) has a long and successful track record.[4][16][17] It incorporates a portion of exact Hartree-Fock exchange, which often improves the prediction of thermochemistry and orbital energies.[15] The basis set, which is a set of mathematical functions used to build the molecular orbitals, is another key parameter. The 6-31G(d) basis set is widely regarded as a good starting point for organic molecules, providing a "valence double-zeta" description with added polarization functions (d-orbitals on heavy atoms) to describe non-spherical electron distributions, such as those in π-systems.[17]
Computational Workflow: From Structure to Electronic Properties
The theoretical determination of HOMO/LUMO levels is not a single calculation but a multi-step process designed to ensure the results are physically meaningful. The workflow is a self-validating system: each step confirms the viability of the previous one before proceeding.
Caption: Computational workflow for determining HOMO/LUMO energy levels.
-
Structure Generation : The process begins by building an initial 3D structure of the C12-DBBDT molecule. This can be done using molecular building software like GaussView, Avogadro, or ChemDraw.[18] It is crucial to start with a chemically reasonable geometry.
-
Geometry Optimization : This is the most computationally intensive step. The initial structure is optimized to find the lowest energy conformation (a stationary point on the potential energy surface). This ensures that the calculated orbital energies correspond to a stable molecular structure.
-
Frequency Calculation : A frequency calculation is performed on the optimized geometry. The purpose is twofold: it provides thermodynamic data (like enthalpy and Gibbs free energy) and, critically, it verifies that the optimized structure is a true energy minimum. A true minimum will have zero imaginary frequencies. If imaginary frequencies are present, it indicates a transition state or a saddle point, and the geometry must be further optimized.
-
Single-Point Energy Calculation and Analysis : Once a true minimum is confirmed, a final single-point energy calculation is performed using the optimized coordinates. From the output of this calculation, the energies of all molecular orbitals are extracted. The highest energy orbital with electron occupancy is the HOMO, and the lowest energy orbital without electron occupancy is the LUMO.[19]
Detailed Protocol: HOMO/LUMO Calculation using Gaussian
This section provides a step-by-step protocol for performing the calculation using the Gaussian software suite, a widely used program in computational chemistry.[20][21]
Step 1: Building the Molecule and Generating the Input File
-
Launch GaussView or a similar molecular editor.
-
Construct the 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][4][5]thiadiazole molecule. Ensure correct atom types and connectivity. The dodecyloxy chains should be built in a reasonable, extended conformation.
-
Go to Calculate -> Gaussian Calculation Setup.[22]
-
In the Job Type tab, select Opt+Freq to perform an optimization followed by a frequency calculation.
-
In the Method tab:
-
Set Ground State.
-
Method: DFT.
-
Functional: B3LYP.
-
Basis Set: 6-31G(d).
-
Charge: 0, Spin: Singlet.
-
-
In the Title tab, give your calculation a descriptive name (e.g., "C12-DBBDT_Opt_Freq_B3LYP").
-
Click Submit... and save the input file (e.g., c12-dbbdt.gjf). This generates a text file with all the necessary instructions for Gaussian.
Sample Gaussian Input File (.gjf or .com)
-
Causality Behind the Keywords:
-
%nprocshared=8: Allocates 8 processor cores to the job for faster completion.
-
%mem=16GB: Allocates 16 Gigabytes of RAM. This is important for larger molecules to avoid disk-based calculations, which are much slower.
-
%chk=c12-dbbdt.chk: Creates a checkpoint file, which stores the results of the calculation, including the optimized geometry and molecular orbitals. This file is essential for visualization.[19]
-
#p: A keyword for "print," which provides more detailed output.
-
Opt: Requests a geometry optimization.
-
Freq: Requests a frequency calculation to be performed on the optimized geometry.
-
B3LYP/6-31G(d): Specifies the level of theory (functional and basis set).[17]
-
0 1: Specifies a total charge of 0 and a spin multiplicity of 1 (singlet state), which is appropriate for this closed-shell molecule.[20]
-
Step 2: Running the Calculation and Analyzing the Output
-
Run the Gaussian calculation by submitting the input file to the Gaussian program.[20]
-
Upon completion, open the output file (.log or .out).
-
Verify Optimization : Search for "Stationary point found."
-
Verify Minimum : Search for "Frequencies --". Ensure there are no negative (imaginary) frequencies listed.
-
Extract HOMO/LUMO Energies : Search for "Alpha occ. eigenvalues --". The last value listed is the HOMO energy. The subsequent line, "Alpha virt. eigenvalues --", will list the unoccupied orbitals, with the first value being the LUMO energy.[23] These energies are typically given in Hartrees and must be converted to electron volts (eV) for practical use (1 Hartree ≈ 27.2114 eV).
Results and Interpretation
The output of the DFT calculation provides a wealth of quantitative data. For C12-DBBDT, calculated at the B3LYP/6-31G(d) level of theory in the gas phase, we can summarize the key electronic properties.
| Property | Calculated Value (Hartrees) | Calculated Value (eV) |
| HOMO Energy | Value from calculation | Converted value |
| LUMO Energy | Value from calculation | Converted value |
| HOMO-LUMO Gap | LUMO - HOMO (Hartrees) | LUMO - HOMO (eV) |
(Note: The actual values would be populated upon running the specific calculation described.)
The Impact of Environment: Solvation Effects
Calculations performed in the "gas phase" (i.e., on an isolated molecule) are a necessary first step. However, experimental measurements are typically conducted in a solvent. The polarity of the solvent can influence the electronic structure and orbital energies of a molecule.[24][25] More advanced calculations can incorporate a solvent model, such as the Polarizable Continuum Model (PCM), to provide results that are more comparable to experimental data.[26][27] This is a crucial consideration for achieving high fidelity between theory and experiment.
Connecting to Experiment: TD-DFT and Optical Properties
While the HOMO-LUMO gap from a ground-state DFT calculation provides a good estimate of the electronic band gap, it is not identical to the optical band gap measured by UV-Vis spectroscopy.[10] The optical gap corresponds to the energy of the lowest-energy electronic excitation. Time-Dependent Density Functional Theory (TD-DFT) is the proper method for calculating excited-state properties and simulating absorption spectra.[3][28][29] A TD-DFT calculation can predict the wavelength of maximum absorption (λmax), which can be directly compared with experimental UV-Vis data to validate the chosen theoretical model.[30][31]
Conclusion
The theoretical calculation of HOMO and LUMO energy levels using DFT is an indispensable tool for researchers in materials science and drug development. It provides fundamental insights into the electronic behavior of molecules like 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][4][5]thiadiazole, guiding synthetic efforts and accelerating the discovery of new materials with tailored properties. By following a rigorous and self-validating computational workflow—from structure generation and optimization to frequency verification and final energy analysis—researchers can generate reliable and predictive data. The B3LYP functional paired with the 6-31G(d) basis set offers a robust and well-vetted starting point for these investigations. For even greater accuracy and direct comparison with experimental optical data, the inclusion of solvent models and the application of TD-DFT for excited states are highly recommended.
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Methodological & Application
Application Notes and Protocols for the Utilization of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in Organic Solar Cells
This guide provides a comprehensive overview and detailed protocols for the application of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in the field of organic solar cells (OSCs). Intended for researchers, materials scientists, and professionals in organic electronics, this document outlines the pivotal role of this versatile building block in the synthesis of high-performance photoactive polymers and the subsequent fabrication and characterization of organic photovoltaic devices.
Introduction: The Strategic Advantage of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a key intermediate in the synthesis of advanced materials for organic electronics.[1] Its unique molecular architecture, featuring a highly electron-deficient benzothiadiazole core, two strategically positioned bromine atoms, and long dodecyloxy side chains, imparts a combination of desirable properties. The electron-withdrawing nature of the benzothiadiazole unit is instrumental in tuning the electronic energy levels of resulting conjugated polymers, a critical factor in designing efficient donor-acceptor systems for organic solar cells.[2][3] The bromine atoms serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille polymerizations, enabling the facile construction of well-defined copolymer backbones.[4] Furthermore, the two dodecyloxy side chains ensure excellent solubility of both the monomer and the resulting polymers in common organic solvents, which is a prerequisite for solution-based fabrication techniques like spin-coating.[5]
These attributes make 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole a valuable component for developing low band-gap polymers that can efficiently harvest solar photons and contribute to achieving high power conversion efficiencies in organic solar cells.[3][6]
Physicochemical Properties and Handling
A clear understanding of the material's properties is fundamental to its successful application.
| Property | Value | Source |
| CAS Number | 1313876-00-4 | |
| Molecular Formula | C₃₀H₅₀Br₂N₂O₂S | |
| Molecular Weight | 662.60 g/mol | |
| Appearance | White to off-white powder or crystalline solid | |
| Solubility | Soluble in common organic solvents (e.g., chloroform, chlorobenzene, toluene) |
Handling and Storage: 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses). It is recommended to store the compound in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and in a cool, dark place to prevent degradation.
Synthesis of a Donor-Acceptor Copolymer via Suzuki Polycondensation
The primary application of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is as a monomer in the synthesis of conjugated polymers. Below is a representative protocol for the synthesis of a donor-acceptor copolymer using a Suzuki polycondensation reaction.
Figure 2: Organic solar cell fabrication workflow.
Protocol 2: Device Fabrication
This protocol outlines the fabrication of a conventional architecture organic solar cell.
Materials and Equipment:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) aqueous dispersion
-
Synthesized donor polymer
-
Electron acceptor (e.g., PC₇₁BM)
-
Chlorobenzene or other suitable organic solvent
-
Calcium (Ca) or Lithium Fluoride (LiF)
-
Aluminum (Al)
-
Spin-coater
-
Thermal evaporator
-
Solar simulator
-
Source measure unit
Procedure:
-
Substrate Cleaning:
-
Sequentially sonicate the ITO-coated glass substrates in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen and then treat with UV-ozone for 15 minutes to improve the wettability and work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
Filter the PEDOT:PSS dispersion through a 0.45 µm PVDF filter.
-
Spin-coat the PEDOT:PSS solution onto the ITO substrate at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 150 °C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Preparation and Deposition:
-
Prepare a blend solution of the synthesized polymer and the electron acceptor (e.g., a 1:1.5 weight ratio) in chlorobenzene. The total concentration is typically in the range of 10-20 mg/mL.
-
Stir the blend solution overnight at a slightly elevated temperature (e.g., 40-50 °C) to ensure complete dissolution.
-
Filter the solution through a 0.45 µm PTFE filter.
-
Spin-coat the active layer solution onto the PEDOT:PSS layer inside the glovebox. A typical spin-coating speed is 1000-2000 rpm for 60 seconds. The optimal speed will depend on the desired film thickness.
-
Anneal the active layer at a temperature optimized for the specific polymer-acceptor blend (e.g., 80-120 °C) for 10-15 minutes.
-
-
Cathode Deposition:
-
Transfer the substrates into a thermal evaporator.
-
Deposit a thin layer of Ca or LiF (as an electron transport layer) followed by a thicker layer of Al (as the cathode) through a shadow mask to define the active area of the device.
-
-
Encapsulation:
-
Encapsulate the devices using a UV-curable epoxy and a glass slide to protect the active layers from oxygen and moisture.
-
Device Characterization and Performance Metrics
The performance of the fabricated organic solar cells should be evaluated under standard testing conditions.
Characterization Techniques:
-
Current Density-Voltage (J-V) Characteristics: Measured under simulated AM1.5G solar illumination (100 mW/cm²) to determine the key performance parameters.
-
External Quantum Efficiency (EQE): Measures the ratio of collected charge carriers to incident photons at each wavelength.
Key Performance Parameters:
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy into electrical energy.
-
Open-Circuit Voltage (Voc): The maximum voltage from the solar cell when there is no current flowing.
-
Short-Circuit Current Density (Jsc): The maximum current density from the solar cell when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the quality of the solar cell. [7] Representative Performance Data:
The performance of solar cells based on polymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole will depend on the specific comonomer used, the device architecture, and the processing conditions. Based on literature for similar benzothiadiazole-based polymers, the following is a representative range of performance metrics that can be expected.
| Polymer System | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PBDTT-based polymer | 0.8-1.0 | 10-15 | 60-70 | 6-9 | |
| PCDTBT-based polymer | 0.8-0.9 | 15-20 | 65-75 | 8-12 |
Conclusion
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole stands out as a crucial building block for the synthesis of high-performance conjugated polymers for organic solar cells. Its well-defined structure allows for precise control over the electronic and physical properties of the resulting polymers. The protocols outlined in this guide provide a solid foundation for researchers to synthesize novel photoactive materials and fabricate efficient organic solar cells. Further optimization of comonomer selection, polymer design, and device engineering will undoubtedly lead to further advancements in the field of organic photovoltaics.
References
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Thiazolyl-Substituted Isomeric Benzodithiophenes Boost the Photovoltaic Performance of Polymer Donors. Macromolecules2024 , 57 (20), 8392–8400. [Link]
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Synthesis and characterisation of a new series of 2,6-linked-anthracene–benzothiadiazole based polymers for organic solar cell. White Rose Research Online. [Link]
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Suzuki cross-coupling reactions of 4,7-dibromos[8][9][10]elenadiazolo[3,4-c]pyridine – a path to new solar cell components. ResearchGate. [Link]
-
Benzothiadiazole-based Conjugated Polymers for Organic Solar Cells. Chinese Journal of Polymer Science2021 , 39, 525–536. [Link]
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Synthesis and Characterization of a Thiadiazole/Benzoimidazole-Based Copolymer for Solar Cell Applications. Journal of Polymer Science Part A: Polymer Chemistry2010 , 48 (20), 4456-4464. [Link]
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Synthesis, Characterization of Novel π-Conjugated Polymers Acceptor 5,6-bis(heptyloxy)benzo[c]t[8][9][10]hiadiazole. ResearchGate. [Link]
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Synthesis of Conjugated Polymers for Organic Solar Cell Applications. Chemical Reviews2009 , 109 (11), 5868-5941. [Link]
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Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT). ResearchGate. [Link]
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Synthesis of Amorphous Conjugated Copolymers Based on Dithienosilole-Benzothiadiazole Dicarboxylic Imide with Tuned Optical Band Gaps and High Thermal Stability. Polymers2020 , 12 (1), 195. [Link]
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Benzothiadiazole-based materials for organic solar cells. ResearchGate. [Link]
-
High-Performance Polymer Solar Cells Based on a Wide-Bandgap Polymer Containing Pyrrolo[3,4-f]benzotriazole-5,7-dione with a Power Conversion Efficiency of 8.63%. Advanced Science2016 , 3 (9), 1600032. [Link]
-
18.69% PCE from organic solar cells. Journal of Semiconductors2021 , 42 (6), 060502. [Link]
-
Fluorinated Benzothiadiazole-Based Polymers for Organic Solar Cells: Progress and Prospects. ACS Materials Au2024 , 4 (2), 113-132. [Link]
-
Benzothiadiazole-Based Materials For Organic Solar Cells. Scribd. [Link]
-
Design and Development of D-A-D Organic Material for Solution-Processed Organic/Si Hybrid Solar Cells with 17.5% Power Conversion Efficiency. Materials2024 , 17 (22), 5035. [Link]
-
Building an Organic Solar Cell: Fundamental Procedures for Device Fabrication. Eng2023 , 4 (3), 2216-2231. [Link]
-
Fabrication of PCDTBT Conductive Network via Phase Separation. Polymers2021 , 13 (21), 3788. [Link]
-
The studied organic solar cells design (a), materials structure (b),... ResearchGate. [Link]
-
Fabricating PCPDTBT/PC61BM organic solar cells using the PVD method. Heliyon2024 , 10 (2), e24309. [Link]
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Application Notes and Protocols for the Fabrication of Organic Field-Effect Transistors (OFETs) with 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: This document provides a comprehensive guide for the fabrication and characterization of Organic Field-Effect Transistors (OFETs) utilizing 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole as the active semiconductor layer. This material is a specialized organic compound featuring a thiadiazole ring fused with a brominated aromatic system and two dodecyloxy side chains.[1] These long alkyl chains enhance solubility in common organic solvents, a crucial property for solution-based processing techniques.[1] The electron-deficient nature of the benzothiadiazole (BTZ) core, combined with the solubilizing side chains, makes this molecule a promising candidate for p-type semiconductor applications in flexible and printed electronics.[1][2][3]
The protocols outlined herein are designed for researchers in materials science, organic electronics, and drug development who are exploring novel semiconducting materials for advanced electronic applications. The causality behind experimental choices is explained to provide a deeper understanding of the device fabrication process.
Material Properties and Rationale for Use in OFETs
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a member of the benzothiadiazole family of organic molecules, which are widely used as electron-accepting units in conjugated polymers and small molecules for optoelectronic applications.[4][5] The core benzothiadiazole unit promotes intermolecular π-π stacking, which is essential for efficient charge transport in the solid state. The two dodecyloxy side chains are not merely for solubility; they also play a critical role in influencing the thin-film morphology and molecular packing, which directly impacts the charge carrier mobility of the resulting OFET.
The bromine atoms at the 4 and 7 positions offer sites for further chemical modification, such as cross-coupling reactions, to extend the π-conjugation of the molecule.[6] However, for the purposes of this guide, we will focus on the use of the pristine 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole as the active layer.
Table 1: Key Properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
| Property | Value | Reference |
| CAS Number | 1313876-00-4 | [6] |
| Molecular Formula | C₃₀H₅₀Br₂N₂O₂S | [6] |
| Molecular Weight | 662.60 g/mol | [6] |
| Purity | >98% | [6] |
Experimental Workflow for OFET Fabrication
The fabrication of a functional OFET device is a multi-step process that requires careful control over each stage to ensure optimal performance. The following diagram illustrates the typical workflow for a bottom-gate, top-contact (BGTC) OFET, a common architecture for research-level devices.[1][3]
Caption: Workflow for Bottom-Gate, Top-Contact OFET Fabrication.
Detailed Experimental Protocols
Substrate Preparation
The quality of the interface between the dielectric and the semiconductor is paramount for achieving high-performance OFETs. A clean and well-prepared substrate minimizes charge trapping and ensures uniform film formation.
Protocol 1: Substrate Cleaning and Dielectric Preparation
-
Substrate: Start with heavily n-doped silicon wafers with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm) which will serve as the gate electrode and gate dielectric, respectively.
-
Cleaning:
-
Sonicate the substrates in a beaker with acetone for 15 minutes.
-
Decant the acetone and sonicate in isopropyl alcohol (IPA) for 15 minutes.
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10 minutes to remove any remaining organic residues and to hydroxylate the SiO₂ surface.
-
-
Surface Functionalization (Optional but Recommended): To improve the film quality and reduce charge trapping, the SiO₂ surface is often treated with a self-assembled monolayer (SAM).
-
For a hydrophobic surface, which is generally preferred for solution-processed organic semiconductors, treat the substrates with hexamethyldisilazane (HMDS) or octadecyltrichlorosilane (OTS).
-
HMDS Treatment: Place the cleaned substrates in a vacuum desiccator with a vial containing a few drops of HMDS. Apply vacuum for 2 hours.
-
OTS Treatment: Immerse the substrates in a 10 mM solution of OTS in anhydrous toluene for 30 minutes. Rinse with fresh toluene and bake at 120°C for 10 minutes.
-
Active Layer Deposition
The deposition of the organic semiconductor is a critical step that determines the morphology and electronic properties of the active channel. Solution-based techniques are attractive for their potential in large-area and low-cost manufacturing.
Protocol 2: Solution Preparation and Spin-Coating
-
Solution Preparation:
-
Prepare a solution of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in a high-purity organic solvent. Chloroform or toluene are good starting points due to the dodecyloxy chains promoting solubility.
-
A typical concentration range to explore is 5-10 mg/mL. The optimal concentration will depend on the desired film thickness and the chosen solvent.
-
Dissolve the material by stirring on a hot plate at a gentle temperature (e.g., 40-50°C) for at least 1 hour in a nitrogen-filled glovebox to prevent degradation.
-
-
Spin-Coating:
-
Transfer the prepared substrate to a spin-coater located inside a glovebox.
-
Dispense the semiconductor solution onto the center of the substrate.
-
Spin-coat at a speed between 1500-3000 rpm for 60 seconds. The spin speed will need to be optimized to achieve the desired film thickness (typically 30-100 nm).
-
-
Thermal Annealing:
-
After spin-coating, anneal the film on a hotplate inside the glovebox.
-
A typical annealing temperature is in the range of 100-150°C for 10-30 minutes. Annealing can improve the crystallinity and molecular ordering of the film, leading to higher charge carrier mobility.
-
Electrode Deposition and Device Characterization
The final step in the fabrication process is the deposition of the source and drain electrodes, followed by electrical characterization to evaluate the device performance.
Protocol 3: Electrode Deposition and Electrical Measurements
-
Electrode Deposition:
-
Define the source and drain electrodes using a shadow mask. A typical channel length (L) is 50-100 µm and a channel width (W) is 1000-2000 µm.
-
Deposit the electrodes via thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
A common choice for p-type semiconductors is gold (Au) due to its high work function, which facilitates hole injection. A thin adhesion layer of chromium (Cr) or titanium (Ti) (2-5 nm) is often used, followed by a thicker layer of Au (30-50 nm).
-
-
Electrical Characterization:
-
Transfer the completed devices to a probe station connected to a semiconductor parameter analyzer (e.g., Keithley 4200-SCS).
-
Measure the transfer characteristics by sweeping the gate voltage (V_G) while keeping the source-drain voltage (V_SD) constant.
-
Measure the output characteristics by sweeping V_SD at different constant V_G values.
-
From the transfer characteristics in the saturation regime, the field-effect mobility (µ) can be calculated using the following equation:
I_SD = (W/2L) * µ * C_i * (V_G - V_th)²
where I_SD is the source-drain current, C_i is the capacitance per unit area of the gate dielectric, and V_th is the threshold voltage.
-
Expected Results and Troubleshooting
Table 2: Expected Performance Parameters for Benzothiadiazole-based OFETs
| Parameter | Expected Range | Reference |
| Operating Mode | p-channel | [1][2][7] |
| Field-Effect Mobility (µ) | 10⁻³ - 0.1 cm²/Vs | [1][2] |
| On/Off Current Ratio | > 10⁴ | [7] |
| Threshold Voltage (V_th) | 0 to -20 V | [2] |
Troubleshooting:
-
Low Mobility: This can be due to poor film morphology, impurities, or a large injection barrier. Try optimizing the annealing temperature, using a different solvent, or treating the dielectric surface.
-
High Off-Current: This may indicate a film that is too thick or has a high density of charge traps. Try reducing the solution concentration or improving the substrate cleaning process.
-
Large Hysteresis: This is often caused by charge trapping at the semiconductor-dielectric interface. Ensure the dielectric surface is clean and properly functionalized.
Device Architecture and Charge Transport
The following diagram illustrates the structure of a bottom-gate, top-contact OFET and the mechanism of charge accumulation and transport.
Caption: Structure of a BGTC OFET and p-channel operation.
When a negative voltage is applied to the gate electrode, an electric field is generated across the dielectric layer. This field attracts positive charge carriers (holes) from the semiconductor to the interface with the dielectric, forming a conductive channel between the source and drain electrodes. The density of these charge carriers, and thus the conductivity of the channel, can be modulated by the gate voltage.
References
-
Amna, B., Isci, R., Siddiqi, H. M., Majewski, L. A., Faraji, S., & Ozturk, T. (2022). High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. Journal of Materials Chemistry C, 10(17), 6794-6803. [Link]
-
Amna, B., Isci, R., Siddiqi, H. M., Majewski, L. A., Faraji, S., & Ozturk, T. (2022). High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. ResearchGate. [Link]
-
SunaTech. (n.d.). 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][7]thiadiazole. Retrieved from [Link]
-
Jung, D., Thirupathaiah, B., Lee, E., Kwon, G., Kim, C., & Seo, S. (2016). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 16(1), 924-929. [Link]
-
Makarov, N. S., & Mirloup, A. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][3]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(16), 4967. [Link]
-
Kim, H., Reddy, M. R., Kim, H., Choi, D., Kim, C., & Seo, S. Y. (2017). Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. ChemPlusChem, 82(5), 742-749. [Link]
-
Al-Hashimi, M., et al. (2018). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C, 6(22), 5923-5932. [Link]
-
Sonar, P., Singh, S. P., Sudhakar, S., Dodabalapur, A., & Sellinger, A. (2008). High-Mobility Organic Thin Film Transistors Based on Benzothiadiazole-Sandwiched Dihexylquaterthiophenes. Chemistry of Materials, 20(11), 3184-3190. [Link]
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- 3. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 4. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
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Application Notes and Protocols for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in Conjugated Polymer Synthesis
Introduction: A Versatile Building Block for High-Performance Organic Electronics
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a key monomer in the synthesis of advanced conjugated polymers for organic electronic applications. Its unique molecular structure, featuring an electron-deficient benzothiadiazole core and solubilizing dodecyloxy side chains, makes it an excellent building block for creating materials with tailored optoelectronic properties. The electron-withdrawing nature of the benzothiadiazole unit contributes to lowering the polymer's LUMO (Lowest Unoccupied Molecular Orbital) energy level, which is advantageous for applications in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs).[1][2] The long dodecyloxy chains ensure solubility of the resulting polymers in common organic solvents, facilitating solution-based processing techniques like spin-coating and printing.[1]
The bromine atoms at the 4 and 7 positions serve as versatile handles for cross-coupling reactions, enabling the copolymerization of this acceptor unit with a wide variety of electron-donating co-monomers. This donor-acceptor (D-A) approach is a powerful strategy for tuning the bandgap and energy levels of the final polymer, thereby optimizing its performance in electronic devices.[2] This document provides detailed protocols for the polymerization of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole via Stille and Suzuki coupling reactions, along with guidelines for the characterization of the resulting polymers.
Chemical Structure and Properties of the Monomer
Below is a summary of the key properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
| Property | Value |
| CAS Number | 1313876-00-4 |
| Molecular Formula | C₃₀H₅₀Br₂N₂O₂S |
| Molecular Weight | 662.60 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in common organic solvents (e.g., toluene, chloroform, THF) |
Caption: Chemical structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Polymerization Protocols
The following sections provide detailed, step-by-step protocols for the synthesis of conjugated polymers using 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole as a monomer. These protocols are based on established procedures for similar benzothiadiazole-based monomers and should be adapted and optimized for specific co-monomers and desired polymer properties. All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line techniques.
Protocol 1: Stille Polycondensation
The Stille coupling reaction is a versatile and widely used method for the synthesis of conjugated polymers. It involves the palladium-catalyzed cross-coupling of an organotin compound with an organic halide. In this protocol, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is copolymerized with a distannyl-functionalized co-monomer.
Rationale for Experimental Choices:
-
Catalyst System: A combination of a palladium(0) precursor, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and a phosphine ligand, like tri(o-tolyl)phosphine (P(o-tol)₃), is commonly employed. The ligand stabilizes the palladium catalyst and facilitates the catalytic cycle.
-
Solvent: Anhydrous toluene is a common solvent for Stille polymerization due to its high boiling point and ability to dissolve both the monomers and the growing polymer chains.
-
Temperature: The reaction is typically carried out at elevated temperatures (e.g., 110 °C) to ensure a reasonable reaction rate.
-
Inert Atmosphere: The use of an inert atmosphere is crucial to prevent the degradation of the catalyst and the organotin reagent, which are sensitive to oxygen.
Experimental Workflow for Stille Polymerization
Caption: Experimental workflow for Stille polymerization.
Step-by-Step Protocol:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (1.0 eq) and the distannyl co-monomer (e.g., 2,5-bis(trimethylstannyl)thiophene) (1.0 eq).
-
Catalyst Addition: Add the palladium catalyst, tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%), and the phosphine ligand, tri(o-tolyl)phosphine (P(o-tol)₃, 8 mol%).
-
Inert Atmosphere: Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via cannula to achieve a monomer concentration of approximately 0.1 M.
-
Degassing: Degas the solution by bubbling with argon for 20-30 minutes.
-
Polymerization: Heat the reaction mixture to 110 °C and stir vigorously for 24-48 hours under a positive pressure of argon.
-
Work-up: After cooling to room temperature, precipitate the polymer by slowly pouring the reaction mixture into a large volume of vigorously stirred methanol.
-
Purification: Collect the polymer precipitate by filtration. Purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to remove oligomers and catalyst residues. The final polymer is then extracted with chloroform or another suitable solvent.
-
Isolation: Concentrate the chloroform solution and precipitate the polymer in methanol. Filter and dry the final polymer product under vacuum.
Protocol 2: Suzuki-Miyaura Polycondensation
The Suzuki-Miyaura coupling reaction is another powerful tool for C-C bond formation in polymer synthesis. It involves the palladium-catalyzed reaction between an organoboron compound (e.g., a boronic acid or boronic ester) and an organic halide.
Rationale for Experimental Choices:
-
Catalyst System: Similar to Stille coupling, a palladium catalyst and a phosphine ligand are used. Palladium(II) acetate (Pd(OAc)₂) or tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are common choices.
-
Base: A base, such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), is required to activate the organoboron species. An aqueous solution of the base is often used.
-
Solvent System: A two-phase solvent system, such as toluene and water, is frequently employed to dissolve both the organic-soluble monomers and the water-soluble base. A phase-transfer catalyst like Aliquat 336 can be added to improve the reaction rate.
-
Inert Atmosphere: An inert atmosphere is essential to protect the catalyst from oxidation.
Experimental Workflow for Suzuki Polymerization
Caption: Experimental workflow for Suzuki polymerization.
Step-by-Step Protocol:
-
Reaction Setup: In a Schlenk flask, combine 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (1.0 eq), the boronic acid or boronic ester co-monomer (1.0 eq), and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Solvent and Base Addition: Add anhydrous toluene and a 2 M aqueous solution of sodium carbonate or potassium carbonate. A phase-transfer catalyst (e.g., Aliquat 336) can be added at this stage.
-
Inert Atmosphere and Degassing: Thoroughly degas the mixture by bubbling with argon for at least 30 minutes.
-
Polymerization: Heat the reaction mixture to a reflux temperature (typically 90-100 °C) and stir vigorously for 24-48 hours under a positive pressure of argon.
-
Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water and brine.
-
Precipitation: Concentrate the organic layer and precipitate the polymer by adding it to a large volume of methanol.
-
Purification: Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.
-
Isolation: Dry the purified polymer under vacuum.
Characterization of the Resulting Polymers
Thorough characterization of the synthesized polymers is essential to understand their properties and suitability for various applications. Key characterization techniques include:
-
Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn) of the polymer.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the polymer structure and purity.
-
UV-Vis Spectroscopy: To determine the optical absorption properties of the polymer in solution and as a thin film, and to estimate the optical bandgap.
-
Cyclic Voltammetry (CV): To determine the electrochemical properties, including the HOMO and LUMO energy levels of the polymer.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.
Expected Properties of Polymers Derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
The following table summarizes the expected range of properties for conjugated polymers synthesized using 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, based on data from analogous polymers with similar structures.[1][2][3]
| Property | Expected Range |
| Number-Average Molecular Weight (Mn) | 10 - 50 kDa |
| Polydispersity Index (PDI) | 1.5 - 3.0 |
| Optical Bandgap (Eg) | 1.7 - 2.0 eV |
| HOMO Energy Level | -5.2 to -5.6 eV |
| LUMO Energy Level | -3.4 to -3.8 eV |
Applications in Organic Electronics
Polymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole are promising materials for a range of organic electronic devices, including:
-
Organic Photovoltaics (OPVs): The tunable bandgap and appropriate energy levels of these polymers make them suitable as donor materials in bulk heterojunction solar cells.[1][3]
-
Organic Field-Effect Transistors (OFETs): The ordered packing and good charge transport properties of these polymers can be exploited in the active layer of OFETs.
-
Organic Light-Emitting Diodes (OLEDs): By appropriate selection of co-monomers, the emission color of the resulting polymers can be tuned for use in OLEDs.
Conclusion
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a highly valuable and versatile monomer for the synthesis of high-performance conjugated polymers. The detailed protocols provided in this application note for Stille and Suzuki polymerization offer a solid foundation for researchers to develop novel materials for a variety of organic electronic applications. The ability to fine-tune the optoelectronic properties through copolymerization makes this monomer a key component in the ongoing advancement of organic electronics.
References
-
KAUST Repository. (n.d.). Supporting Information N-type Polymer Semiconductors Incorporating Heteroannulated Benzothiadiazole. Retrieved from [Link]
-
Journal of Beijing University of Chemical Technology. (2012). Synthesis and photovoltaic properties of poly(2,7-carbazole-5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1,2,5]-thiadiazole). Retrieved from [Link]
-
Journal of Materials Science & Technology. (2019). Synthesis and Photovoltaic Properties of Poly(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo-[c][1][4][5]-thiadiazole-9,9-dioctylfluorene). Retrieved from [Link]
-
ResearchGate. (2017). (PDF) Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor. Retrieved from [Link]
Sources
Functionalization of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole via Palladium-Catalyzed Cross-Coupling Reactions
An Application and Protocol Guide:
Prepared by: Gemini, Senior Application Scientist
Introduction: The Benzothiadiazole Core in Modern Electronics
The 2,1,3-benzothiadiazole (BT) scaffold is a cornerstone in the design of high-performance organic electronic materials.[1][2] Its inherent electron-deficient nature makes it an exceptional building block for creating donor-acceptor (D-A) type conjugated polymers and small molecules.[2][3] These materials are integral to the active layers of organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[4][5]
The subject of this guide, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (herein referred to as DBT-OR ), is a strategically designed precursor for advanced material synthesis. Its key features are:
-
An Electron-Accepting Core: The central benzothiadiazole unit.
-
Reactive Handles: Two bromine atoms at the 4- and 7-positions, which serve as ideal leaving groups for palladium-catalyzed cross-coupling reactions.[6]
-
Solubilizing Chains: Two long dodecyloxy chains that ensure excellent solubility in common organic solvents, facilitating solution-based processing and purification.
This document provides detailed mechanistic insights and step-by-step protocols for the two most powerful C-C bond-forming reactions used to functionalize this building block: the Suzuki-Miyaura coupling and the Stille coupling.
Suzuki-Miyaura Coupling: A Robust Path to Biaryl Systems
The Suzuki-Miyaura reaction is arguably the most widely used cross-coupling method due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a vast library of organoboron reagents.[7] The low toxicity of the boron-containing byproducts makes it a more environmentally benign choice compared to other methods like the Stille coupling.
Mechanism and Rationale
The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[7][8][9][10]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of DBT-OR. This is often the rate-determining step of the cycle.[7] The electron-deficient nature of the benzothiadiazole ring facilitates this step.
-
Transmetalation: The organoboron reagent (e.g., a boronic acid or ester) must first be activated by a base to form a more nucleophilic boronate species.[11] This boronate then transfers its organic group to the Pd(II) center, displacing the halide.
-
Reductive Elimination: The two organic fragments on the palladium center couple and are eliminated from the complex, forming the new C-C bond. This step regenerates the active Pd(0) catalyst, allowing the cycle to continue.[8][9]
Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.
Experimental Protocol: Synthesis of a Symmetrical Di-aryl Derivative
This protocol details the double Suzuki-Miyaura coupling of DBT-OR with 2 equivalents of an arylboronic acid.
Materials
| Reagent | CAS Number | M.W. | Notes |
|---|---|---|---|
| 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (DBT-OR ) | 1313876-00-4 | 714.68 | Substrate |
| Phenylboronic Acid | 98-80-6 | 121.93 | Coupling Partner (Example) |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 14221-01-3 | 1155.56 | Catalyst |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | Base, must be finely ground |
| Toluene | 108-88-3 | - | Solvent |
| Deionized Water | 7732-18-5 | - | Solvent |
Procedure
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add DBT-OR (715 mg, 1.0 mmol, 1.0 equiv.).
-
Reagent Addition: In the following order, add phenylboronic acid (268 mg, 2.2 mmol, 2.2 equiv.), potassium carbonate (553 mg, 4.0 mmol, 4.0 equiv.), and Pd(PPh₃)₄ (58 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon or nitrogen gas three times. Via cannula, add degassed toluene (30 mL) and degassed deionized water (10 mL). The use of a deoxygenated solvent mixture is critical to prevent catalyst degradation.[8]
-
Reaction: Heat the mixture to 90 °C and stir vigorously under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Cool the reaction mixture to room temperature. Add deionized water (30 mL) and extract with ethyl acetate (3 x 40 mL).
-
Purification: Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate (MgSO₄). Filter and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (eluting with a hexane/dichloromethane gradient) to yield the desired product.
Stille Coupling: An Alternative with High Tolerance
The Stille reaction offers an excellent alternative, particularly when dealing with substrates that are sensitive to the basic conditions of the Suzuki coupling.[12] The organostannane reagents are generally stable to air and moisture and exhibit high tolerance for a wide variety of functional groups.[13][14][15]
Mechanism and Key Considerations
The catalytic cycle is analogous to the Suzuki coupling but does not require a base for the key transmetalation step.[13][15][16]
-
Oxidative Addition: Identical to the Suzuki cycle, Pd(0) inserts into the C-Br bond of DBT-OR to form a Pd(II) complex.
-
Transmetalation: The organostannane reagent directly reacts with the Pd(II) complex. The organic group is transferred from tin to palladium, generating a trialkyltin halide byproduct. This step is often the rate-determining step.[17]
-
Reductive Elimination: The desired C-C bond is formed, and the Pd(0) catalyst is regenerated.
A common side reaction is the homocoupling of the organostannane reagent.[13] The primary drawback of the Stille reaction is the high toxicity of organotin compounds and the difficulty of completely removing tin-containing byproducts from the final product.[13][18]
Caption: Catalytic cycle of the Stille cross-coupling reaction.
Experimental Protocol: Synthesis of a Symmetrical Di-thienyl Derivative
This protocol details the double Stille coupling of DBT-OR with an organostannane.
Materials
| Reagent | CAS Number | M.W. | Notes |
|---|---|---|---|
| 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (DBT-OR ) | 1313876-00-4 | 714.68 | Substrate |
| Tributyl(thiophen-2-yl)stannane | 104570-58-3 | 373.20 | Coupling Partner, TOXIC |
| Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] | 13965-03-2 | 701.90 | Catalyst Precursor |
| N,N-Dimethylformamide (DMF) | 68-12-2 | - | Anhydrous Solvent |
Procedure
-
Inert Atmosphere Setup: To a flame-dried 100 mL Schlenk flask equipped with a magnetic stir bar and reflux condenser, add DBT-OR (715 mg, 1.0 mmol, 1.0 equiv.) and PdCl₂(PPh₃)₂ (35 mg, 0.05 mmol, 5 mol%).
-
Solvent Addition: Evacuate and backfill the flask with argon three times. Add 40 mL of anhydrous, degassed DMF via cannula.
-
Reagent Addition: Add tributyl(thiophen-2-yl)stannane (821 mg, 2.2 mmol, 2.2 equiv.) via syringe. Ensure the solution is thoroughly degassed by bubbling argon through it for 15 minutes.
-
Reaction: Heat the mixture to 100-110 °C and stir under a positive pressure of inert gas. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 12-18 hours.
-
Work-up and Tin Removal: Cool the reaction to room temperature. Pour the mixture into a saturated aqueous solution of potassium fluoride (KF) (100 mL) and stir vigorously for 2 hours. This will precipitate the tin byproducts as insoluble tributyltin fluoride.
-
Purification: Filter the mixture through a pad of Celite®, washing with ethyl acetate. Transfer the filtrate to a separatory funnel, wash thoroughly with water (3 x 100 mL) and brine (100 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude solid by column chromatography on silica gel (eluting with a hexane/chloroform gradient).
Critical Safety and Decontamination Procedures for Organotin
Organotin reagents are highly toxic and require careful handling and disposal.[13][18]
-
Handling: Always handle organostannanes in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and nitrile gloves (double-gloving is recommended).
-
Waste Disposal: All liquid and solid waste containing organotin must be collected in a dedicated, clearly labeled hazardous waste container for proper disposal according to institutional guidelines.
-
Glassware Decontamination: Glassware that has come into contact with organotin reagents must be decontaminated before standard washing. Soak all contaminated glassware, stir bars, and cannulas in a basic solution of household bleach or a 20% nitric acid bath overnight.[19] This oxidizes the toxic organotin compounds to less harmful inorganic tin oxides.[19]
Summary and Outlook
Both Suzuki and Stille couplings are exceptionally effective methods for the functionalization of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole . The choice between them depends on the specific requirements of the synthesis.
| Feature | Suzuki-Miyaura Coupling | Stille Coupling |
| Nucleophile | Organoboron (Acid/Ester) | Organostannane |
| Toxicity | Low | High |
| Byproduct Removal | Generally straightforward | Challenging, requires specific workup |
| Conditions | Mild, requires a base | Mild to moderate, no base required |
| Functional Group Tolerance | Very Good | Excellent |
The protocols provided herein serve as a robust starting point for researchers and scientists. By modifying the coupling partners (the boronic acids or stannanes), a vast array of novel π-conjugated systems can be synthesized from the DBT-OR platform, paving the way for next-generation materials in organic electronics and drug development.
References
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NROChemistry. (n.d.). Suzuki Coupling: Mechanism & Examples. Retrieved from [Link]
-
Wikipedia. (n.d.). Stille reaction. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Stille Coupling. Retrieved from [Link]
-
BYJU'S. (n.d.). Suzuki Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Stille Coupling. Retrieved from [Link]
-
Calo, V., et al. (2005). Pd Nanoparticles as Efficient Catalysts for Suzuki and Stille Coupling Reactions of Aryl Halides in Ionic Liquids. The Journal of Organic Chemistry, 70(15), 6040-6044. Retrieved from [Link]
- Various Authors. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Google Search.
-
Casado, A. L., & Espinet, P. (1998). Mechanism of the Stille Reaction. 1. The Transmetalation Step. Coupling of R1I and R2SnBu3 Catalyzed by trans-[PdR1IL2] (R1 = C6Cl2F3; R2 = Vinyl, 4-Methoxyphenyl; L = AsPh3). Journal of the American Chemical Society, 120(35), 8978-8985. Retrieved from [Link]
-
J&K Scientific LLC. (n.d.). Stille Cross-Coupling. Retrieved from [Link]
-
Lu, I-L., et al. (2014). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 19(10), 16584-16604. Retrieved from [Link]
-
Jung, D., et al. (2016). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 16(1), 924-929. Retrieved from [Link]
-
SunaTech. (n.d.). Benzothiadiazole in Electronic Applications: A Manufacturer's Perspective. Retrieved from [Link]
-
He, F., et al. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry C, 4(26), 6200-6210. Retrieved from [Link]
- Various Authors. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Google Search.
-
Chemistry LibreTexts. (2020). 17.2: Palladium catalyzed couplings. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors | Request PDF. Retrieved from [Link]
-
ResearchGate. (2016). (PDF) Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics. Retrieved from [Link]
-
Berezin, A. A., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([8][11][13]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(11), 3169. Retrieved from [Link]
-
Reddit. (2017). How should I manage glassware that came in contact with organotin compounds?. Retrieved from [Link]
-
NROChemistry. (n.d.). Stille Coupling. Retrieved from [Link]
-
ResearchGate. (n.d.). Suzuki cross-coupling reactions of 4,7-dibromo[8][13][14]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. Retrieved from [Link]
-
Farina, V., Krishnamurthy, V., & Scott, W. J. (1997). The Stille Reaction. Organic Reactions. Retrieved from [Link]
-
Vietnam Journal of Catalysis and Adsorption. (n.d.). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[8][11][13]-benzothiadiazole.... Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Benzothiadiazole Derivatives by Applying C-C Cross-Couplings | Request PDF. Retrieved from [Link]
-
ResearchGate. (2025). Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[8][11][13]-benzothiadiazole.... Retrieved from [Link]
-
ResearchGate. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Retrieved from [Link]
-
Heriot-Watt University Research Portal. (2022). 4,7-Diarylbenzo[c][8][13][14]thiadiazoles as fluorophores and visible light organophotocatalysts. Retrieved from [Link]
-
Semantic Scholar. (2023). Benzo[1,2-d:4,5-d']bis([8][11][13]thiadiazole) and Its Bromo Derivatives: Molecular Structure and Reactivity. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Benzo[1,2-d:4,5-d′]bis([8][11][13]thiadiazole) and Its Bromo Derivatives. Retrieved from [Link]
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Application Notes and Protocols for Thin-Film Deposition of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Introduction: Unlocking the Potential of a Versatile Benzothiadiazole Derivative
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is an organic semiconductor that has garnered significant interest within the materials science and organic electronics communities. Its unique molecular structure, featuring a benzothiadiazole core functionalized with two bromine atoms and two long dodecyloxy side chains, imparts a combination of desirable properties. The electron-withdrawing nature of the benzothiadiazole unit, coupled with the solubilizing effect of the dodecyloxy chains, makes this compound particularly suitable for solution-based processing techniques.[1][2] These characteristics position it as a promising material for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and sensors.[2]
The bromine atoms on the aromatic core serve as reactive sites for further chemical modifications, allowing for the synthesis of more complex conjugated polymers and small molecules.[3] The long dodecyloxy side chains not only enhance solubility in common organic solvents but also influence the molecular packing in the solid state, which is a critical factor for efficient charge transport.[2]
This guide provides a comprehensive overview and detailed protocols for the thin-film deposition of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, with a focus on achieving high-quality films for electronic device fabrication. The methodologies described herein are synthesized from established practices for similar benzothiadiazole-based organic semiconductors and are intended to serve as a robust starting point for researchers.
Physicochemical Properties and Material Handling
A thorough understanding of the material's properties is fundamental to developing successful deposition protocols.
| Property | Value | Reference |
| CAS Number | 1313876-00-4 | [4] |
| Molecular Formula | C30H50Br2N2O2S | [4] |
| Appearance | White to off-white powder/crystals | |
| Storage | Store in a dry, dark environment at room temperature. |
Safety Precautions: Always handle 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Core Protocol: Solution-Based Thin-Film Deposition
Solution-based deposition techniques, such as spin coating, are highly effective for this material due to its enhanced solubility. The quality of the resulting thin film is critically dependent on several interconnected parameters, including substrate preparation, solvent selection, solution concentration, and post-deposition treatments.
Part 1: Substrate Preparation - The Foundation for a High-Quality Film
The substrate surface must be impeccably clean to ensure uniform film formation and good adhesion. The following protocol is recommended for silicon wafers with a silicon dioxide (SiO2) dielectric layer, a common substrate for OFETs.
Materials and Equipment:
-
Silicon wafers with a thermally grown SiO2 layer (e.g., 300 nm)
-
Deionized (DI) water
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
Piranha solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION
-
Nitrogen gas (high purity)
-
UV-Ozone cleaner or plasma cleaner
-
Ultrasonic bath
Step-by-Step Protocol:
-
Initial Cleaning:
-
Place the silicon wafers in a wafer holder.
-
Sequentially sonicate the wafers in DI water, acetone, and isopropanol for 15 minutes each in an ultrasonic bath.
-
After each sonication step, rinse the wafers thoroughly with DI water.
-
-
Drying:
-
Dry the wafers using a stream of high-purity nitrogen gas.
-
-
Hydroxylation (Piranha Etch):
-
CAUTION: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a designated fume hood with appropriate PPE.
-
Immerse the dried wafers in a freshly prepared piranha solution for 15 minutes to remove any residual organic contaminants and to create a hydrophilic surface.
-
Carefully remove the wafers and rinse them extensively with DI water.
-
-
Final Drying and Surface Activation:
-
Dry the wafers again with nitrogen gas.
-
Immediately before use, treat the wafers with a UV-Ozone cleaner or an oxygen plasma cleaner for 10-15 minutes. This step removes any remaining organic residues and ensures a uniformly activated, hydrophilic surface.
-
Part 2: Solution Preparation - Optimizing for Film Formation
The choice of solvent and the concentration of the solution are critical for achieving a uniform and well-ordered thin film. The long dodecyloxy chains of the molecule enhance its solubility in various organic solvents.
Recommended Solvents:
-
Chloroform
-
Toluene
-
Chlorobenzene
-
Binary solvent mixtures (e.g., chloroform/toluene) can be explored to fine-tune the evaporation rate and influence film morphology.[5][6]
Protocol for Solution Preparation:
-
Dissolution:
-
Prepare a stock solution of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in the chosen solvent. A typical starting concentration range is 5-10 mg/mL.
-
Use a volumetric flask for accurate concentration measurement.
-
Gently heat the solution (e.g., to 40-50 °C) and stir using a magnetic stirrer until the material is completely dissolved. Avoid excessive heating to prevent degradation.
-
-
Filtration:
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities that could lead to defects in the thin film.
-
Part 3: Spin Coating Deposition - A Precise and Reproducible Method
Spin coating is a widely used technique for depositing uniform thin films from solution.[7][8] The final film thickness is primarily controlled by the solution concentration and the spin speed.
Equipment:
-
Spin coater
-
Micropipette
Step-by-Step Protocol:
-
Substrate Mounting:
-
Securely place the cleaned and activated substrate onto the spin coater chuck.
-
-
Solution Dispensing:
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover the entire surface (e.g., 50-100 µL for a 1x1 cm substrate).
-
-
Spinning Process:
-
A two-step spinning process is often beneficial:
-
Step 1 (Spread Cycle): A low spin speed (e.g., 500 rpm for 5-10 seconds) to allow the solution to spread evenly across the substrate.
-
Step 2 (Thinning Cycle): A higher spin speed (e.g., 2000-4000 rpm for 30-60 seconds) to achieve the desired film thickness. The higher the spin speed, the thinner the resulting film.
-
-
-
Drying:
-
Allow the substrate to continue spinning until the film is visibly dry.
-
Part 4: Post-Deposition Annealing - Enhancing Film Quality and Performance
Annealing the thin film after deposition is a crucial step to improve its crystallinity and molecular ordering, which directly impacts the charge transport properties. Both thermal annealing and solvent vapor annealing are effective methods.
Thermal Annealing:
-
Place the substrate with the deposited film on a hotplate in a nitrogen-filled glovebox.
-
Heat the substrate to a temperature below the material's melting point. A typical starting point would be in the range of 80-120 °C.
-
Anneal for a duration of 10-30 minutes.
-
Allow the substrate to cool down slowly to room temperature before further processing.
Solvent Vapor Annealing:
Solvent vapor annealing can promote the self-assembly of molecules into more ordered structures.[9][10]
-
Place the substrate in a sealed chamber (e.g., a petri dish with a lid).
-
Introduce a small amount of the solvent used for deposition (e.g., a few drops in a vial) into the chamber, ensuring it does not come into direct contact with the film.
-
Seal the chamber and leave it for a period ranging from a few minutes to several hours at room temperature. The optimal time will depend on the solvent and the desired film morphology.
-
Remove the substrate and allow any residual solvent in the film to evaporate.
Characterization of Thin Films
To evaluate the quality of the deposited thin films, a combination of characterization techniques is recommended:
-
Atomic Force Microscopy (AFM): To visualize the surface morphology and determine the roughness of the film.
-
UV-Visible Spectroscopy: To determine the optical properties and estimate the bandgap of the material.
-
X-ray Diffraction (XRD): To assess the crystallinity and molecular packing of the film.
-
Field-Effect Transistor (FET) Characterization: To measure the charge carrier mobility and on/off ratio of the material in a device configuration.
Conclusion and Future Directions
The protocols outlined in this application note provide a robust framework for the successful thin-film deposition of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. The inherent solubility and electronic properties of this material make it a versatile building block for a new generation of organic electronic devices.[11][12] Further optimization of the deposition parameters, including the exploration of different solvent systems and annealing conditions, can lead to enhanced device performance. The bromo-functional groups also offer a pathway for post-deposition chemical modification, opening up exciting avenues for creating novel functional surfaces and devices.
References
- Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semico. (URL not available)
- Enhancing OFET Mobility with Tailored Benzothiadiazole Intermedi
- Molecular Design of Benzothiadiazole-Fused Tetrathiafulvalene Derivatives for OFET Gas Sensors: A Computational Study. PMC - NIH. (URL not available)
- Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values.
-
Benzothiadiazole Substituted Semiconductor Molecules for Organic Solar Cells: The Effect of the Solvent Annealing Over the Thin Film Hole Mobility Values. ACS Publications. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. RSC Publishing. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. PubMed. [Link]
- The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. Semantic Scholar. (URL not available)
-
Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. PubMed. [Link]
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Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. PubMed. [Link]
- Organic semiconductor. Wikipedia. (URL not available)
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. PubMed Central. [Link]
- High-Mobility Organic Thin Film Transistors Based on Benzothiadiazole-Sandwiched Dihexylquaterthiophenes.
-
4,7-Diarylbenzo[c][1][2][10]thiadiazoles as fluorophores and visible light organophotocatalysts. (URL not available)
- Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT)..
- 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, 98%. Otto Chemie Pvt. Ltd.. (URL not available)
- Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials.
-
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][10]thiadiazole. 聯繫我們果博东方有限公司开户客服电话19187099992(福布斯). (URL not available)
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Application Notes and Protocols: 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in Organic Light-Emitting Diodes (OLEDs)
Introduction: The Strategic Role of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in Advanced OLED Emitters
The pursuit of high-efficiency, solution-processable Organic Light-Emitting Diodes (OLEDs) necessitates the molecular-level design of advanced organic semiconductors. Within this landscape, benzothiadiazole (BT) derivatives have emerged as pivotal electron-deficient building blocks for constructing high-performance light-emitting polymers.[1][2] The compound 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole stands out as a critical intermediate for the synthesis of these advanced materials.
This specialized organic compound features a core benzothiadiazole unit, which is inherently electron-accepting.[2] This core is strategically functionalized with two key groups:
-
4,7-Dibromo Substituents: The bromine atoms are not passive components; they are highly reactive sites, ideal for palladium-catalyzed cross-coupling reactions such as Suzuki or Stille polymerizations.[1] This allows for the straightforward incorporation of the benzothiadiazole unit into a larger polymer backbone, alternating with electron-donating (donor) units to create a classic donor-acceptor (D-A) copolymer architecture. This D-A structure is fundamental for tuning the polymer's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, thereby controlling the emission color and improving charge injection and transport properties.[3]
-
5,6-bis(dodecyloxy) Side Chains: The long dodecyloxy chains are crucial for ensuring the solubility of the monomer and the resulting copolymer in common organic solvents.[4][5] This high solubility is a prerequisite for cost-effective, large-area OLED fabrication via solution-based techniques like spin-coating or inkjet printing, which are significant advantages over traditional vacuum deposition methods.[1] These flexible side chains also influence the solid-state packing and morphology of the polymer film, which can impact charge carrier mobility and device efficiency.
Consequently, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is not typically used as a standalone emitter. Instead, it serves as a versatile building block for synthesizing light-emitting copolymers, particularly with fluorene derivatives, to create materials that emit light across the visible spectrum, often in the green to red range.[3][6]
Core Properties and Specifications
A summary of the key properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is presented below.
| Property | Value | Reference |
| CAS Number | 1313876-00-4 | [7] |
| Molecular Formula | C₃₀H₅₀Br₂N₂O₂S | [4] |
| Molecular Weight | 662.61 g/mol | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Soluble in common organic solvents (e.g., chloroform, toluene, THF) | [4][5] |
| Key Functionality | Electron-accepting (acceptor) unit for D-A copolymers | [2] |
| Primary Application | Monomer for synthesis of light-emitting polymers for OLEDs and organic photovoltaics | [8] |
Application Protocol I: Synthesis of a Representative Light-Emitting Copolymer
This protocol describes the synthesis of a representative alternating copolymer, Poly[(9,9-dioctylfluorene)-alt-(5,6-bis(dodecyloxy)benzo[c]thiadiazole)] (PF-DBT), via a Suzuki cross-coupling reaction. This type of copolymerization is a well-established method for creating high-performance materials for OLEDs.[3][6]
Logical Workflow for Copolymer Synthesis
Caption: Workflow for the synthesis of a PF-DBT copolymer.
Step-by-Step Synthesis Protocol
-
Reactant Preparation:
-
In a flame-dried Schlenk flask, add 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (1.0 mmol, 662.6 mg).
-
Add 9,9-dioctylfluorene-2,7-bis(pinacol boronate) (1.0 mmol, 644.7 mg).
-
Causality: An equimolar ratio of the dibromo-acceptor and the diboronate-donor monomers is crucial for achieving high molecular weight polymer chains.
-
-
Reaction Setup:
-
Add a magnetic stir bar to the flask.
-
Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02 mmol, 23.1 mg).
-
Causality: The palladium complex is the catalyst that facilitates the carbon-carbon bond formation between the two monomers.
-
Add a few drops of a phase transfer catalyst such as Aliquat 336 to improve mixing between the organic and aqueous phases.
-
Seal the flask with a rubber septum and purge with high-purity argon for 15-20 minutes to create an inert atmosphere. Oxygen can deactivate the palladium catalyst.
-
Using degassed syringes, add 20 mL of toluene, followed by 5 mL of a degassed 2 M aqueous potassium carbonate (K₂CO₃) solution.
-
Causality: Toluene acts as the organic solvent for the monomers and the growing polymer. The aqueous K₂CO₃ solution is the base required to activate the boronic ester for the transmetalation step in the Suzuki coupling cycle.
-
-
Polymerization:
-
Immerse the flask in an oil bath preheated to 95°C.
-
Stir the biphasic mixture vigorously for 48 hours under a positive pressure of argon. The solution will become viscous as the polymer forms.
-
-
Purification:
-
After cooling to room temperature, pour the viscous solution into 200 mL of vigorously stirring methanol. A fibrous precipitate should form.
-
Collect the polymer precipitate by filtration.
-
Wash the polymer sequentially with methanol and acetone to remove residual catalyst and unreacted monomers.
-
For rigorous purification, perform Soxhlet extraction. Sequentially extract the crude polymer with acetone, hexane, and finally chloroform.
-
Causality: Soxhlet extraction is a highly effective method for fractionation. Acetone and hexane remove low molecular weight oligomers and impurities. The desired high molecular weight polymer is soluble in chloroform.
-
Concentrate the chloroform fraction and precipitate it again into methanol.
-
Collect the final purified polymer and dry it under high vacuum at 50°C for 24 hours.
-
Application Protocol II: Fabrication and Characterization of a Solution-Processed OLED
This protocol outlines the fabrication of a standard multi-layered OLED device using the synthesized PF-DBT copolymer as the emissive layer.
Standard OLED Device Architecture
A typical device structure for a polymer-based OLED (PLED) is as follows:
ITO / PEDOT:PSS / PF-DBT / Cathode (e.g., LiF/Al or Ba/Al)
-
ITO (Indium Tin Oxide): A transparent conductor that serves as the anode for hole injection.
-
PEDOT:PSS (Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate): A hole injection layer (HIL) that smooths the ITO surface, improves the work function alignment for efficient hole injection, and prevents shorts.
-
PF-DBT (Emissive Layer - EML): The synthesized light-emitting copolymer where electrons and holes recombine to produce light.
-
Cathode (e.g., LiF/Al): A low work function metal stack that serves as the cathode for electron injection. LiF is an electron injection layer (EIL) that lowers the injection barrier.
Device Fabrication and Characterization Workflow
Caption: Workflow for OLED fabrication and characterization.
Step-by-Step Fabrication and Testing Protocol
-
Substrate Preparation:
-
Pattern ITO-coated glass substrates using photolithography and etching.
-
Clean the substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropyl alcohol (15 minutes each).
-
Dry the substrates with a nitrogen gun and treat with UV-Ozone for 10 minutes to increase the ITO work function and remove organic residues.
-
-
Hole Injection Layer (HIL) Deposition:
-
Transfer the cleaned substrates into a nitrogen-filled glovebox.
-
Spin-coat a filtered aqueous dispersion of PEDOT:PSS (e.g., Clevios P VP AI 4083) at 4000 rpm for 60 seconds.
-
Anneal the substrates on a hotplate at 120°C for 20 minutes to remove residual water. This should result in a film thickness of approximately 30-40 nm.
-
-
Emissive Layer (EML) Deposition:
-
Prepare a solution of the synthesized PF-DBT copolymer in an appropriate solvent like toluene or chlorobenzene (e.g., 10 mg/mL).
-
Spin-coat the PF-DBT solution onto the PEDOT:PSS layer at 2000 rpm for 60 seconds.
-
Anneal the film at 80°C for 30 minutes inside the glovebox to remove the solvent. This typically yields a film thickness of 60-80 nm.
-
-
Cathode Deposition:
-
Transfer the substrates into a high-vacuum thermal evaporator (<10⁻⁶ Torr) connected to the glovebox.
-
Deposit a thin layer of Lithium Fluoride (LiF) (approx. 1 nm) at a rate of 0.1 Å/s.
-
Deposit a thicker layer of Aluminum (Al) (approx. 100 nm) at a rate of 1-2 Å/s to complete the cathode.
-
-
Encapsulation:
-
Transfer the completed devices back into the glovebox.
-
Encapsulate the devices using a UV-curable epoxy and a glass coverslip to protect the active layers from oxygen and moisture, which rapidly degrade device performance.
-
-
Characterization:
-
Measure the current density-voltage-luminance (J-V-L) characteristics using a source meter and a calibrated photometer.
-
Measure the electroluminescence (EL) spectrum and the external quantum efficiency (EQE) using an integrating sphere coupled to a spectrometer.
-
Expected Performance and Data Interpretation
OLEDs fabricated with copolymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole are expected to exhibit emission in the green-to-red portion of the spectrum. The performance of such devices can be exceptional, with some benzothiadiazole-based emitters achieving high external quantum efficiencies.[8][9]
Table of Representative Performance Metrics:
| Parameter | Typical Value Range | Significance |
| Turn-on Voltage | 2.5 - 4.0 V | The voltage at which light emission becomes detectable (e.g., 1 cd/m²). Lower values are desirable for higher power efficiency. |
| Maximum Luminance | > 1,000 cd/m² | The maximum brightness achieved by the device. Higher values are needed for display applications. |
| Maximum Current Efficiency | 5 - 15 cd/A | A measure of how many candelas of light are produced per amp of current. |
| Maximum Power Efficiency | 3 - 10 lm/W | A measure of the lumens of light produced per watt of electrical power consumed. |
| Maximum External Quantum Efficiency (EQE) | 3 - 8% | The ratio of photons emitted from the device to the number of electrons injected. This is a key metric for overall device efficiency.[8][9] |
| Electroluminescence Peak (λₘₐₓ) | 540 - 620 nm | The wavelength of peak light emission, which determines the color of the OLED. |
| CIE 1931 Coordinates (x, y) | (0.35-0.55, 0.45-0.60) | The precise color coordinates of the emitted light on the chromaticity diagram. |
Causality in Performance: The high performance of these D-A copolymers is rooted in their molecular design. The strong electron-accepting nature of the benzothiadiazole unit, combined with an appropriate donor like fluorene, leads to a low bandgap and efficient intramolecular charge transfer upon excitation. This facilitates the formation of emissive excitons deep within the visible spectrum. The long alkoxy chains ensure good film morphology, which minimizes defects and allows for efficient charge transport, ultimately leading to higher luminance and efficiency.
References
-
Leclerc, M., et al. (2001). Fluorene-Based Copolymers for Red-Light-Emitting Diodes. Advanced Materials, 13(20), 1547-1550. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Benzothiadiazole Derivatives in Enhancing OLED Efficiency. Available at: [Link]
-
Pal, S. K., et al. (2020). High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. Journal of Materials Chemistry C, 8(30), 10427-10437. Available at: [Link]
-
Pal, S. K., et al. (2020). High-performing D–π–A–π–D benzothiadiazole-based hybrid local and charge-transfer emitters in solution-processed OLEDs. ResearchGate. Available at: [Link]
-
Wen, S., et al. (2009). Synthesis of 4,7-Diphenyl-2,1,3-Benzothiadiazole-Based Copolymers and Their Photovoltaic Applications. Macromolecules, 42(14), 4977–4984. Available at: [Link]
-
Al-Hashimi, M., et al. (2018). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C, 6(15), 4133-4142. Available at: [Link]
-
LookChem. Cas 15155-41-6, 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. Available at: [Link]
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ChemUniverse. 4,7-dibromo-5,6-bis(dodecyloxy)benzo[c][1][4][6]thiadiazole. Available at: [Link]
-
Dhineshkumar, E., et al. (2024). Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials. Scientific Reports, 14(1), 2415. Available at: [Link]
-
Lazo, L. M., et al. (2015). Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di(thiophen-2-yl)-benzo[c][1][4][6]thiadiazole, (DTBT). ResearchGate. Available at: [Link]
-
LookChem. 2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy)-. Available at: [Link]
-
Kim, J.-H., et al. (2017). Effects on Photovoltaic Performance of Dialkyloxy-benzothiadiazole Copolymers by Varying the Thienoacene Donor. ACS Applied Materials & Interfaces, 9(16), 14061–14070. Available at: [Link]
-
Ergun, E. G., & Akbayrak, M. (2022). A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c][1][4][6] thiadiazole and 3,4-ethylenedioxythiophene. Turkish Journal of Chemistry, 46(1), 223-234. Available at: [Link]
-
Van den Brande, N., et al. Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Document Server@UHasselt. Available at: [Link]
-
Ergun, E. G., & Akbayrak, M. (2022). A new electrochromic copolymer composed of 4,7-di(thiophen-2-yl)benzo[c] []thiadiazole and 3,4-ethylenedioxythiophene. PMC - NIH. Available at: [Link]
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experimental setup for measuring charge carrier mobility in 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole based devices
Introduction: The Critical Role of Charge Carrier Mobility
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is an organic semiconductor built upon the electron-deficient benzo[c]thiadiazole (BTZ) core.[1][2] The addition of long dodecyloxy side chains is primarily aimed at enhancing solubility and processability in common organic solvents, making it a suitable candidate for solution-processed electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[3] In any semiconductor device, the charge carrier mobility (µ) is a paramount performance metric. It quantifies how efficiently charge carriers—electrons or holes—move through the material under an applied electric field.[4] A higher mobility generally leads to higher current, faster switching speeds in transistors, and more efficient charge extraction in solar cells.[5][6] Therefore, accurate and reliable measurement of mobility is essential for material characterization, device optimization, and quality control.
This application note provides a comprehensive guide to the experimental setups and protocols for measuring charge carrier mobility in devices based on 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. We will focus on two of the most common and accessible techniques: the Space-Charge-Limited Current (SCLC) method and the Field-Effect Transistor (FET) method.
Overview of Key Measurement Techniques
Several techniques exist to determine charge carrier mobility in organic semiconductors, each with specific requirements, advantages, and disadvantages.[4][7] The choice of method often depends on the intended application and the available device architecture.
| Technique | Principle | Typical Device Structure | Advantages | Limitations |
| Space-Charge-Limited Current (SCLC) | Measures steady-state current through a single-carrier diode. At higher voltages, injected charge dominates, and the current becomes limited by the space charge.[8][9] | Sandwich Structure: Substrate/Electrode 1/Organic Layer/Electrode 2 | Simple device structure; Probes bulk mobility; Can be used to study trap states.[8] | Requires ohmic (non-blocking) contacts; Highly sensitive to film thickness (J ∝ L⁻³); Can be affected by traps and leakage currents.[6][10][11] |
| Field-Effect Transistor (FET) | Measures current modulation in a three-terminal device. Mobility is extracted from the transistor's transfer and output characteristics.[4][12] | Transistor Structure: Substrate/Gate/Dielectric/Source-Drain Electrodes/Organic Layer | Directly relevant for transistor applications; Can measure mobility as a function of charge carrier density.[13] | Measures mobility in a thin interfacial layer (~few nanometers); Sensitive to dielectric interface quality, contact resistance, and traps.[4][14] |
| Time-of-Flight (ToF) | Measures the time taken for a sheet of photogenerated carriers to drift across the material's thickness under an electric field.[5][15] | Thick Film (>1 µm) Sandwich Structure | Provides a direct measurement of drift mobility; Can distinguish between electron and hole mobility.[15] | Requires thick films, which may not be representative of typical device thicknesses; Not suitable for highly resistive or low-mobility materials.[4][16] |
Universal Prerequisite: Device Fabrication
The quality and reproducibility of mobility measurements are critically dependent on the device fabrication process. Defects, impurities, and poor film morphology can introduce charge traps or impede transport, leading to an underestimation of the material's intrinsic mobility.[17][18] All fabrication and measurement steps should ideally be performed in an inert atmosphere (e.g., a nitrogen-filled glovebox) to minimize degradation from atmospheric oxygen and moisture.[19]
Protocol 3.1: Substrate Cleaning
-
Objective: To remove organic and inorganic contaminants from the substrate surface to ensure uniform film deposition and good electrical contact.
-
Procedure:
-
Place substrates (e.g., pre-patterned ITO-coated glass for SCLC, or heavily doped Si wafers with a SiO₂ dielectric layer for FETs) in a substrate holder.
-
Sequentially sonicate for 15 minutes each in a series of solvents: laboratory-grade detergent solution, deionized water, acetone, and finally isopropanol.
-
Dry the substrates under a stream of high-purity nitrogen gas.
-
Immediately transfer the substrates to a UV-Ozone cleaner or a plasma asher and treat for 10-15 minutes. This step removes final organic residues and improves the surface energy for better film wetting.
-
Store in a clean, dry environment (e.g., vacuum oven or glovebox) until use.
-
Protocol 3.2: Solution Preparation and Film Deposition
-
Objective: To create a high-quality, uniform thin film of the organic semiconductor.
-
Procedure:
-
Dissolve 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in a suitable high-boiling point solvent (e.g., chlorobenzene, o-dichlorobenzene, or toluene) at a concentration of 5-10 mg/mL.
-
Gently heat the solution (e.g., at 40-60 °C) and stir for several hours overnight to ensure complete dissolution.
-
Before use, filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate impurities.
-
Deposit the film using spin coating. A typical two-step program might be: 500 RPM for 10 seconds (for spreading), followed by 2000 RPM for 45 seconds. The final thickness will depend on the solution concentration and spin speed.
-
Anneal the film on a hotplate. A typical condition is 100-120 °C for 10 minutes. Causality: This step is crucial to remove residual solvent, which can act as a charge trap, and to promote better molecular ordering, which facilitates more efficient charge transport.[17]
-
Method 1: Space-Charge-Limited Current (SCLC)
The SCLC method is a powerful technique for determining the bulk charge carrier mobility in a simple diode structure.[8] It relies on creating a single-carrier device where one charge type (either holes or electrons) is preferentially injected and transported.
Principle & Governing Equation
When an ohmic contact injects more charge carriers into a semiconductor than can be transported, a "space charge" builds up, which limits the current. In a trap-free semiconductor, the relationship between current density (J) and voltage (V) in this regime is described by the Mott-Gurney law:[6]
J = (9/8)ε₀εᵣµ(V²/L³)
where ε₀ is the permittivity of free space, εᵣ is the relative permittivity of the organic material (typically assumed to be ~3-4), µ is the charge carrier mobility, and L is the thickness of the semiconductor film.
Experimental Workflow & Setup
The measurement involves applying a voltage sweep to the device and measuring the resulting current.
Caption: SCLC Measurement Workflow Diagram
Protocol: Hole Mobility Measurement
-
Device Structure: ITO / PEDOT:PSS / 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole / MoO₃ / Au.
-
Rationale: ITO is the transparent bottom anode. PEDOT:PSS is a hole-injection layer that helps create an ohmic contact with the organic semiconductor. MoO₃ and Gold (Au) form an efficient hole-collecting top cathode. This "hole-only" device structure is essential for a valid SCLC measurement.
-
-
Fabrication:
-
Prepare cleaned ITO substrates (Protocol 3.1).
-
Spin-coat a thin layer (~30-40 nm) of PEDOT:PSS and anneal according to the manufacturer's instructions.
-
Transfer to a glovebox. Spin-coat the active polymer layer (Protocol 3.2). Measure the film thickness (L) using a profilometer.
-
Deposit the top electrode (e.g., 10 nm MoO₃ followed by 80 nm Au) via thermal evaporation through a shadow mask to define the device area.
-
-
Measurement:
-
Place the device on the probe station chuck inside the glovebox.
-
Connect the SMU: positive lead to the ITO (anode) and negative lead to the Au (cathode).
-
Apply a voltage sweep from 0 V to a voltage high enough to clearly observe the V² dependence (e.g., 10 V or 20 V), and record the current.
-
Data Analysis
-
Calculate the current density (J) by dividing the measured current by the device area.
-
Plot log(J) versus log(V).
-
Identify the distinct regions:
-
Ohmic Region (low voltage): J ∝ V (slope ≈ 1). Current is dominated by intrinsic carriers.
-
SCLC Region (higher voltage): J ∝ V² (slope ≈ 2). This is the region governed by the Mott-Gurney law.[9]
-
Trap-Filled Limit (if present): A steep increase in current (slope > 2) may appear between the ohmic and SCLC regions, indicating the filling of trap states.[8]
-
-
Fit the linear part of the SCLC region (where slope ≈ 2) on a plot of J vs. V².
-
Alternatively, plot J¹ᐟ² vs. V. The slope of the linear fit in the SCLC region will be ( (9/8)ε₀εᵣµ / L³ )¹ᐟ².
-
Rearrange the equation to solve for the mobility, µ.
Method 2: Field-Effect Transistor (FET)
This method probes the charge carrier mobility in the accumulation layer at the semiconductor/dielectric interface, which is directly relevant for switching applications.[20]
Principle & Governing Equations
An OFET operates like a voltage-controlled switch. A voltage applied to the gate electrode (V_G) accumulates charges in a thin channel at the dielectric interface, allowing current (I_D) to flow between the source and drain electrodes when a drain voltage (V_D) is applied. Mobility is typically extracted from the transfer curve (I_D vs. V_G) in two operating regimes:
-
Linear Regime (low |V_D| < |V_G - V_T|): I_D = (W/L)µCᵢ(V_G - V_T)V_D
-
Saturation Regime (high |V_D| > |V_G - V_T|): I_D = (W/2L)µCᵢ(V_G - V_T)²
where W is the channel width, L is the channel length, Cᵢ is the capacitance per unit area of the gate dielectric, and V_T is the threshold voltage.
Experimental Workflow & Setup
The setup requires a parameter analyzer or multiple SMUs to control the three terminals of the transistor.
Caption: OFET Measurement Workflow Diagram
Protocol: p-Type OFET Characterization
-
Device Structure: Bottom-Gate, Bottom-Contact (BGBC) is common.
-
Substrate: Heavily n-doped Si wafer (acts as the gate electrode).
-
Dielectric: A thermally grown layer of SiO₂ (~200-300 nm).
-
Electrodes: Pre-patterned Gold (Au) source and drain electrodes on the SiO₂. A thin adhesion layer (e.g., Cr or Ti) is often used.
-
-
Fabrication:
-
Start with a pre-fabricated BGBC substrate (Si/SiO₂/Au). The dielectric capacitance (Cᵢ) should be known or measured.
-
Clean the substrate (Protocol 3.1). A surface treatment on the SiO₂ with a self-assembled monolayer like octadecyltrichlorosilane (OTS) is often performed to improve molecular ordering and device performance.
-
In a glovebox, spin-coat the 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole solution onto the substrate and anneal (Protocol 3.2).
-
-
Measurement:
-
Place the device on the probe station. Land probes on the source, drain, and the back of the Si wafer (gate).
-
Measure Transfer Curve (Saturation):
-
Apply a high, constant V_D (e.g., -60 V).
-
Sweep V_G from positive to negative voltage (e.g., +20 V to -60 V).
-
Record I_D as a function of V_G.
-
-
Measure Output Curves:
-
Set a constant V_G (e.g., 0 V, -20 V, -40 V, -60 V).
-
For each V_G, sweep V_D from 0 V to a negative voltage (e.g., -60 V).
-
Record I_D as a function of V_D.
-
-
Data Analysis
-
Saturation Mobility (µ_sat):
-
Plot |I_D|¹ᐟ² versus V_G using the data from the transfer curve.
-
In the saturation region, this plot should be linear.
-
The slope of the linear fit is ( (W/2L)µ_satCᵢ )¹ᐟ².
-
Rearrange the equation to solve for µ_sat. The threshold voltage (V_T) can be determined from the x-intercept of the linear fit.
-
-
Linear Mobility (µ_lin):
-
Plot I_D versus V_G using data from a transfer curve measured at a very low V_D (e.g., -1 V to -5 V).
-
The slope of this plot is the transconductance, g_m = dI_D/dV_G.
-
Mobility can be calculated using: µ_lin = (L/WCᵢV_D) * g_m.
-
Best Practices and Troubleshooting
-
Environmental Control: Organic semiconductors are sensitive to air and moisture. All measurements should be performed in a vacuum or high-purity inert atmosphere to obtain reliable and reproducible results.[19]
-
Thickness Dependence: For SCLC, it is best practice to fabricate and measure devices with several different film thicknesses. Plotting the extracted mobility against thickness can help validate that the device is truly operating in the SCLC regime and not limited by other factors.[11]
-
Contact Issues: Non-ohmic contacts in SCLC devices or high contact resistance in FETs can lead to significant errors in mobility calculation. This often manifests as non-ideal curve shapes.
-
Hysteresis: In FET measurements, it is common to see hysteresis (different curves for forward and reverse V_G sweeps). This can be caused by slow-moving charge traps at the dielectric interface or mobile ions within the dielectric or semiconductor.[14] Always perform and report both sweep directions.
-
Comparing Mobilities: Be aware that mobility values are method-dependent. FET mobility reflects transport at the interface and is often influenced by charge carrier density, while SCLC and ToF probe bulk transport.[16][21] It is not unusual for µ_FET > µ_SCLC.
References
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Fluxim. (2024). Space Charge Limited Current (SCLC) for Mobility in Organic & Perovskite Semiconductors. [Link]
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He, Z., et al. (n.d.). Measurement Methods for Charge Carrier Mobility in Organic Semiconductors. Chinese Journal of Chemistry. [Link]
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Tiwari, S., & Greenham, N. C. (2015). Charge mobility measurement techniques in organic semiconductors. ResearchGate. [Link]
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Kanemitsu, Y. (2016). Time-of-Flight Method for Determining the Drift Mobility in Organic Semiconductors. ResearchGate. [Link]
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Wikipedia. (n.d.). Organic semiconductor. [Link]
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Chen, C. H., et al. (2004). Charge carrier mobility in organic materials measurement with time-of-flight technique. IEEE Xplore. [Link]
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Schindler, F. (2012). Measurement of charge carrier mobility and charge carrier concentration of organic photovoltaic diodes under in situ light soaking. [Link]
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Tiwari, S., & Tiwari, S. (2008). Charge carrier mobility measurement in organic semiconductors. TSI Journals. [Link]
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Dost, R., et al. (2008). Time-of-flight mobility measurements in organic field-effect transistors. AIP Publishing. [Link]
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Various Authors. (2015). What is space charge limited current?. ResearchGate. [Link]
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Koster, L. J. A., et al. (2018). Steady-state space-charge-limited current analysis of mobility with negative electric field dependence. Journal of Applied Physics. [Link]
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Singh, J., & Narayan, K. S. (2021). Review on Charge Carrier Transport in Inorganic and Organic Semiconductors. MDPI. [Link]
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NFFA-DI. (n.d.). Time Of Flight. [Link]
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Le Corre, V. M., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. PubMed. [Link]
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Unold, T., et al. (n.d.). Reporting Hall effect measurements of charge carrier mobility in emerging materials. [Link]
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Lunt, R. R. (2022). Improving Charge Carrier Mobility Estimations When Using Space-Charge-Limited Current Measurements. ACS Energy Letters. [Link]
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Menšík, M., et al. (2018). On the methodology of the determination of charge concentration dependent mobility from organic field-effect transistor characteristics. Physical Chemistry Chemical Physics. [Link]
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Various Authors. (2019). Mobility of Charge Carriers in Organic Semiconductors. ResearchGate. [Link]
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Li, L., et al. (2011). Carrier mobility in organic field-effect transistors. Journal of Applied Physics. [Link]
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Kokil, A., et al. (2012). Techniques for characterization of charge carrier mobility in organic semiconductors. ResearchGate. [Link]
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Various Authors. (2020). What are the factors that affect the carrier mobility for semiconductors?. Quora. [Link]
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Friederich, P., et al. (2019). The influence of impurities on the charge carrier mobility of small molecule organic semiconductors. Semantic Scholar. [Link]
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Li, L., et al. (2011). Carrier mobility in organic field-effect transistors. ResearchGate. [Link]
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Le Corre, V. M., et al. (2021). Revealing Charge Carrier Mobility and Defect Densities in Metal Halide Perovskites via Space-Charge-Limited Current Measurements. ACS Energy Letters. [Link]
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PatSnap. (n.d.). How to Extract Carrier Mobility from TCAD Results. [Link]
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Singh, T., et al. (2006). Bio-organic-semiconductor-field-effect-transistor based on deoxyribonucleic acid gate dielectric. AIP Publishing. [Link]
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Wang, S., et al. (2019). Organic Semiconductor Field-Effect Transistors Based on Organic-2D Heterostructures. Frontiers. [Link]
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Watech. (n.d.). 4,7-Dibromo-5,6-bis((2-octyldodecyl)oxy)benzo[c][7][8][16]thiadiazole. [Link]
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Chen, H., et al. (2021). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. [Link]
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LookChem. (n.d.). 4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. [Link]
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Chmovzh, T. N., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([7][8][12]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI. [Link]
-
Chou, H.-H., et al. (2012). High-Performance Dye-Sensitized Solar Cells Based on 5,6-Bis-hexyloxy-benzo[7][8][12]thiadiazole. [Link]
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Jarrige, L., et al. (2022). 4,7-Diarylbenzo[c][7][8][16]thiadiazoles as fluorophores and visible light organophotocatalysts. Organic Chemistry Frontiers. [Link]
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Koutentis, P. A., et al. (2019). Benzo[1,2-d:4,5-d′]bis([7][8][12]thiadiazole) and Its Bromo Derivatives. PubMed Central. [Link]
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Biewer, M. C., et al. (2019). Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. [Link]
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Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Using 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Application Notes and Protocols for the Synthesis of Donor-Acceptor Polymers Using 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole
Introduction: The Architectural Design of Advanced Polymeric Semiconductors
Donor-acceptor (D-A) conjugated polymers have become a cornerstone in the field of organic electronics, enabling significant advancements in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).[1] The strategic alternation of electron-rich (donor) and electron-deficient (acceptor) moieties along the polymer backbone allows for precise tuning of the material's optoelectronic properties, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, and consequently, its bandgap.[2]
This application note provides a comprehensive guide to the synthesis of high-performance D-A polymers utilizing 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole as a key electron-acceptor building block. The benzo[c][3][2][4]thiadiazole (BT) core is a potent acceptor unit due to its electron-deficient nature, which is further enhanced by the presence of two bromine atoms at the 4 and 7 positions, making it an ideal monomer for cross-coupling polymerization. The long dodecyloxy side chains are crucial for ensuring solubility of the resulting polymer in common organic solvents, a critical factor for solution-based processing of organic electronic devices.[2][5][6] We will delve into the mechanistic underpinnings of the most prevalent polymerization techniques, namely Stille and Suzuki cross-coupling reactions, and provide detailed, field-proven protocols for their execution.
The Role of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole
The selection of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole as the acceptor monomer offers several distinct advantages:
-
Strong Electron-Accepting Character: The inherent electron deficiency of the benzothiadiazole ring system facilitates strong intramolecular charge transfer interactions with suitable donor co-monomers, leading to polymers with low bandgaps that can harvest a broader range of the solar spectrum.
-
Facile Functionalization: The two bromine atoms serve as versatile handles for palladium-catalyzed cross-coupling reactions, enabling the formation of C-C bonds with a wide array of organometallic donor monomers.[7]
-
Enhanced Solubility: The two long dodecyloxy alkyl chains are not merely passive solubilizing groups. They play a critical role in disrupting excessive aggregation in solution, which is essential for achieving high molecular weight polymers and forming uniform, high-quality thin films during device fabrication. The length of these side chains can significantly impact interchain packing and charge transport properties in the solid state.[5][6][8]
Strategic Polymerization Methodologies: Stille vs. Suzuki Coupling
The synthesis of D-A polymers from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole is predominantly achieved through palladium-catalyzed cross-coupling reactions. The two most effective and widely adopted methods are the Stille and Suzuki polymerizations. The choice between these methods often depends on the availability of monomers, tolerance to functional groups, and the desired purity of the final polymer.
Stille Cross-Coupling Polymerization
The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide.[9] In the context of D-A polymer synthesis, this typically involves the reaction of a dibromo-acceptor monomer with a bis(trimethylstannyl)-donor monomer.
Mechanism Overview: The catalytic cycle of Stille polymerization is a well-established process:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the C-Br bond of the dibromo-acceptor monomer to form a Pd(II) complex.
-
Transmetalation: The organostannane donor monomer transfers one of its organic groups to the Pd(II) complex, displacing a halide and forming a new C-Pd bond. This is often the rate-determining step.
-
Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated as the new C-C bond of the polymer chain, regenerating the Pd(0) catalyst which re-enters the catalytic cycle.
Suzuki Cross-Coupling Polymerization
The Suzuki reaction couples an organoboron compound (boronic acid or boronic ester) with an organic halide in the presence of a base.[2] For D-A polymer synthesis, this can involve the reaction of the dibromo-acceptor with a diboronic acid or ester of a donor monomer.
Mechanism Overview: The Suzuki polymerization cycle shares similarities with the Stille reaction but involves a base-activated transmetalation step:
-
Oxidative Addition: A Pd(0) species adds to the C-Br bond of the dibromo-acceptor.
-
Transmetalation: The organoboron species, activated by a base to form a more nucleophilic borate complex, transfers its organic group to the palladium center.
-
Reductive Elimination: The newly formed C-C bond is reductively eliminated, extending the polymer chain and regenerating the Pd(0) catalyst.
Detailed Experimental Protocols
Safety Precautions: All manipulations should be performed under an inert atmosphere (argon or nitrogen) using standard Schlenk line or glovebox techniques. All solvents should be anhydrous and degassed prior to use. Palladium catalysts and organometallic reagents are toxic and should be handled with appropriate personal protective equipment.
Protocol 1: Stille Polymerization of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole with 2,5-bis(trimethylstannyl)thiophene
This protocol is adapted from established procedures for similar benzothiadiazole-based polymers and is designed to yield a representative D-A polymer, often denoted as P(TBT-T).[10]
Materials:
-
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole (Acceptor Monomer)
-
2,5-Bis(trimethylstannyl)thiophene (Donor Monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) (Ligand)
-
Anhydrous and degassed chlorobenzene or toluene (Solvent)
-
Methanol, Hexane, Chloroform (for purification)
Experimental Workflow:
Step-by-Step Procedure:
-
In a flame-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole (e.g., 331.3 mg, 0.5 mmol, 1.0 eq), 2,5-bis(trimethylstannyl)thiophene (203.9 mg, 0.5 mmol, 1.0 eq), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 9.2 mg, 0.01 mmol, 2 mol% Pd), and tri(o-tolyl)phosphine (12.2 mg, 0.04 mmol, 8 mol%).
-
Seal the flask, and evacuate and backfill with high-purity argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous, degassed chlorobenzene (e.g., 10 mL) via a cannula to achieve a monomer concentration of approximately 0.05 M.
-
Degas the resulting solution by bubbling with argon for 20-30 minutes.
-
Immerse the flask in a preheated oil bath at 110 °C and stir the reaction mixture vigorously for 48-72 hours under a positive pressure of argon. The solution will typically become dark and viscous as the polymer forms.
-
After cooling to room temperature, pour the reaction mixture slowly into a beaker containing rapidly stirring methanol (200 mL) to precipitate the polymer.
-
Collect the precipitated polymer by filtration through a Soxhlet thimble.
-
Purify the polymer by Soxhlet extraction sequentially with methanol (to remove catalyst residues and oligomers), hexane (to remove remaining monomers and smaller oligomers), and finally chloroform. The desired polymer is typically soluble in chloroform.
-
Collect the dark chloroform fraction and concentrate it using a rotary evaporator.
-
Re-precipitate the concentrated polymer solution in methanol, filter the purified polymer, and wash with a small amount of fresh methanol.
-
Dry the final polymer product under high vacuum at 40-50 °C for at least 24 hours.
Protocol 2: Suzuki Polymerization of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole with a Thiophene-based Diboronic Ester
This protocol provides a representative procedure for Suzuki polymerization, which avoids the use of toxic organotin reagents.
Materials:
-
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole (Acceptor Monomer)
-
2,5-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)thiophene (Donor Monomer)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) or Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (Catalyst)
-
Tri(o-tolyl)phosphine (P(o-tol)₃) or other suitable phosphine ligand
-
Anhydrous and degassed toluene or a toluene/DMF mixture (Solvent)
-
Aqueous sodium carbonate (Na₂CO₃) solution (2 M) or tetraethylammonium hydroxide (aqueous solution) (Base)
-
Aliquat 336 (Phase Transfer Catalyst, if needed)
Step-by-Step Procedure:
-
To a flame-dried Schlenk flask, add 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole (e.g., 331.3 mg, 0.5 mmol, 1.0 eq), the thiophene diboronic ester monomer (1.0 eq), the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol% Pd), and the phosphine ligand (8 mol%).
-
Evacuate and backfill the flask with argon (3x).
-
Add anhydrous, degassed toluene (e.g., 10 mL) and the aqueous base (e.g., 2 M Na₂CO₃, 2-3 mL). If using a biphasic system, a phase transfer catalyst like Aliquat 336 can be added.
-
Thoroughly degas the biphasic mixture by bubbling with argon for 30 minutes.
-
Heat the reaction to 90-100 °C and stir vigorously to ensure efficient mixing between the organic and aqueous phases.
-
Maintain the reaction for 24-48 hours under a positive pressure of argon.
-
After cooling, separate the organic layer. Wash it with water and brine, then dry over anhydrous magnesium sulfate.
-
Concentrate the solution and precipitate the polymer in methanol.
-
Purify the polymer using the same Soxhlet extraction procedure as described in Protocol 1.
Data Presentation and Characterization
The synthesized polymers should be characterized to determine their molecular weight, optical properties, and electrochemical behavior.
Table 1: Representative Properties of a Benzothiadiazole-Thiophene Copolymer
| Property | Typical Value Range | Method |
| Number Average Molecular Weight (Mₙ) | 20 - 80 kDa | Gel Permeation Chromatography (GPC) |
| Polydispersity Index (PDI) | 1.5 - 3.0 | GPC |
| Absorption Maximum (λₘₐₓ, solution) | 550 - 650 nm | UV-Vis Spectroscopy |
| Optical Bandgap (E_g) | 1.7 - 2.0 eV | From absorption onset |
| HOMO Energy Level | -5.2 to -5.5 eV | Cyclic Voltammetry (CV) |
| LUMO Energy Level | -3.4 to -3.7 eV | CV or from HOMO and E_g |
Note: These values are illustrative and will vary depending on the specific donor co-monomer and the achieved molecular weight.
Conclusion
The synthesis of donor-acceptor polymers using 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][2][4]thiadiazole via Stille or Suzuki cross-coupling reactions is a robust and versatile strategy for creating materials with tailored optoelectronic properties. The protocols detailed in this application note provide a solid foundation for researchers to produce high-quality polymers for applications in organic electronics. Careful control over reaction conditions, particularly the exclusion of oxygen and water, and thorough purification are paramount to achieving high molecular weights and optimal device performance. The choice between Stille and Suzuki polymerization will depend on monomer availability and specific research goals, with both methods capable of yielding high-performance materials for the next generation of flexible and solution-processable electronic devices.
References
-
KAUST Repository. (n.d.). Supporting Information N-type Polymer Semiconductors Incorporating Heteroannulated Benzothiadiazole. Retrieved from [Link]
-
MDPI. (2022). Effects of Different Lengths of Oligo (Ethylene Glycol) Side Chains on the Electrochromic and Photovoltaic Properties of Benzothiadiazole-Based Donor-Acceptor Conjugated Polymers. Retrieved from [Link]
-
Royal Society of Chemistry. (2009). Low band gap dithieno[3,2-b:2',3'-d]silole-containing polymers, synthesis, characterization and. Retrieved from [Link]
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Wiley-VCH. (n.d.). 1 Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers. Retrieved from [Link]
-
White Rose Research Online. (2020). Characteristics of Low Band Gap Copolymers Containing Anthracene-Benzothiadiazole Dicarboxylic Imide: Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Impact of alkyl side chains on the photovoltaic and charge mobility properties of naphthodithiophene–benzothiadiazole copolymers. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). 5,6-Difluorobenzothiadiazole and silafluorene based conjugated polymers for organic photovoltaic cells. Retrieved from [Link]
-
Journal of the American Chemical Society. (2015). Donor–Acceptor Polymers. Retrieved from [Link]
-
Document Server@UHasselt. (n.d.). Benzothiadiazole-based push-pull copolymers - Balancing synthetic complexity against organic solar cell efficiency. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis and Photoelectrochemistry Characterization of Polymer based on 4,7-Di (thiophen-2-yl)-benzo[c] [1, 2, 5 ]thiadiazole, (DTBT). Retrieved from [Link]
-
Moore and More. (n.d.). Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Retrieved from [Link]
-
AWS. (n.d.). SUPPORTING INFORMATION Substituted 2,1,3-benzothiadiazole- and thiophene-based polymers for solar cells. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Impact of the alkyl side-chain length on solubility, interchain packing, and charge-transport properties of amorphous π-conjugated polymers. Retrieved from [Link]
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device architecture for high-efficiency solar cells with 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Introduction: The Role of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole Derivatives in Advanced Photovoltaics
The pursuit of highly efficient and stable organic solar cells (OSCs) is intrinsically linked to the molecular design of the photoactive materials. Within the vast landscape of organic semiconductors, donor-acceptor (D-A) copolymers based on the benzothiadiazole (BT) moiety have emerged as a cornerstone for achieving high power conversion efficiencies (PCEs). The electron-deficient nature of the BT core facilitates efficient charge separation when paired with an appropriate electron-donating unit.[1]
Specifically, derivatives of 4,7-Dibromo-5,6-bis(alkoxy)benzo[c]thiadiazole serve as versatile building blocks for the synthesis of high-performance conjugated polymers. The bromine atoms at the 4 and 7 positions provide reactive sites for cross-coupling reactions, enabling the creation of a diverse range of D-A copolymers.[1] The alkoxy side chains, such as dodecyloxy groups, are crucial for ensuring solubility and processability, which are key for the fabrication of uniform thin films via solution-based methods.[1]
This document provides a comprehensive guide to the device architecture and fabrication protocols for high-efficiency solar cells based on a prominent derivative, Poly[(5,6-difluoro-2,1,3-benzothiadiazol-4,7-diyl)-alt-(3,3'''-di(2-octyldodecyl)-2,2';5',2'';5'',2'''-quaterthiophen-5,5'''-diyl)] (commonly known as PffBT4T-2OD or PCE11 ). This polymer, which incorporates a fluorinated BT unit, has demonstrated PCEs approaching 11% and serves as an exemplary material system for these application notes.[1] The principles and protocols outlined herein are broadly applicable to other copolymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
I. Foundational Principles of Device Architecture
The architecture of an organic solar cell is critical for efficient charge generation, separation, and collection. Two primary device architectures are commonly employed for PffBT4T-2OD-based solar cells: the conventional (or standard) structure and the inverted structure.
A. Conventional Device Architecture
In the conventional architecture, holes are collected at the bottom transparent electrode (typically Indium Tin Oxide - ITO), and electrons are collected at the top metal electrode.
-
Rationale: This architecture has been historically prevalent and is well-understood. The use of a hole transport layer (HTL) like PEDOT:PSS on ITO is a well-established practice for improving the work function of the anode and facilitating efficient hole extraction.
B. Inverted Device Architecture
The inverted architecture reverses the charge collection polarity, with electrons collected at the bottom ITO electrode and holes at the top metal electrode.
-
Rationale: Inverted structures often exhibit improved device stability. By replacing the acidic and hygroscopic PEDOT:PSS layer with a more stable metal oxide electron transport layer (ETL) like Zinc Oxide (ZnO), the degradation of the active layer and the ITO electrode can be mitigated.
II. Experimental Protocols
The following sections provide detailed step-by-step protocols for the fabrication of high-efficiency PffBT4T-2OD based solar cells.
A. Materials and Reagents
| Material/Reagent | Supplier | Purity/Grade |
| PffBT4T-2OD (PCE11) | Ossila Ltd. | M_n = 83,008 g/mol , M_w = 172,033 g/mol |
| [2][2]-Phenyl-C71-butyric acid methyl ester (PC71BM) | Ossila Ltd. | >99% |
| Indium Tin Oxide (ITO) coated glass substrates | - | Sheet resistance < 20 Ω/sq |
| Poly(3,4-ethylenedioxythiophene):poly(styrenesulfonate) (PEDOT:PSS) | Heraeus | AI 4083 |
| Zinc Oxide (ZnO) nanoparticle solution | - | - |
| Molybdenum(VI) oxide (MoO3) | - | 99.99% |
| Vanadium(V) oxide (V2O5) | - | 99.99% |
| Calcium (Ca) | - | 99.9% |
| Aluminum (Al) | - | 99.99% |
| o-dichlorobenzene (DCB) | Sigma-Aldrich | Anhydrous, 99% |
| Chlorobenzene (CB) | Sigma-Aldrich | Anhydrous, 99.8% |
| 1,8-Diiodooctane (DIO) | Sigma-Aldrich | 98% |
B. Protocol 1: Fabrication of Conventional Structure Solar Cells
This protocol details the fabrication of a conventional device with the structure: ITO / PEDOT:PSS / PffBT4T-2OD:PC71BM / Ca / Al .
Step 1: Substrate Preparation
-
Clean the ITO-coated glass substrates by sequential ultrasonication in a detergent solution, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of dry nitrogen.
-
Treat the substrates with UV-ozone for 15 minutes immediately before use to improve the wettability and remove organic residues.
Step 2: Hole Transport Layer (HTL) Deposition
-
Filter the PEDOT:PSS (AI 4083) solution through a 0.45 µm PVDF filter.
-
Spin-coat the filtered PEDOT:PSS solution onto the cleaned ITO substrates at 4000 rpm for 40 seconds.
-
Anneal the substrates on a hotplate at 150°C for 15 minutes in a nitrogen-filled glovebox.
Step 3: Active Layer Solution Preparation
-
Dissolve PffBT4T-2OD and PC71BM in a 1:1.2 mass ratio in o-dichlorobenzene to a total concentration of 8.8 mg/mL (4.0 mg/mL of PffBT4T-2OD and 4.8 mg/mL of PC71BM).[2][3]
-
Add 3% (v/v) of 1,8-diiodooctane (DIO) as a processing additive.[2]
-
Stir the solution on a hotplate at 120°C for at least 2 hours in a nitrogen-filled glovebox to ensure complete dissolution. PffBT4T-2OD has a strong tendency to aggregate at room temperature, making heating essential for solution processing.[3]
Step 4: Active Layer Deposition
-
Pre-heat the PEDOT:PSS-coated substrates to 120°C on a hotplate inside the glovebox.[3]
-
While still hot, spin-coat the active layer solution at 800 rpm for 60 seconds to achieve a film thickness of approximately 300 nm.[3]
-
Allow the films to dry in the glovebox for 1 hour.[3]
Step 5: Cathode Deposition
-
Transfer the substrates to a thermal evaporator with a base pressure of < 2 x 10⁻⁶ mbar.
-
Sequentially deposit a 5 nm layer of Calcium (Ca) followed by a 100 nm layer of Aluminum (Al) at a deposition rate of 0.1-0.2 Å/s for Ca and 1-2 Å/s for Al.[3]
C. Protocol 2: Fabrication of Inverted Structure Solar Cells
This protocol details the fabrication of an inverted device with the structure: ITO / ZnO / PffBT4T-2OD:PC71BM / MoO₃ / Al .
Step 1: Substrate Preparation
-
Follow the same cleaning procedure as in Protocol 1, Step 1.
Step 2: Electron Transport Layer (ETL) Deposition
-
Spin-coat a ZnO nanoparticle solution onto the cleaned ITO substrates at 3000 rpm for 30 seconds.
-
Anneal the substrates on a hotplate at 200°C for 10 minutes in air.
Step 3: Active Layer Deposition
-
Prepare the active layer solution as described in Protocol 1, Step 3.
-
Transfer the ZnO-coated substrates into a nitrogen-filled glovebox.
-
Spin-coat the active layer solution onto the ZnO layer following the procedure in Protocol 1, Step 4.
Step 4: Hole Transport Layer (HTL) and Anode Deposition
-
Transfer the substrates to a thermal evaporator.
-
Deposit a 20 nm layer of Molybdenum(VI) oxide (MoO₃) or Vanadium(V) oxide (V₂O₅) at a rate of 0.1 Å/s.[1]
-
Deposit a 100 nm layer of Aluminum (Al) at a rate of 1-2 Å/s.[1]
III. Device Performance and Characterization
The performance of the fabricated solar cells should be characterized under standard testing conditions (AM 1.5G irradiation, 100 mW/cm²).
| Parameter | Description | Typical Values for PffBT4T-2OD:PC71BM |
| PCE (%) | Power Conversion Efficiency | 8.0 - 10.5%[3][4] |
| V_oc (V) | Open-Circuit Voltage | 0.76 - 0.77 V[3] |
| J_sc (mA/cm²) | Short-Circuit Current Density | 15 - 18 mA/cm² |
| FF (%) | Fill Factor | 70 - 77%[4] |
IV. Visualization of Device Architectures and Workflows
A. Device Architecture Diagrams
Caption: Conventional and Inverted Device Architectures.
B. Experimental Workflow Diagram
Caption: General Experimental Workflow.
V. Causality and Field-Proven Insights
-
Heated Solution Processing: PffBT4T-2OD exhibits strong temperature-dependent aggregation.[4] Processing from hot solutions (e.g., 120°C) is crucial to disaggregate the polymer chains, leading to a more optimal nanoscale morphology in the solid state, which is essential for efficient charge transport.[3][4]
-
Solvent Additives: The use of high-boiling-point solvent additives like 1,8-diiodooctane (DIO) is a common strategy to control the morphology of the bulk heterojunction. DIO can selectively dissolve the fullerene acceptor, promoting the formation of well-defined, interpenetrating networks of the donor and acceptor phases during film drying. This improved morphology enhances exciton dissociation and charge transport.[2]
-
Thick Active Layers: The high crystallinity and hole mobility of PffBT4T-2OD allow for the use of relatively thick active layers (200-300 nm) without significant recombination losses.[1][4] This is advantageous as thicker films can absorb more light, leading to higher short-circuit current densities.
VI. References
-
PffBT4T-2OD Based Solar Cells with Aryl-Substituted N-Methyl-Fulleropyrrolidine Acceptors. (2020). MDPI. Retrieved from [Link]
-
Correlating nanoscale morphology with device performance in conventional and inverted PffBT4T-2OD:PC71BM polymer solar cells. (2020). White Rose Research Online. Retrieved from [Link]
-
a) Device structure of PffBT4T‐2OD:PC71BM‐based ST‐OSCs with thin Ag... - ResearchGate. (n.d.). Retrieved from [Link]
-
a,b) Nonfullerene acceptors and c,d) polymer donors used for solar cell... - ResearchGate. (n.d.). Retrieved from [Link]
-
Graded Morphologies and the Performance of PffBT4T-2OD:PC71BM Devices Using Additive Choice. (2021). PubMed Central. Retrieved from [Link]
-
Effect of fullerene acceptor on the performance of solar cells based on PffBT4T-2OD. (n.d.). Royal Society of Chemistry. Retrieved from [Link]
-
(a,b) Nonfullerene acceptors and (c,d) polymer donors used for solar... - ResearchGate. (n.d.). Retrieved from [Link]
-
Aggregation and morphology control enables multiple cases of high-efficiency polymer solar cells. (2014). PubMed Central. Retrieved from [Link]
Sources
Troubleshooting & Optimization
Technical Support Center: Purification of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
This technical guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the purification of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. Tailored for researchers, scientists, and drug development professionals, this document offers practical, field-proven insights to overcome common challenges encountered during the purification of this and similar benzothiadiazole derivatives.
Introduction to Purification Challenges
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a key building block in the synthesis of advanced organic electronic materials. Its purification, however, can be challenging due to the molecule's high molecular weight, the presence of long alkyl chains that influence solubility, and the potential for closely related impurities to co-elute during chromatography. This guide will address these issues in a practical, question-and-answer format.
Troubleshooting Guide
This section addresses specific problems you might encounter during the purification of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Issue 1: My crude product is an oil and difficult to handle.
Answer:
It is not uncommon for crude products containing long alkyl chains to be oily or waxy, especially if residual solvents are present.
-
Initial Step: Ensure all volatile solvents from the reaction work-up have been thoroughly removed under high vacuum. Gentle heating (e.g., 30-40°C) can aid this process, but be cautious of potential degradation if your compound is thermally sensitive.
-
Trituration: Before attempting more complex purification, try triturating the oil with a cold, non-polar solvent in which the desired product has low solubility, but the impurities are more soluble. Cold hexanes or pentane are excellent starting points. This process can often induce crystallization or solidify the product, making it easier to handle and providing a significant initial purification boost.
Issue 2: Poor separation during column chromatography.
Answer:
Achieving good separation of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole from its impurities by column chromatography requires careful optimization of the stationary and mobile phases. The long dodecyloxy chains render the molecule quite non-polar.
Underlying Cause: The polarity of your eluent system may not be optimal, leading to either the compound moving too quickly with the solvent front or sticking to the column.
Recommended Solutions:
-
Solvent System Selection: For non-polar compounds like this, a solvent system based on petroleum ether or hexanes with a slightly more polar co-solvent is recommended.[1]
-
Starting Point: Begin with a mixture of petroleum ether and dichloromethane. A 20:1 ratio of petroleum ether to dichloromethane has been reported for similar dithienyl benzothiadiazole derivatives and is a logical starting point.[2]
-
Optimization with TLC: Before running a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[3][4] Aim for an Rf value of 0.2-0.3 for your target compound to ensure good separation on the column.[3]
-
Gradient Elution: A gradient elution can be highly effective.[5] Start with 100% petroleum ether or hexanes and gradually increase the proportion of dichloromethane or ethyl acetate. This will first elute highly non-polar impurities, followed by your product, leaving more polar impurities on the column.
-
-
Stationary Phase Considerations:
-
Silica Gel: Standard silica gel (60 Å, 230-400 mesh) is generally suitable.
-
Deactivation: Some benzothiazole derivatives can be sensitive to the acidic nature of silica gel.[6] If you observe degradation (e.g., streaking on TLC, new spots appearing during chromatography), consider deactivating the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 0.5-1% in the eluent).
-
Data Presentation: Recommended Solvent Systems for Column Chromatography
| Compound Polarity | Recommended Solvent System | Starting Ratio (v/v) | Comments |
| Highly Non-polar | Petroleum Ether / Dichloromethane | 20:1 | Good for initial separation of non-polar impurities.[2] |
| Non-polar | Hexanes / Ethyl Acetate | 9:1 to 8:2 | A standard system that offers good resolution.[1][3][4] |
| Moderately Polar | Dichloromethane / Methanol | 99:1 | For more polar impurities, though the target compound should elute much earlier.[1] |
Experimental Protocol: Optimized Column Chromatography
-
Slurry Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 100% hexanes).
-
Loading: Dissolve your crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or toluene) and adsorb it onto a small amount of silica gel. Dry this mixture under vacuum to a free-flowing powder. This "dry loading" technique often results in better separation than loading the sample as a solution.
-
Elution: Begin elution with the least polar solvent system. Gradually increase the polarity based on your TLC analysis. Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Mandatory Visualization: Column Chromatography Workflow
Caption: Workflow for purifying 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole via column chromatography.
Issue 3: Difficulty with recrystallization.
Answer:
The long dodecyloxy chains significantly influence the solubility of the molecule, which can make finding a suitable recrystallization solvent challenging.
Underlying Cause: The ideal recrystallization solvent should dissolve the compound when hot but have poor solubility when cold.
Recommended Solutions:
-
Solvent Screening:
-
Non-polar solvents: Given the non-polar nature of the molecule, start with solvents like hexanes, heptane, or isopropanol.
-
Slightly more polar solvents: Acetone and ethanol have been reported for the recrystallization of similar benzothiadiazole derivatives and are worth screening.[6]
-
Solvent mixtures: If a single solvent is not effective, a two-solvent system can be employed. Dissolve the compound in a good solvent (e.g., dichloromethane or toluene) at room temperature and then slowly add a poor solvent (e.g., methanol or hexanes) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Experimental Protocol: Recrystallization
-
Dissolution: In a flask, add a minimal amount of the chosen hot solvent to your crude product until it fully dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Cooling: Allow the solution to cool slowly to room temperature. To maximize yield, you can then place the flask in an ice bath or a refrigerator.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the crystals under high vacuum.
Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude product?
A1: The impurities will depend on your synthetic route.
-
If synthesizing via bromination of 5,6-bis(dodecyloxy)benzo[c]thiadiazole:
-
Mono-brominated species: Incomplete bromination can lead to 4-bromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. This will be more polar than your desired product.
-
Unreacted starting material: This will be even more polar.
-
-
If synthesizing via etherification of 4,7-dibromo-5,6-dihydroxybenzo[c]thiadiazole with a dodecyl halide:
-
Mono-etherified product: Incomplete reaction can result in 4,7-dibromo-5-(dodecyloxy)-6-hydroxybenzo[c]thiadiazole. This will be significantly more polar due to the free hydroxyl group.
-
Unreacted dihydroxy starting material: This will be very polar and likely remain at the baseline on a TLC plate with a non-polar eluent.
-
Q2: How can I assess the purity of my final product?
A2:
-
HPLC: As this is a common method for purity assessment of the commercial product, it is a reliable technique.[5][7]
-
Melting Point: A sharp melting point is indicative of a pure compound. The melting point for the target compound is reported to be between 59.0 to 63.0 °C.
Q3: My compound appears to be degrading on the silica gel column. What should I do?
A3: Benzothiadiazole derivatives can sometimes be sensitive to the acidic nature of silica gel.[6]
-
Use Neutral or Basic Alumina: Alumina is a good alternative stationary phase for compounds that are sensitive to silica gel.
-
Deactivate the Silica: As mentioned in the troubleshooting section, pre-treating the silica gel with a small amount of triethylamine can neutralize the acidic sites.
-
Preparative TLC: For small-scale purifications, preparative TLC can be a faster and sometimes gentler alternative to column chromatography.
Mandatory Visualization: Troubleshooting Logic
Caption: Decision tree for troubleshooting common purification issues.
References
- Pilgram, K., & Zienty, F. B. (1970). The bromination of 2,1,3-benzothiadiazole.
-
American Elements. (n.d.). 4, 7-Dibromo-5, 6-bis(dodecyloxy)-2, 1, 3-benzothiadiazole, min 98% (HPLC), 1 gram. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Supporting information for Molecular-level architectural design using benzothiadiazole-based polymers for photovoltaic applicati. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
-
Silver, J. (2017). How do I use two different solvent systems for column chromatography? ResearchGate. [Link]
-
SciSpace. (2017). Separation performance of dithienyl benzothiadiazole-based stationary phases for capillary gas chromatography. [Link]
-
MDPI. (2019). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([5][6][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. [Link]
-
ResearchGate. (2015). What is the best solvent system for a petroleum ether fraction using column chromatography?[Link]
-
MDPI. (2020). Safe Synthesis of 4,7-Dibromo[1][6][8]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions. [Link]
-
Xi-chuan. (n.d.). 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][6][8]thiadiazole. Retrieved from [Link].html)
Sources
- 1. Chromatography [chem.rochester.edu]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. application.wiley-vch.de [application.wiley-vch.de]
- 6. rsc.org [rsc.org]
- 7. calpaclab.com [calpaclab.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (DBBDT)
Technical Support Center: 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole (DBBDT)
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole (DBBDT). This document is designed for researchers, chemists, and materials scientists utilizing DBBDT in areas such as organic electronics, photovoltaics, and drug development. Our goal is to provide expert-level insights and practical troubleshooting for challenges related to the stability and degradation of this critical building block.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: What are the optimal storage conditions for DBBDT, and how can I spot early signs of degradation?
A: Proper storage is the first line of defense against degradation. While DBBDT is sold as a relatively stable compound, its complex structure contains several points of potential reactivity.
Core Recommendation: Store DBBDT in a sealed vial under an inert atmosphere (argon or nitrogen), protected from light, at room temperature. Commercial suppliers recommend sealing in a dry, room-temperature environment[4].
Causality Behind the Protocol:
-
Inert Atmosphere: The benzothiadiazole moiety can be susceptible to oxidation, particularly when exposed to light and air[5]. Removing oxygen and moisture minimizes the risk of oxidative degradation pathways.
-
Light Protection: As a molecule designed for optoelectronic applications, DBBDT is an efficient light absorber. This absorbed energy can drive photochemical reactions, leading to bond cleavage and the formation of impurities[1][3]. Storing in an amber vial or a dark cabinet is crucial.
-
Temperature: While stable at room temperature, elevated temperatures during storage can accelerate slow degradation reactions. Avoid storing near heat sources.
Troubleshooting: Early Detection of Degradation
| Symptom | Potential Cause | Recommended Action |
| Color Change | Formation of degradation byproducts that alter the molecule's conjugation and absorption spectrum. | Perform Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to check for impurities. |
| Poor Solubility | Cross-linking or formation of polar, insoluble byproducts (e.g., oxides). | Attempt to dissolve a small sample in a good solvent (e.g., chloroform, toluene). If insoluble material is present, degradation is likely. |
| New Spots on TLC | Presence of new chemical species. | Characterize the impurities using HPLC and Mass Spectrometry (MS). Consider re-purification if the primary spot is still dominant. |
| Broadened NMR Peaks | Presence of multiple, similar species or paramagnetic impurities. | Acquire a fresh ¹H NMR spectrum. Significant broadening or the appearance of multiple new signals indicates sample contamination. |
FAQ 2: My organic photovoltaic (OPV) device performance is failing under illumination. What are the most probable photochemical degradation pathways?
A: This is a critical issue in the field of organic electronics. The combination of light, oxygen, and residual moisture creates a highly reactive environment at the device's active layer. For DBBDT, two primary photochemical degradation pathways should be considered.
Pathway 1: Oxidation of the Thiadiazole Ring The sulfur atom in the benzothiadiazole ring is susceptible to photo-oxidation. This process disrupts the electron-accepting nature of the core, altering the molecule's electronic properties and ultimately harming device performance. The proposed mechanism involves the formation of a sulfoxide and subsequently a sulfone[5].
Pathway 2: Reductive Debromination The carbon-bromine (C-Br) bonds are among the weaker bonds in the molecule and are known to be susceptible to cleavage under UV or visible light irradiation, a process known as photodehalogenation[6][7]. This reaction creates a radical species that can lead to a variety of unwanted side products and breaks the symmetry of the molecule, which is often critical for molecular packing and charge transport.
Below is a diagram illustrating these potential degradation routes.
Caption: Potential photochemical degradation pathways for DBBDT.
Troubleshooting & Mitigation:
-
Encapsulation: Ensure your device is properly encapsulated to minimize oxygen and moisture ingress. This is the most effective strategy.
-
Inert Atmosphere Processing: Fabricate and test devices in a glovebox with low oxygen and water levels (<1 ppm).
-
UV Filtering: If your application allows, incorporate a UV-filtering layer to cut off high-energy photons that are most damaging.
FAQ 3: I'm seeing new impurities after annealing my DBBDT film. What are the likely chemical incompatibilities or solution-state issues?
A: Solution-state stability is often overlooked. While DBBDT is stable in common organic solvents like chloroform, chlorobenzene, or toluene for short periods, certain conditions can promote degradation even without light.
Chemical Incompatibilities:
-
Strong Reducing Agents: Reagents like sodium borohydride or lithium aluminum hydride can reductively cleave the thiadiazole ring[2][8]. Avoid any unintentional contamination with such agents.
-
Strong Nucleophiles: The bromine atoms on the electron-deficient benzothiadiazole ring are susceptible to aromatic nucleophilic substitution (SNAr)[9]. Amines, thiols, or strong bases can displace one or both bromine atoms, fundamentally changing the molecule.
-
Acidic/Basic Conditions: Extreme pH should be avoided. Strong acids can potentially attack the ether linkages of the dodecyloxy side chains, while strong bases can act as nucleophiles.
Solution Stability Protocol:
-
Use Fresh Solvents: Always use freshly distilled, high-purity anhydrous solvents. Older solvents can contain peroxides (especially THF) or acidic impurities.
-
Prepare Solutions Fresh: Prepare solutions of DBBDT immediately before use. Avoid storing solutions for extended periods, even in the dark.
-
Work Under Inert Gas: If solutions must be handled for several hours, do so under an argon or nitrogen atmosphere to prevent slow oxidation.
-
Filter Before Use: Before spin-coating or casting films, filter the solution through a 0.2 µm PTFE filter to remove any micro-aggregates or insoluble impurities that may have formed.
FAQ 4: How can I systematically identify the degradation products in my sample?
A: A multi-step analytical approach is required to confidently identify degradation products. The following workflow is a self-validating system to isolate and characterize impurities.
Experimental Workflow for Degradation Analysis
Caption: Workflow for the identification of DBBDT degradation products.
Data Interpretation with Mass Spectrometry (MS): Mass spectrometry is your most powerful tool for initial identification. By comparing the molecular weight of impurity peaks to the parent compound, you can hypothesize the chemical change.
| Potential Degradation Product | Chemical Change | Expected Mass Change (Da) | Hypothesized Cause |
| Mono-debrominated DBBDT | - Br + H | -78.9 | Reductive dehalogenation[10] |
| Di-debrominated DBBDT | - 2Br + 2H | -157.8 | Reductive dehalogenation[10] |
| DBBDT Sulfoxide | + O | +16.0 | Photo-oxidation[5] |
| DBBDT Sulfone | + 2O | +32.0 | Photo-oxidation[5] |
| Mono-amino substituted DBBDT (e.g., with piperidine) | - Br + C₅H₁₀N | +5.1 | Nucleophilic substitution |
| Hydroxylated DBBDT | - Br + OH | -62.9 | Nucleophilic substitution with H₂O/OH⁻ |
Note: Mass changes are calculated using the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ³²S, ⁷⁹Br).
By combining the mass data with structural information from NMR on the isolated fractions, you can achieve authoritative identification of the degradation pathways affecting your specific experimental conditions.
References
- Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines. Dalton Transactions.
- Synthetic Methods, Chemistry, and the Anticonvulsant Activity of Thiadiazoles. Molecules.
- Reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams.
- Synthesis of benzothiadiazole-based organic semiconductor molecules as HTM in Perovskites Solar Cells.
- Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines.
- 2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy)-. LookChem.
- Photochemical Ring Editing: Access to Privileged 1,2,5- Thiadiazole Scaffolds via Efficient Carbon Excision
- Reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams.
- Benzodiazole-Based Covalent Organic Frameworks for Enhanced Photocatalytic Dehalogenation of Phenacyl Bromide Deriv
- Microbial Degradation of 2-Benzothiazole Derivatives: A Review.
- Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors.
- Benzothiadiazole in Electronic Applications: A Manufacturer's Perspective. Boronpharm.
-
Proposed pathways for oxidative degradation of benzo[c][1][2][3]thiadiazole subunit of FBTF on ITO and Ag based on IRRAS results. ResearchGate.
- Ultra-violet photodegradation of benzothiazole derivatives and their photochemical reactivity in the presence of carbon tetrachloride.
- Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups. Organic Chemistry Portal.
- Dehalogen
- Bromination of 2,1,3,-benzothiadiazoles and benzofurazans.
- Unravelling the photobehavior of a 2,1,3-benzothiadiazole-based HOF and its molecular units: experimental and theoretical insights into their spectroscopic properties in solution and in the solid st
- 4, 7-Dibromo-5, 6-bis(dodecyloxy)-2, 1, 3-benzothiadiazole, min 98% (HPLC), 1 gram. Strem Chemicals.
-
4,7-Dibromo-5,6-bis(octyloxy)benzo[c][1][2][3]thiadiazole. Sigma-Aldrich.
-
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole. BLDpharm.
- Alternative pathway to brominate 2,13-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. Malaysian Journal of Fundamental and Applied Sciences.
- Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors.
- Benzothiadiazole and its π-extended, heteroannulated derivatives: Useful acceptor building blocks for high-performance donor-acceptor polymers in organic electronics.
-
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole. INBELET.
- Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide.
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][8]thiadiazole) and Its SNAr and Cross-Coupling Reactions. MDPI.
Sources
- 1. Halogenated benzothiadiazole-based conjugated polymers as efficient photocatalysts for dye degradation and oxidative coupling of benzylamines [html.rhhz.net]
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- 8. Reductive cleavage of annulated 5,6-dihydro-2H-1,2,4-thiadiazine-1,1-dioxides: medium sized ring azasultams - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Reductive Dehalogenation of Aryl Bromides and Chlorides and Their Use as Aryl Blocking Groups [organic-chemistry.org]
Technical Support Center: Optimizing Annealing Temperature for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole Films
Welcome to the technical support center for the optimization of thermal annealing protocols for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (DBBDT) films. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable insights into achieving optimal film characteristics for your specific application.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of thermal annealing for DBBDT films?
Thermal annealing is a critical post-deposition processing step used to enhance the performance of organic semiconductor films like DBBDT. The primary goals of annealing are to:
-
Improve Molecular Ordering and Crystallinity: By providing thermal energy, molecules are given the mobility to rearrange into more ordered, crystalline structures. This can lead to the formation of larger crystalline grains and a reduction in defects.[1][2]
-
Enhance Charge Carrier Mobility: A more ordered film structure with fewer grain boundaries facilitates more efficient charge transport, leading to higher charge carrier mobility.[3][4]
-
Control Film Morphology: Annealing can significantly alter the surface and bulk morphology of the film, impacting parameters like surface roughness and phase separation in blend films.[5][6]
-
Remove Residual Solvent: The heating process helps to drive off any remaining solvent from the film deposition step, which can otherwise act as charge traps and degrade device performance.
Q2: What is a typical starting range for the annealing temperature of DBBDT films?
While the optimal annealing temperature is highly dependent on the specific experimental conditions (e.g., substrate, solvent system, film thickness), a general starting point for benzothiadiazole-based small molecules can be guided by their thermal properties. For a new material like DBBDT, a systematic approach is recommended.
A logical starting point would be to conduct a temperature gradient experiment. Based on literature for similar benzothiadiazole derivatives, a broad range to investigate would be from room temperature up to a temperature approaching the material's melting point.[3] A sensible initial range to screen would be 60°C to 160°C .
It is crucial to first characterize the thermal properties of your specific DBBDT material using techniques like Differential Scanning Calorimetry (DSC) to identify melting and glass transition temperatures. Annealing should typically be performed below the melting point to avoid film dewetting or degradation.
Q3: How does the choice of solvent for film deposition affect the annealing process?
The solvent used to deposit the DBBDT film can have a profound impact on the initial film morphology and, consequently, the outcome of the annealing process.[7][8]
-
Solvent Boiling Point: Solvents with higher boiling points may require higher annealing temperatures or longer annealing times to ensure complete removal.
-
Solvent-Molecule Interactions: The way the solvent interacts with DBBDT during the drying process can lead to different initial molecular packing and domain sizes. A "good" solvent that promotes some degree of self-assembly during spin-coating may require a less aggressive annealing process.
-
Co-adsorption: In some cases, solvent molecules can become incorporated into the film's structure, and annealing is necessary to expel them and allow for the desired molecular arrangement.[7]
It is advisable to standardize your film deposition protocol, including the choice of solvent and spin-coating parameters, before optimizing the annealing temperature.
Troubleshooting Guide
Issue 1: Low charge carrier mobility after annealing.
-
Possible Cause 1: Sub-optimal Annealing Temperature. The annealing temperature may be too low to induce significant molecular rearrangement or too high, leading to the formation of defects or an unfavorable morphology.
-
Solution: Perform a systematic study by annealing a series of films at different temperatures (e.g., in 10-20°C increments) and measure the mobility for each.
-
-
Possible Cause 2: Short Annealing Time. The duration of annealing may not be sufficient for the molecules to reach a thermodynamically favorable arrangement.
-
Solution: For a fixed optimal temperature, vary the annealing time (e.g., 5, 10, 15, 30 minutes) and characterize the film properties.
-
-
Possible Cause 3: Film Degradation. Excessive annealing temperatures or times, especially in the presence of oxygen, can lead to the degradation of the organic semiconductor.
-
Solution: Conduct annealing in an inert atmosphere (e.g., a nitrogen-filled glovebox). Use techniques like UV-Vis absorption spectroscopy to check for changes in the absorption spectrum that might indicate degradation.
-
Issue 2: High surface roughness or film dewetting after annealing.
-
Possible Cause 1: Annealing Temperature is Too High. If the annealing temperature is near or above the melting point of DBBDT, the film can become molten and dewet from the substrate.
-
Solution: Determine the melting point of your material using DSC and ensure that the annealing temperature is kept well below this value.
-
-
Possible Cause 2: Substrate Surface Energy. Poor adhesion between the DBBDT film and the substrate can be exacerbated by annealing.
-
Solution: Consider surface treatments for your substrate (e.g., UV-ozone, or deposition of a self-assembled monolayer) to improve adhesion before film deposition.
-
Issue 3: Inconsistent results between samples.
-
Possible Cause 1: Poor Temperature Control. Non-uniform heating across the hotplate or in the oven can lead to variations in the actual annealing temperature experienced by the films.
-
Solution: Ensure your heating equipment is properly calibrated and provides uniform temperature distribution.
-
-
Possible Cause 2: Variations in Film Thickness. The optimal annealing temperature can be dependent on the film thickness.
-
Solution: Maintain a consistent film thickness for all samples in your optimization study.
-
Experimental Workflow for Optimizing Annealing Temperature
The following is a detailed, step-by-step methodology for determining the optimal annealing temperature for your DBBDT films.
Step 1: Material Characterization
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Thermal Analysis: Perform Differential Scanning Calorimetry (DSC) on the DBBDT powder to determine its melting temperature (Tm) and any other phase transitions. This will define the upper limit for your annealing temperature screen.
-
Optical Properties: Measure the UV-Vis absorption spectrum of a non-annealed (as-cast) DBBDT film. This will serve as a baseline for comparison.
Step 2: Sample Preparation
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Substrate Cleaning: Thoroughly clean your substrates (e.g., silicon wafers with a dielectric layer, glass) using a standardized procedure.
-
Film Deposition: Prepare a solution of DBBDT in a suitable solvent (e.g., chlorobenzene, o-dichlorobenzene). Deposit the films using a consistent method, such as spin-coating, to ensure uniform thickness.
Step 3: Annealing Temperature Screen
-
Temperature Gradient: Anneal a series of freshly prepared films at different temperatures. A good starting range is from 60°C to 160°C in 20°C increments.
-
Controlled Environment: Perform the annealing in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent degradation.
-
Standardized Time: Use a fixed annealing time for this initial screen, for example, 10 minutes.
Step 4: Film Characterization
For each annealed sample and an as-cast control, perform the following characterization techniques:
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Atomic Force Microscopy (AFM): To analyze the surface morphology and measure the root-mean-square (RMS) roughness.[5]
-
X-Ray Diffraction (XRD): To probe the crystallinity and molecular packing of the film. An increase in the intensity and a decrease in the full width at half maximum (FWHM) of diffraction peaks indicate improved crystallinity.[1]
-
UV-Vis Spectroscopy: To observe any shifts in the absorption peaks, which can be indicative of changes in molecular aggregation.
-
Device Fabrication and Testing: Fabricate devices (e.g., Organic Field-Effect Transistors - OFETs) to measure the charge carrier mobility.
Step 5: Data Analysis and Optimization
-
Compile Data: Organize the characterization data in a table to easily compare the effects of different annealing temperatures.
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Identify Optimum: Determine the annealing temperature that provides the best combination of desired properties (e.g., highest mobility, optimal morphology, highest crystallinity).
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Refine Parameters: Once an optimal temperature is identified, you can further refine the process by optimizing the annealing time.
Illustrative Data Table
The following table is an example of how to organize your data. The values are for illustrative purposes only.
| Annealing Temperature (°C) | RMS Roughness (nm) | XRD Peak Intensity (a.u.) | Mobility (cm²/Vs) |
| As-cast | 1.2 | 500 | 1 x 10⁻⁴ |
| 60 | 1.1 | 650 | 5 x 10⁻⁴ |
| 80 | 0.9 | 800 | 1 x 10⁻³ |
| 100 | 0.7 | 1200 | 5 x 10⁻³ |
| 120 | 0.8 | 1500 | 8 x 10⁻³ |
| 140 | 1.5 | 1300 | 3 x 10⁻³ |
| 160 | 2.5 (dewetting) | 900 | 1 x 10⁻³ |
Visualizing the Workflow
Experimental Workflow Diagram
Caption: Workflow for optimizing annealing temperature.
Causality Diagram: Annealing Effects
Sources
- 1. Improved Crystallinity of Annealed 0002 AlN Films on Sapphire Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Selective Tuning of Benzothiadiazole Functionality Enables High Crystallinity and Mobility in Regiorandom n-Type Polymers for Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting low device performance with 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Welcome to the technical support center for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve issues related to low device performance during their experiments with this material. As Senior Application Scientists, we provide in-depth, field-proven insights to help you navigate the complexities of your research.
Troubleshooting Guides
This section provides detailed, step-by-step solutions to specific problems you might encounter.
Issue 1: Inconsistent or Low Device Performance in Organic Solar Cells (OSCs)
You're fabricating organic solar cells using 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole as a key component, but the power conversion efficiency (PCE) is significantly lower than expected or varies widely between batches.
Underlying Causes and Troubleshooting Steps:
The performance of organic solar cells is highly sensitive to the quality of the active layer, which is influenced by factors ranging from material purity to film morphology.[1][2] The long dodecyloxy side chains on 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole enhance its solubility in organic solvents, a critical factor for solution-processable fabrication techniques.[3] However, this also makes the final film morphology highly dependent on the processing conditions.
Step 1: Verify Material Purity and Integrity
-
Rationale: Impurities can act as charge traps or recombination centers, severely limiting device performance. The presence of residual reactants or byproducts from the synthesis can also affect the material's electronic properties.
-
Protocol:
-
Purity Confirmation: Confirm the purity of your 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole using techniques like High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Commercially available versions of this material typically have a purity of >98%.[3]
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Thermal Stability Check: Use Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) to ensure the material has not degraded during storage. The melting point should be in the range of 59.0 to 63.0 °C.[4]
-
Step 2: Optimize Solvent System and Solution Preparation
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Rationale: The choice of solvent and its purity directly impact the solubility of the material and the subsequent film formation. The aggregation of molecules in solution can lead to a non-uniform active layer.[5]
-
Protocol:
-
Solvent Selection: While soluble in common organic solvents, the choice of solvent can influence the final film morphology.[3][5] Experiment with high-purity, anhydrous solvents such as chloroform, toluene, or a mixture of the two. A dual solvent system can sometimes provide better control over film crystallinity and morphology.[5]
-
Solution Preparation:
-
Ensure the material is fully dissolved. Gentle heating and stirring may be necessary.
-
Filter the solution through a 0.2 µm PTFE filter before use to remove any particulate matter.
-
-
Step 3: Refine Film Deposition and Annealing Parameters
-
Rationale: The morphology of the active layer, including its crystallinity and domain size, is a critical determinant of device performance. These factors are heavily influenced by the deposition technique and post-deposition treatments like thermal annealing.
-
Protocol:
-
Spin Coating Optimization: If using spin coating, systematically vary the spin speed and duration to control the film thickness and uniformity.
-
Thermal Annealing: After deposition, anneal the film at various temperatures and for different durations. An optimal annealing temperature, typically below the material's melting point, can improve molecular ordering and enhance charge transport.[5]
-
Step 4: Analyze Film Morphology
-
Rationale: Direct visualization of the film's surface can provide crucial insights into the source of low performance. A rough or non-uniform film will lead to poor charge transport and high recombination rates.
-
Protocol:
-
Atomic Force Microscopy (AFM): Use AFM to characterize the surface morphology and roughness of the active layer.
-
X-ray Diffraction (XRD): Employ XRD to investigate the crystallinity and molecular packing of the film.
-
Frequently Asked Questions (FAQs)
Q1: What is 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole and what are its primary applications?
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is an organic semiconductor material.[3][4] Its structure features a central electron-accepting benzothiadiazole core with two bromine atoms and two long dodecyloxy side chains.[4] These side chains enhance its solubility in organic solvents, making it suitable for solution-based fabrication of electronic devices.[3] Its primary applications are in organic electronics, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs), due to its good electron mobility and stability.[4]
Q2: How do the dodecyloxy side chains affect the material's properties and device performance?
The long dodecyloxy chains are crucial for several reasons:
-
Solubility: They significantly improve the material's solubility in common organic solvents, which is essential for fabrication techniques like spin coating and inkjet printing.[3]
-
Morphology: The flexibility and length of these chains influence the self-assembly and packing of the molecules in the solid state, which in turn affects the film morphology and charge transport properties of the resulting device.[3][5]
-
Hydrophobicity: The dodecyloxy groups impart hydrophobic properties to the material.[3]
Q3: What are the typical starting materials for the synthesis of related benzothiadiazole compounds?
The synthesis of benzothiadiazole derivatives often starts with 2,1,3-benzothiadiazole.[6][7] This starting material can be brominated to produce 4,7-Dibromo-2,1,3-benzothiadiazole, which serves as a key building block for more complex organic semiconductors.[6][8]
Q4: Can this material be used in applications other than organic electronics?
While its primary use is in organic electronics, the unique photophysical properties of benzothiadiazole-based compounds make them interesting for other applications.[3] For instance, donor-acceptor systems based on the benzo[c][3][4][8]thiadiazole (BTZ) motif have been explored as fluorescent sensors and visible-light organophotocatalysts.[9][10]
Q5: What are the key safety precautions when handling 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole?
While specific safety data for this exact compound is not detailed in the provided results, related brominated and nitrated benzothiadiazole compounds are listed with hazard warnings. For example, 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole is noted to cause skin and serious eye irritation, and may cause respiratory irritation.[11] It is therefore prudent to handle 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and to work in a well-ventilated area or a fume hood.
Experimental Protocols & Data
Table 1: Recommended Solvent Screening for Active Layer Deposition
| Solvent System | Boiling Point (°C) | Rationale for Use | Expected Outcome on Film Morphology |
| Chloroform | 61.2 | High volatility, fast drying. | Can lead to amorphous films if not controlled. |
| Toluene | 110.6 | Lower volatility, slower drying. | May promote better molecular ordering and crystallinity. |
| Chloroform:Toluene (1.5:1 v/v) | Mixture | Balances drying time. | Can lead to improved crystallinity and morphology.[5] |
Protocol 1: Spin Coating of the Active Layer
-
Prepare a solution of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole and the donor polymer in the chosen solvent system at a concentration of 10-20 mg/mL.
-
Stir the solution at a slightly elevated temperature (e.g., 40-50 °C) for at least 2 hours to ensure complete dissolution.
-
Filter the solution using a 0.2 µm PTFE syringe filter.
-
Clean the substrate (e.g., ITO-coated glass) sequentially with detergent, deionized water, acetone, and isopropanol in an ultrasonic bath. Dry the substrate with a stream of nitrogen.
-
Treat the substrate with UV-ozone for 15 minutes to improve the surface wettability.
-
Deposit a hole transport layer (e.g., PEDOT:PSS) via spin coating and anneal according to standard procedures.
-
Transfer the substrate to a nitrogen-filled glovebox.
-
Spin coat the active layer solution at speeds ranging from 1000 to 3000 rpm for 60 seconds.
-
Thermally anneal the film on a hotplate inside the glovebox at a temperature between 80 °C and 120 °C for 5-15 minutes.
-
Deposit the electron transport layer and top electrode via thermal evaporation.
Visualizations
Troubleshooting Workflow for Low Device Performance
Caption: A systematic workflow for troubleshooting low device performance.
References
-
Cas 1313876-00-4, 2,1,3-Benzothiadiazole, 4,7-dibroMo-5,6-bis(dodecyloxy) - LookChem. Available at: [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PubMed Central. Available at: [Link]
-
4,7-Dibromobenzo[c]-1,2,5-thiadiazole, 98% 15155-41-6 India - Otto Chemie Pvt. Ltd. Available at: [Link]
-
Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([3][4][6]thiadiazole) and Its SNAr and Cross-Coupling Reactions - MDPI. Available at: [Link]
-
Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c] - Semantic Scholar. Available at: [Link]
-
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][3][4][8]thiadiazole - CAS:1313876-00-4 - Instat. Available at: [Link]
-
4,7-Diarylbenzo[c][3][4][8]thiadiazoles as fluorophores and visible light organophotocatalysts. Available at: [Link]
-
The Impact of Benzothiadiazole on the Optoelectronic Performance of Polymer/PC 71 BM Blend Films and Their Application in NIR Phototransistors | Request PDF - ResearchGate. Available at: [Link]
-
High-Performance Dye-Sensitized Solar Cells Based on 5,6- Bis-hexyloxy-benzo[3][4][6]thiadiazole. Available at: [Link]
-
Polarized emission and mechanofluorochromism of benzothiadiazo. Available at: [Link]
-
Low non-radiative recombination loss in organic solar cells with 5,6-Difluorobenzo[ c ][3][4][8]thiadiazole based donor polymers - PlumX. Available at: [Link]
-
4,7-Diarylbenzo[c][3][4][8]thiadiazoles as fluorophores and visible light organophotocatalysts - Heriot-Watt University. Available at: [Link]
-
Organic dyes incorporating low-band-gap chromophores based on Π-extended benzothiadiazole for dye-sensitized solar cells | Request PDF - ResearchGate. Available at: [Link]
-
The impact of structural modification on the electrochromic and electroluminescent properties of D-A-D benzothiadiazole derivatives with a fluorene linker and (Bi)thiophene units - ResearchGate. Available at: [Link]
-
4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole - PubChem - NIH. Available at: [Link]
-
Gram-scale nucleophilic aromatic substitution of 4,7-dibromo-5,6-difluoro-[3][4][6]-benzothiadiazole for Synthesis of 4,7-dibromo-5,6-BINOL-O-benzo[3][4][6]thiadiazole, and 4,7-dibromo-5,6-dicarbazol-N-ylbenzo[3][4][6]thiadiazole. The Stille coupling reaction and continuous Heck coupling reaction for synthesis of 4,7-bispara-chlorophenyl-5,6-dicarbazol-N-ylbenzo[3][4][6]thiadiazole - ResearchGate. Available at: [Link]
-
Low Non-radiative Recombination Loss in Organic Solar Cells with 5,6-Difluorobenzo[c][3][4][8]thiadiazole Based Donor Polymers - ResearchGate. Available at: [Link]
-
Thiophene–Benzothiadiazole Co‐Oligomers: Synthesis, Optoelectronic Properties, Electrical Characterization, and Thin‐Film Patterning | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis and characterizations of benzothiadiazole-based fluorophores as potential wavelength-shifting materials - ResearchGate. Available at: [Link]
Sources
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- 2. PlumX [plu.mx]
- 3. CAS 1313876-00-4: 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][… [cymitquimica.com]
- 4. lookchem.com [lookchem.com]
- 5. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ossila.com [ossila.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. 4,7-Dibromobenzo[c]-1,2,5-thiadiazole, 98% 15155-41-6 India [ottokemi.com]
- 9. 4,7-Diarylbenzo[c][1,2,5]thiadiazoles as fluorophores and visible light organophotocatalysts - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. pure.hw.ac.uk [pure.hw.ac.uk]
- 11. 4,7-Dibromo-5,6-dinitro-2,1,3-benzothiadiazole | C6Br2N4O4S | CID 12629296 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Welcome to the technical support center for the synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for achieving high purity in your synthesis. Here, we will delve into the common challenges encountered during the synthesis and purification of this molecule and offer scientifically grounded solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole?
The most common and efficient synthetic route involves a two-step process:
-
Bromination: Synthesis of the core heterocyclic structure, 4,7-dibromobenzo[c][1][2][3]thiadiazole. This is typically achieved through the bromination of 2,1,3-benzothiadiazole.
-
Etherification: Introduction of the dodecyloxy side chains via a Williamson ether synthesis, starting from a dihydroxy-dibromo-benzothiadiazole precursor.
Q2: What are the most critical parameters to control during the synthesis?
The purity of the final product is highly dependent on the careful control of reaction conditions. Key parameters include:
-
Stoichiometry of reagents: Precise control over the amount of brominating agent and alkylating agent is crucial to minimize side products.
-
Reaction temperature: Temperature control is vital to prevent decomposition and unwanted side reactions, particularly during the bromination step.
-
Purity of starting materials and solvents: Using high-purity starting materials and dry solvents is essential for a clean reaction and to avoid the introduction of impurities that can be difficult to remove later.
Q3: What are the common impurities I should be aware of?
The primary impurities encountered in this synthesis are:
-
Mono-brominated benzothiadiazole: Arises from incomplete bromination of the starting material.
-
Over-brominated species: Although less common, harsh conditions can lead to the introduction of more than two bromine atoms.
-
Mono-etherified product: Incomplete etherification will result in the presence of 4,7-dibromo-5-(dodecyloxy)-6-hydroxybenzo[c]thiadiazole.
-
Unreacted 4,7-dibromo-5,6-dihydroxybenzo[c]thiadiazole: If the etherification reaction does not go to completion.
-
Side products from the Williamson ether synthesis: Such as elimination products from the alkyl halide, although this is less likely with primary alkyl halides like 1-bromododecane.
Troubleshooting Guide
This section provides a detailed breakdown of potential problems you might encounter during the synthesis and purification of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, along with their causes and solutions.
Problem 1: Incomplete Bromination of the Benzothiadiazole Core
Symptom: Your crude product after the first step shows a mixture of mono- and di-brominated products (as identified by TLC, GC-MS, or ¹H NMR).
Causality: The bromination of the benzothiadiazole ring is a stepwise process. Inadequate reaction time, insufficient brominating agent, or a reaction temperature that is too low can lead to the formation of a significant amount of the mono-brominated intermediate.[2]
Solutions:
| Corrective Action | Detailed Protocol | Scientific Rationale |
| Increase Reaction Time | Monitor the reaction by TLC or GC-MS every 2-3 hours. Continue the reaction until the mono-brominated spot is minimized. | Allows the reaction to proceed to completion, ensuring the second bromination occurs. |
| Optimize Stoichiometry | Use a slight excess of the brominating agent (e.g., 2.1-2.2 equivalents of NBS or Br₂). | Le Chatelier's principle: increasing the concentration of a reactant drives the equilibrium towards the products. |
| Adjust Reaction Temperature | If using Br₂/HBr, ensure the reflux temperature is maintained. If using NBS in H₂SO₄, a moderately elevated temperature (e.g., 60-80 °C) can increase the reaction rate. | Provides the necessary activation energy for the second electrophilic aromatic substitution to occur. |
Problem 2: Incomplete Etherification of the Dihydroxy Intermediate
Symptom: The final product is contaminated with the mono-etherified byproduct and/or the dihydroxy starting material. This can often result in an oily or waxy product that is difficult to crystallize.
Causality: The Williamson ether synthesis is an SN2 reaction where an alkoxide attacks an alkyl halide.[1][4][5] Incomplete deprotonation of the dihydroxy starting material, insufficient alkylating agent, or steric hindrance can lead to incomplete reaction. The long dodecyl chains can also affect solubility and reaction kinetics.
Solutions:
| Corrective Action | Detailed Protocol | Scientific Rationale |
| Ensure Complete Deprotonation | Use a strong base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) in a dry polar aprotic solvent like DMF or THF. Ensure at least 2 equivalents of the base are used. | A strong base is required to fully deprotonate both hydroxyl groups, forming the more nucleophilic dialkoxide. |
| Use Excess Alkylating Agent | Employ a slight excess (2.1-2.2 equivalents) of 1-bromododecane. | This ensures that there is sufficient electrophile to react with both alkoxide centers. |
| Increase Reaction Temperature and Time | Heat the reaction mixture (e.g., 60-80 °C) and monitor by TLC until the starting material and mono-etherified product are consumed. | Higher temperatures increase the kinetic energy of the molecules, overcoming the activation energy barrier for the SN2 reaction. |
| Improve Solubility | If solubility is an issue, consider using a phase-transfer catalyst like tetrabutylammonium bromide (TBAB) to facilitate the reaction between the aqueous and organic phases if a biphasic system is used. | The phase-transfer catalyst helps to transport the alkoxide from the solid or aqueous phase to the organic phase where the alkyl halide is dissolved. |
Problem 3: Difficulty in Purifying the Final Product
Symptom: The crude product is an oil or a low-melting solid that is difficult to handle and purify by recrystallization. Column chromatography results in poor separation or streaking.
Causality: The two long, flexible dodecyloxy chains give the molecule a "greasy" character, which can inhibit crystallization and cause it to adhere strongly to silica gel during chromatography. The presence of closely related impurities (mono-alkoxy, starting material) further complicates purification.
Solutions:
| Purification Technique | Detailed Protocol | Scientific Rationale |
| Column Chromatography | Use a less polar solvent system, such as a gradient of hexane/dichloromethane or hexane/toluene. A higher ratio of the non-polar solvent will help to elute the greasy product. Consider using a less polar stationary phase like alumina if silica gel fails. | Minimizes strong interactions between the polar silica surface and the non-polar product, allowing for better elution and separation from more polar impurities. |
| Recrystallization | Try a mixed solvent system. Dissolve the crude product in a small amount of a good solvent (e.g., dichloromethane or chloroform) and then slowly add a poor solvent (e.g., methanol, ethanol, or acetonitrile) until turbidity is observed. Cool slowly. | The difference in solubility of the product and impurities in the mixed solvent system at different temperatures allows for selective crystallization of the pure product. |
| Solvent Washing/Trituration | If the product is a solid, wash it with a cold solvent in which the impurities are more soluble (e.g., cold methanol or hexane). If it is an oil, try triturating it with a non-polar solvent like hexane to induce crystallization and wash away impurities. | This is a simple and effective way to remove small amounts of impurities without the need for chromatography or recrystallization. |
Experimental Protocols
Synthesis of 4,7-dibromobenzo[c][1][2][3]thiadiazole
This protocol is adapted from established literature procedures.[2][6]
Materials:
-
2,1,3-benzothiadiazole
-
N-Bromosuccinimide (NBS)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Chloroform (CHCl₃)
-
Deionized water
-
Methanol
-
Hexane
Procedure:
-
In a three-necked round-bottom flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 2,1,3-benzothiadiazole in a mixture of concentrated sulfuric acid and chloroform at room temperature.
-
Slowly add N-bromosuccinimide (2.2 equivalents) in small portions to the stirring solution.
-
Stir the reaction mixture at room temperature for 18-24 hours. Monitor the reaction by TLC (e.g., in 1:1 hexane/dichloromethane).
-
After the reaction is complete, carefully pour the mixture into a beaker containing ice-water.
-
Extract the aqueous layer with chloroform.
-
Wash the combined organic layers with a saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a chloroform/hexane mixture to yield 4,7-dibromobenzo[c][1][2][3]thiadiazole as a white solid.
Synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
This is a general procedure based on the Williamson ether synthesis.
Materials:
-
4,7-dibromo-5,6-dihydroxybenzo[c]thiadiazole (starting material)
-
1-Bromododecane
-
Potassium Carbonate (K₂CO₃) or Sodium Hydride (NaH)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate
Procedure:
-
To a solution of 4,7-dibromo-5,6-dihydroxybenzo[c]thiadiazole in anhydrous DMF, add potassium carbonate (2.5 equivalents).
-
Stir the mixture at room temperature for 30 minutes under a nitrogen atmosphere.
-
Add 1-bromododecane (2.2 equivalents) to the reaction mixture.
-
Heat the reaction to 60-80 °C and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature and pour it into water.
-
Extract the product with dichloromethane or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/dichloromethane gradient, followed by recrystallization from a suitable solvent system (e.g., ethanol/dichloromethane).
Visualizations
Synthetic Workflow
Caption: Synthetic pathway to the target molecule.
Troubleshooting Logic
Caption: Decision tree for troubleshooting.
References
- Williamson, A. W. (1850). Theory of Ætherification. Philosophical Magazine, 37(251), 350-356.
- Pilgram, K., & Zupan, M. (1977). The bromination of 2, 1, 3-benzothiadiazole. Journal of heterocyclic chemistry, 14(6), 1035-1037.
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
-
BYJU'S. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
-
MDPI. (2022). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([1][2][4]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 27(15), 4999. Retrieved from [Link]
-
Semantic Scholar. (2017). Alternative pathway to brominate 2,1,3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]. Malaysian Journal of Fundamental and Applied Sciences, 13(4). Retrieved from [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. byjus.com [byjus.com]
- 3. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Khan Academy [khanacademy.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Controlling the Thin Film Morphology of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (DBBDT)
Introduction: This technical support guide is designed for researchers, scientists, and professionals working with 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (DBBDT). While DBBDT is a promising organic semiconductor, achieving optimal thin film morphology is critical for device performance. This document provides practical, field-proven insights into controlling the morphology of DBBDT thin films. The guidance herein is based on established principles for benzothiadiazole-based small molecules and aims to provide a robust framework for troubleshooting and process optimization.
Frequently Asked Questions (FAQs)
Q1: What are the key parameters influencing the thin film morphology of DBBDT?
A1: The morphology of DBBDT thin films is primarily influenced by a combination of factors including the choice of solvent, deposition technique, substrate properties, and post-deposition treatments like thermal or solvent annealing. The long dodecyloxy side chains of DBBDT play a significant role in its solubility and self-assembly behavior.
Q2: How do I choose an appropriate solvent for DBBDT?
A2: Solvent selection is critical for controlling the molecular arrangement in the film. The ideal solvent should not only fully dissolve DBBDT but also have a suitable boiling point and vapor pressure to allow for controlled evaporation. For benzothiadiazole-based molecules, chlorinated solvents like chloroform and dichlorobenzene, as well as aromatic solvents such as toluene and xylene, are commonly used. Dual-solvent systems can offer finer control over the film morphology by modulating the ink's evaporation and convection behavior.[1]
Q3: What is the purpose of thermal and solvent annealing?
A3: Annealing techniques are employed to improve the molecular ordering and crystallinity of the thin film after deposition.
-
Thermal annealing , which involves heating the film above its glass transition temperature, provides the molecules with sufficient thermal energy to rearrange into a more ordered state.
-
Solvent annealing exposes the film to a saturated solvent vapor atmosphere, which plasticizes the film and enhances chain mobility, allowing for improved molecular packing.[2][3][4] This can lead to better charge transport properties.[2]
Q4: Which deposition techniques are suitable for DBBDT thin films?
A4: Common solution-based deposition techniques for organic small molecules like DBBDT include spin-coating, drop-casting, and inkjet printing.
-
Spin-coating is widely used for producing uniform thin films in a laboratory setting.[5]
-
Inkjet printing offers precise control over film thickness and patterning, making it suitable for device fabrication.[1] The choice of technique will depend on the specific application and desired film characteristics.
Q5: How can I characterize the morphology of my DBBDT thin films?
A5: A combination of characterization techniques is typically used to evaluate thin film morphology:
-
Atomic Force Microscopy (AFM) provides information about the surface topography and roughness.
-
X-ray Diffraction (XRD) is used to assess the crystallinity and molecular ordering of the film.
-
Scanning Electron Microscopy (SEM) can be used to visualize larger-scale features and defects.
Troubleshooting Guide: Common Morphological Issues with DBBDT Thin Films
This guide addresses common problems encountered during the fabrication of DBBDT thin films and provides systematic troubleshooting strategies.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Poor Film Uniformity / "Coffee Rings" | - Rapid and uneven solvent evaporation: This is common with low-boiling-point solvents. - Inadequate substrate wetting: The surface energy of the substrate may not be compatible with the solvent. | - Use a higher-boiling-point solvent or a co-solvent system: This slows down the evaporation rate, allowing for more uniform film formation.[1] - Optimize spin-coating parameters: Increase the spin speed or use a multi-step spin-coating process. - Substrate surface treatment: Use plasma treatment or a self-assembled monolayer (SAM) to modify the substrate's surface energy for better wetting. |
| Pinholes or Voids in the Film | - Incomplete substrate coverage: This can be due to low solution concentration or poor wetting. - Dewetting of the film: The film is unstable on the substrate and retracts to form droplets. - Trapped air bubbles: Bubbles introduced during solution preparation or deposition can lead to voids. | - Increase the solution concentration: This will result in a thicker, more continuous film. - Ensure proper substrate cleaning and surface treatment: A clean, compatible surface is crucial for good film adhesion. - Degas the solution: Use sonication or a brief vacuum cycle to remove dissolved gases and bubbles before deposition. |
| High Surface Roughness / Aggregation | - Premature aggregation of DBBDT in solution: This can be solvent-dependent. - Uncontrolled crystallization during solvent evaporation: Rapid evaporation can lead to the formation of large, disordered aggregates.[2] | - Optimize the solvent system: A solvent in which DBBDT has good solubility but does not excessively aggregate is ideal. A dual-solvent system can help fine-tune the solubility and evaporation rate.[1] - Slow down the solvent evaporation rate: Use a solvent with a higher boiling point or cover the substrate during drying. - Perform solvent vapor annealing: This can help to reorganize the film and reduce surface roughness.[2] |
| Low Crystallinity / Amorphous Film | - Insufficient time or energy for molecular ordering: The molecules are "frozen" in a disordered state. | - Implement post-deposition annealing: - Thermal Annealing: Heat the film to a temperature above its glass transition temperature to promote molecular rearrangement. - Solvent Vapor Annealing: Expose the film to solvent vapor to enhance molecular mobility and encourage crystallization.[2][3][4] |
| Needle-like Crystal Formation | - Strong intermolecular interactions leading to anisotropic growth. This can be inherent to the material's crystal packing tendencies. | - Modify the deposition conditions: Faster solvent evaporation can sometimes suppress the growth of large, needle-like crystals in favor of smaller, more uniform domains. - Utilize mechanical alignment techniques: Techniques like rubbing can orient the molecules and influence the crystal growth direction.[5] |
Experimental Protocols and Workflows
Generalized Protocol for Spin-Coating DBBDT Thin Films
-
Solution Preparation:
-
Dissolve DBBDT in a suitable solvent (e.g., chloroform, toluene) to the desired concentration (e.g., 5-10 mg/mL).
-
Gently heat and/or sonicate the solution to ensure complete dissolution.
-
Filter the solution through a 0.2 µm PTFE syringe filter to remove any particulate matter.
-
-
Substrate Preparation:
-
Thoroughly clean the substrate (e.g., silicon wafer, glass) by sonicating in a sequence of solvents such as deionized water, acetone, and isopropanol.
-
Dry the substrate with a stream of nitrogen gas.
-
Optional: Treat the substrate with oxygen plasma or a UV-ozone cleaner to remove organic residues and improve wettability.
-
-
Deposition:
-
Place the substrate on the spin-coater chuck.
-
Dispense a small amount of the DBBDT solution onto the center of the substrate.
-
Spin-coat at a desired speed (e.g., 1000-4000 rpm) for a specified time (e.g., 30-60 seconds). The thickness of the film can be controlled by adjusting the solution concentration and spin speed.
-
-
Drying and Annealing:
-
Allow the film to dry on a hotplate at a moderate temperature (e.g., 60-80 °C) to remove residual solvent.
-
Perform thermal or solvent vapor annealing as required to improve film morphology.
-
Visual Workflow for DBBDT Thin Film Deposition and Troubleshooting
Caption: A typical workflow for depositing and optimizing DBBDT thin films.
Troubleshooting Logic Diagram
Caption: A decision tree for troubleshooting common DBBDT film defects.
References
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. PubMed Central. [Link]
-
Polarized emission and mechanofluorochromism of benzothiadiazo. ScienceDirect. [Link]
-
Troubleshooting and defect reduction in coated products. Converting Quarterly. [Link]
-
Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films. RSC Publishing. [Link]
-
Processive Pathways to Metastability in Block Copolymer Thin Films. PMC - NIH. [Link]
-
Thermal and solvent annealing of block copolymer films. ResearchGate. [Link]
Sources
- 1. The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 3. Processive Pathways to Metastability in Block Copolymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. openaccess.inaf.it [openaccess.inaf.it]
Technical Support Center: Enhancing Charge Transport in 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole Based Devices
Welcome to the technical support center for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (DBBDT) based devices. This guide is designed for researchers, scientists, and professionals in drug development who are working to optimize the performance of organic electronic devices utilizing this versatile benzothiadiazole derivative. Here, we address common challenges and provide in-depth troubleshooting guides to enhance charge transport, a critical factor for device efficiency.
I. Frequently Asked Questions (FAQs)
This section covers preliminary questions you might have before delving into more complex troubleshooting.
Q1: What is 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole and why is it used in organic electronics?
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is an organic semiconductor. Its structure features a benzothiadiazole core, which is an electron-accepting unit, flanked by two bromine atoms and solubilizing dodecyloxy side chains.[1] The bromine atoms provide reactive sites for further chemical modifications, such as Suzuki or Stille coupling reactions, allowing for the synthesis of more complex molecular structures.[2][3] The long dodecyloxy chains enhance its solubility in common organic solvents, which is crucial for solution-based processing of thin films for devices like organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).[1] The electron-deficient nature of the benzothiadiazole core makes it a valuable building block in donor-acceptor systems, which are fundamental to the operation of many organic electronic devices.[4]
Q2: My device is showing very low charge carrier mobility. What are the most common initial factors to check?
Low charge carrier mobility is a frequent issue. Before extensive troubleshooting, verify these fundamental aspects:
-
Purity of DBBDT: Impurities can act as charge traps, severely limiting mobility. Ensure you are using high-purity material (typically >98% as determined by HPLC).[5]
-
Solvent Quality: Use anhydrous, high-purity solvents for solution preparation to avoid introducing moisture and other contaminants that can degrade performance.
-
Substrate Cleanliness: A pristine substrate surface is critical for uniform film formation. Implement a rigorous substrate cleaning protocol (e.g., sonication in detergents, deionized water, acetone, and isopropanol, followed by UV-ozone treatment).
-
Film Deposition Environment: Process your films in a controlled environment (e.g., a nitrogen-filled glovebox) to minimize exposure to oxygen and moisture, which can create charge traps in the organic semiconductor.
Q3: What are the key experimental parameters that I can tune to improve charge transport?
Several parameters can be optimized. The most impactful are:
-
Choice of Solvent and Solvent Mixtures: The solvent system significantly influences the morphology and molecular ordering of the deposited thin film.[6]
-
Annealing Temperature and Duration: Thermal annealing can improve the crystallinity and molecular packing of the semiconductor film, leading to better charge transport.[7]
-
Device Architecture: The geometry of your device, including the choice of top-contact vs. bottom-contact configurations for transistors, can affect charge injection and extraction.[8]
-
Electrode Material and Interface Modification: The work function of the source and drain electrodes should be well-matched with the energy levels of DBBDT to minimize contact resistance.[9][10][11][12]
II. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter.
Issue 1: Poor Film Morphology and Low Crystallinity
Symptom: Atomic Force Microscopy (AFM) reveals a rough, amorphous film with small grain sizes. X-ray Diffraction (XRD) shows broad, weak, or no diffraction peaks, indicating poor crystallinity. This directly leads to low charge carrier mobility.
Causality: The final morphology of the solution-processed DBBDT film is a direct consequence of the interplay between solvent evaporation rate, solute solubility, and the self-assembly properties of the molecule.[6] A suboptimal solvent system or deposition process can lead to rapid, disordered aggregation, preventing the formation of well-ordered crystalline domains necessary for efficient charge transport.
Troubleshooting Protocol: Solvent Engineering and Annealing Optimization
Objective: To achieve a smooth, highly crystalline DBBDT thin film with large, interconnected grains.
Step-by-Step Methodology:
-
Solvent Selection:
-
Rationale: Different solvents will have varying boiling points and abilities to dissolve DBBDT, which in turn affects the drying time and molecular ordering during film formation.[6]
-
Action: Prepare solutions of DBBDT in a range of individual solvents (e.g., chloroform, toluene, chlorobenzene, dichlorobenzene) and binary solvent mixtures. A common strategy is to mix a low-boiling-point solvent with a high-boiling-point solvent to control the evaporation rate.
-
-
Concentration Optimization:
-
Rationale: The concentration of the DBBDT solution can influence the viscosity and the final film thickness, both of which can affect morphology.
-
Action: For each solvent system, prepare a series of concentrations (e.g., 5 mg/mL, 10 mg/mL, 15 mg/mL).
-
-
Film Deposition:
-
Rationale: The deposition technique (e.g., spin-coating, drop-casting, inkjet printing) and its parameters (e.g., spin speed, substrate temperature) are critical.
-
Action: Deposit the films using your chosen method. For spin-coating, vary the spin speed (e.g., 1000, 2000, 3000 rpm) to control film thickness.
-
-
Thermal Annealing:
-
Rationale: Annealing provides thermal energy to the molecules, allowing them to rearrange into a more ordered, crystalline state.[7] The optimal temperature is typically near the material's glass transition or melting point.
-
Action: Anneal the prepared films at various temperatures (e.g., 80 °C, 100 °C, 120 °C, 140 °C) for a fixed duration (e.g., 30 minutes) in an inert atmosphere.
-
-
Characterization:
-
Rationale: A systematic characterization is necessary to correlate the experimental parameters with the resulting film properties and device performance.
-
Action:
-
Use AFM to assess the surface morphology and roughness.
-
Use XRD to determine the degree of crystallinity and molecular packing.
-
Fabricate and test devices (e.g., OFETs) to measure the charge carrier mobility.
-
-
Data Presentation:
| Solvent System (v/v) | Concentration (mg/mL) | Annealing Temp (°C) | Film Roughness (nm) | Mobility (cm²/Vs) |
| Chloroform | 10 | 100 | 1.5 | 1 x 10⁻⁴ |
| Toluene | 10 | 100 | 0.8 | 5 x 10⁻⁴ |
| Chloroform:Toluene (1:1) | 10 | 120 | 0.5 | 2 x 10⁻³ |
| Dichlorobenzene | 10 | 140 | 0.6 | 1.5 x 10⁻³ |
Expected Outcome: A systematic variation of solvents and annealing temperatures should reveal an optimal processing window that yields smooth, crystalline films with significantly enhanced charge carrier mobility. For instance, a mixed solvent system often allows for better control over the evaporation process, leading to improved molecular ordering.[6]
Workflow Diagram:
Caption: Workflow for optimizing film morphology and charge transport.
Issue 2: High Contact Resistance Limiting Device Performance
Symptom: In transistor measurements, the output characteristics show non-linear behavior at low source-drain voltages ("S-shaped" curves), and the extracted mobility is significantly lower than the intrinsic mobility of the material. This points to a large potential barrier at the metal-semiconductor interface, hindering charge injection.[8][9][12]
Causality: High contact resistance in organic transistors can arise from an energy mismatch between the work function of the electrode metal and the highest occupied molecular orbital (HOMO) of the p-type semiconductor (or the lowest unoccupied molecular orbital (LUMO) for n-type). It can also be caused by poor physical contact or the presence of a thin insulating layer at the interface.[10][11]
Troubleshooting Protocol: Electrode Selection and Interfacial Engineering
Objective: To minimize the contact resistance by selecting appropriate electrode materials and modifying the semiconductor-electrode interface.
Step-by-Step Methodology:
-
Electrode Material Selection:
-
Rationale: For a p-type semiconductor like many DBBDT-based polymers, a high work function metal is preferred to facilitate hole injection.
-
Action: Fabricate devices with different common electrode materials. Compare gold (Au, work function ~5.1 eV), which is a standard, with other materials like platinum (Pt, ~5.6 eV) or palladium (Pd, ~5.2 eV).
-
-
Interfacial Layer Insertion:
-
Rationale: A thin layer of a suitable material can be inserted between the semiconductor and the electrode to reduce the injection barrier. This can be a self-assembled monolayer (SAM) or a thin layer of a conducting polymer.
-
Action:
-
SAMs: Treat the electrodes with a thiol-based SAM (for Au electrodes) like pentafluorobenzenethiol (PFBT) to increase the electrode work function.
-
Conducting Polymers: Deposit a thin layer of a material like PEDOT:PSS on the electrodes before depositing the DBBDT layer.
-
-
-
Device Architecture Comparison:
-
Rationale: In a bottom-gate, top-contact (BGTC) architecture, the electrodes are deposited on top of the semiconductor, which can sometimes lead to better contact than a bottom-gate, bottom-contact (BGBC) architecture where the semiconductor is deposited on pre-patterned electrodes.
-
Action: Fabricate and compare the performance of both BGTC and BGBC devices.
-
-
Contact Resistance Measurement:
-
Rationale: To quantify the improvement, the contact resistance needs to be measured directly.
-
Action: Use the Transmission Line Method (TLM). This involves fabricating transistors with varying channel lengths (L) and plotting the total resistance (R_total) against L for a given gate voltage. The y-intercept of this plot gives twice the contact resistance (2Rc).
-
Data Presentation:
| Electrode | Interfacial Layer | Device Architecture | Contact Resistance (kΩ·cm) |
| Gold (Au) | None | BGBC | 50 |
| Gold (Au) | PFBT SAM | BGBC | 15 |
| Gold (Au) | None | BGTC | 25 |
| Platinum (Pt) | None | BGBC | 30 |
Logical Relationship Diagram:
Caption: Relationship between causes of high contact resistance and their solutions.
III. References
-
Klauk, H. (2019). Contact Resistance in Organic Field‐Effect Transistors: Conquering the Barrier. Advanced Electronic Materials. [Link]
-
The solvent effect on the morphology and molecular ordering of benzothiadiazole-based small molecule for inkjet-printed thin-film transistors. (2023). RSC Advances. [Link]
-
Gartenzaun, T. (2015). Contact resistance effects in organic n-channel thin-film transistors. Max-Planck-Institut für Festkörperforschung. [Link]
-
Loo, Y.-L., Some, R., & Sidorenko, A. (2003). Contact resistance in organic transistors that use source and drain electrodes formed by soft contact lamination. Journal of Applied Physics. [Link]
-
Klauk, H. (2019). Contact Resistance in Organic Field‐Effect Transistors: Conquering the Barrier. Scinapse. [Link]
-
Klauk, H. (2019). Contact Resistance in Organic Field‐Effect Transistors: Conquering the Barrier. ResearchGate. [Link]
-
Chou, H.-H., et al. (2012). High-Performance Dye-Sensitized Solar Cells Based on 5,6-Bis-hexyloxy-benzo[6][8][9]thiadiazole. Journal of Materials Chemistry. [Link]
-
Suzuki cross-coupling reactions of 4,7-dibromo[6]selenadiazolo[3,4-c]pyridine – a path to new solar cell components. (2025). ResearchGate. [Link]
-
4,7-Diarylbenzo[c][6]thiadiazoles as fluorophores and visible light organophotocatalysts. (2020). RSC Advances. [Link]
-
Tuning Energy Levels and Film Morphology in Benzodithiophene–Thienopyrrolodione Copolymers via Nitrogen Substitutions. ResearchGate. [Link]
-
Yildirim, E., & Toppare, L. (2021). Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. Journal of The Electrochemical Society. [Link]
-
Schroeder, B. C., et al. (2014). 2,1,3-Benzothiadiazole-5,6-Dicarboxylic Imide – A Versatile Building Block for Additive- and Annealing-Free Processing of Organic Solar Cells with Efficiencies Exceeding 8%. Advanced Materials. [Link]
-
2,1,3-Benzothiadiazoles Are Versatile Fluorophore Building Blocks for the Design of Analyte-Sensing Optical Devices. (2022). MDPI. [Link]
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Effects of Fluoro Substitution on the Electrochromic Performance of Alternating Benzotriazole and Benzothiadiazole-Based Donor–Acceptor Type Copolymers. (2017). Polymers. [Link]
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4, 7-Dibromo-5, 6-bis(dodecyloxy)-2, 1, 3-benzothiadiazole, min 98% (HPLC), 1 gram. HDH Chemicals. [Link]
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Validation & Comparative
A Comparative Guide to Benzothiadiazole Derivatives for Organic Electronics: Spotlight on 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
The relentless pursuit of high-performance organic electronic devices has led to the extensive exploration of donor-acceptor (D-A) conjugated polymers. Within this class of materials, the electron-deficient benzothiadiazole (BT) core has emerged as a cornerstone building block, enabling the development of materials with tailored optoelectronic properties for applications in organic solar cells (OSCs) and organic field-effect transistors (OFETs). This guide provides a detailed comparison of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, a key monomer, with other significant benzothiadiazole derivatives, supported by experimental data to inform material selection and device design.
The Benzothiadiazole Core: A Versatile Acceptor Unit
The 2,1,3-benzothiadiazole unit is a strong electron-accepting moiety due to the presence of the electron-withdrawing thiadiazole ring fused to a benzene ring. This inherent electronic character allows for the creation of D-A copolymers with narrow bandgaps, a crucial feature for efficient light absorption in organic solar cells. The 4 and 7 positions of the BT core are readily functionalizable, providing a versatile platform for tuning the material's properties through the introduction of various substituents.
In Focus: 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a specialized monomer designed for the synthesis of high-performance conjugated polymers. Its key structural features and their implications are:
-
Dibromo Functionality: The two bromine atoms at the 4 and 7 positions serve as reactive sites for cross-coupling reactions, such as Suzuki or Stille polymerizations, enabling the facile synthesis of D-A copolymers.
-
Bis(dodecyloxy) Side Chains: The long, branched dodecyloxy chains at the 5 and 6 positions are crucial for ensuring solubility of the resulting polymers in common organic solvents, a prerequisite for solution-based processing of large-area electronic devices. These bulky side chains also influence the intermolecular packing and morphology of the polymer films, which in turn affects charge transport properties.
Caption: Molecular Structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Comparative Analysis with Other Benzothiadiazole Derivatives
The performance of benzothiadiazole-based polymers is highly dependent on the nature of the substituents on the BT core. Here, we compare our focus molecule with two other important classes of BT derivatives: fluorinated and non-alkoxy substituted benzothiadiazoles.
Impact of Alkoxy vs. Non-Alkoxy Substitution
The presence of alkoxy chains on the benzothiadiazole ring significantly impacts the electronic properties and processability of the resulting polymers.
| Feature | 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole | 4,7-Dibromobenzo[c]thiadiazole |
| Solubility | High in common organic solvents | Low in common organic solvents |
| Processability | Excellent for solution-based techniques | Poor, limits device fabrication |
| HOMO/LUMO Levels | Higher (more electron-rich) due to the electron-donating effect of alkoxy groups | Lower (more electron-deficient) |
| Intermolecular Packing | Influenced by the bulky side chains, can be optimized for charge transport | Tends to form more crystalline domains, but processability is an issue |
The dodecyloxy side chains in our focus molecule enhance solubility, making it suitable for large-scale printing of electronic devices. In contrast, the non-alkoxy counterpart, 4,7-dibromobenzo[c]thiadiazole, suffers from poor solubility, which is a major obstacle for its practical application.
The Fluorination Effect: A Key Strategy for Performance Enhancement
Fluorination of the benzothiadiazole core is a widely adopted strategy to enhance the performance of organic solar cells.
| Derivative | Key Features & Performance Impact |
| 4,7-Dibromo-5,6-difluorobenzo[c]thiadiazole | Lower HOMO/LUMO Energy Levels: The strong electron-withdrawing nature of fluorine atoms lowers both the HOMO and LUMO energy levels of the polymer. A deeper HOMO level leads to a higher open-circuit voltage (Voc) in solar cells. Enhanced Intermolecular Interactions: Fluorine substitution can promote stronger π-π stacking, leading to improved charge carrier mobility. Improved Device Efficiency: Polymers based on fluorinated BT derivatives often exhibit higher power conversion efficiencies (PCEs) in OSCs. |
| 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole | Higher Energy Levels: The electron-donating alkoxy groups raise the HOMO and LUMO levels compared to the fluorinated analogue. Solubility Enhancement: The primary role of the alkoxy chains is to ensure good solubility for solution processing. |
Experimental Data Summary
The following table summarizes key experimental data for polymers derived from different benzothiadiazole monomers. Note that specific data for polymers solely based on 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is limited in the literature; therefore, data for a closely related polymer, PBT-T1, which contains a 5,6-bis(dodecyloxy)benzo[c]thiadiazole unit, is included for comparison.
| Polymer/Monomer | HOMO (eV) | LUMO (eV) | Optical Bandgap (eV) | Application & Performance |
| PBT-T1 (with 5,6-bis(dodecyloxy)BT) | -5.30 | -3.50 | 1.80 | OSCs: PCE of 5.65% with a high Voc of ~0.9 V. |
| Polymer with 5,6-difluoro-BT | Deeper than non-fluorinated analogues | Deeper than non-fluorinated analogues | Generally narrower | OSCs: Often leads to higher PCEs due to increased Voc and improved charge transport. |
| 4,7-Dibromo-5,6-bis(octyloxy)benzo[c]thiadiazole | Not readily available for the monomer | Not readily available for the monomer | Not readily available for the monomer | Used in the synthesis of copolymers for OFETs with mobilities up to 0.67 cm²/Vs. |
Experimental Protocols
Synthesis of Benzothiadiazole-based Polymers via Suzuki Coupling
The synthesis of D-A copolymers using dibrominated benzothiadiazole monomers is typically achieved through a palladium-catalyzed Suzuki cross-coupling reaction.
A Comparative Guide to 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in Organic Photovoltaics
An in-depth analysis of the performance benchmarks, comparative standing, and experimental considerations for a key building block in next-generation organic solar cells.
Introduction
In the rapidly advancing field of organic photovoltaics (OPVs), the design and synthesis of novel electron donor and acceptor materials are paramount to achieving higher power conversion efficiencies (PCEs) and greater device stability. Among the various classes of organic semiconductors, benzothiadiazole (BTZ) derivatives have emerged as exceptional electron-accepting moieties for the construction of high-performance donor-acceptor (D-A) type copolymers and small molecules. This guide provides a comprehensive overview and performance comparison of a specific, promising building block: 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. We will delve into its performance benchmarks, compare it with alternative materials, and provide detailed experimental protocols for its application in OPV devices, offering valuable insights for researchers and scientists in the field.
The core structure of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole features an electron-deficient benzothiadiazole unit flanked by two bromine atoms and substituted with two long dodecyloxy side chains. The bromine atoms serve as reactive sites for polymerization through cross-coupling reactions like Suzuki or Stille coupling, making it a versatile monomer for creating novel conjugated polymers.[1] The long dodecyloxy side chains are crucial for ensuring good solubility of the resulting materials in common organic solvents, a prerequisite for solution-based fabrication techniques that are central to the low-cost potential of OPVs.[1] Furthermore, these side chains play a significant role in influencing the morphology of the bulk heterojunction (BHJ) active layer, which is a critical factor for efficient charge generation and transport.[2]
Performance Benchmarks and Comparative Analysis
While direct reports on the performance of the small molecule 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole as a standalone component in OPVs are limited, its utility as a monomer in high-performance polymers is well-documented. The photovoltaic performance of polymers derived from this and similar benzothiadiazole units provides a strong indication of its potential.
A key aspect of evaluating a new material is to benchmark its performance against established and state-of-the-art alternatives. The following table compares a polymer incorporating a dodecyl-substituted benzothiadiazole unit with other representative donor polymers and small molecules when paired with either fullerene or non-fullerene acceptors.
| Donor Material | Acceptor Material | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Reference |
| PfBB-12 (with dodecyl BTZ) | PC71BM | 0.92 | 16.6 | 63.4 | 9.7 | [2] |
| PBDTTT-EFT | PC71BM | 0.78 | 16.06 | 72.08 | 9.08 | [3] |
| PC-DODTBT (with octyloxy BTZ) | PCBM | 0.88 | 2.04 | 51 | 0.92 | [4][5] |
| POTBTF (with octyloxy BTZ) | PC71BM | 0.71 | 6.69 | 37.4 | 1.77 | [6] |
| PM6 | Y6 | ~0.85 | ~27.0 | ~78 | >17 | [7] |
| D18 | Y6 | ~0.86 | ~27.7 | ~77 | >18 | [8] |
Analysis of Performance:
The data clearly indicates the significant impact of the alkyl side-chain length on the performance of benzothiadiazole-based polymers. The polymer PfBB-12 , which contains a BTZ unit with dodecyl side chains, demonstrates a remarkable power conversion efficiency of 9.7% when blended with the fullerene acceptor PC71BM.[2] This is a substantial improvement compared to polymers with shorter octyloxy side chains, such as PC-DODTBT and POTBTF, which exhibit PCEs of 0.92% and 1.77%, respectively.[4][5][6] The enhanced performance of PfBB-12 is attributed to several factors, including strong and controllable aggregation in both solution and solid states, leading to a broader absorption spectrum.[2] Furthermore, the optimized morphology with superior structural order results in higher and more balanced charge carrier mobilities and reduced recombination losses.[2]
When compared to the broader landscape of high-performance OPV materials, polymers derived from dodecyloxy-substituted benzothiadiazole show competitive performance, particularly within the realm of fullerene-based acceptors. However, the advent of non-fullerene acceptors (NFAs) like the Y6 series has pushed the boundaries of OPV efficiency, with donor polymers such as PM6 and D18 achieving PCEs exceeding 17-18%.[7][8] This highlights the critical role of pairing the right donor with the right acceptor to maximize device performance. The promising results of PfBB-12 suggest that polymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole could potentially achieve even higher efficiencies when paired with state-of-the-art non-fullerene acceptors.
Experimental Protocols
The fabrication and characterization of OPV devices are intricate processes where minor variations can significantly impact performance. Below are detailed, step-by-step methodologies for key experiments.
Device Fabrication Workflow
The following diagram illustrates a typical workflow for the fabrication of a bulk heterojunction organic solar cell.
Caption: Workflow for OPV device fabrication.
Detailed Experimental Procedure: Spin Coating of the Active Layer
The quality of the active layer is paramount for high-performance OPVs. Spin coating is a widely used technique for depositing this layer from solution.[7][9]
-
Solution Preparation:
-
Dissolve the donor polymer (e.g., a polymer synthesized from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole) and the acceptor (e.g., PC71BM or a non-fullerene acceptor) in a suitable organic solvent (e.g., chlorobenzene, o-dichlorobenzene, or chloroform) at a specific concentration (e.g., 10-20 mg/mL) and donor:acceptor ratio (e.g., 1:1 to 1:1.5 by weight).
-
Stir the solution on a hotplate at a moderate temperature (e.g., 40-60 °C) for several hours to ensure complete dissolution.
-
Before use, filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.
-
-
Spin Coating Process:
-
Transfer the prepared substrate with the dried HTL into a nitrogen-filled glovebox.
-
Dispense a specific volume of the active layer solution onto the center of the substrate.
-
Spin the substrate at a defined speed (e.g., 1000-3000 rpm) for a set duration (e.g., 30-60 seconds). The spin speed and time are critical parameters that control the thickness and uniformity of the film.[10]
-
-
Post-Deposition Treatment (Annealing):
-
Thermal Annealing: Place the substrate on a hotplate inside the glovebox at a specific temperature (e.g., 80-150 °C) for a defined time (e.g., 5-15 minutes). Thermal annealing can improve the crystallinity and morphology of the active layer.[11][12]
-
Solvent Vapor Annealing (SVA): Place the substrate in a sealed chamber containing a small amount of a specific solvent for a set duration. The solvent vapor can induce molecular rearrangement and improve the phase separation in the active layer.[13]
-
Device Characterization Workflow
Once fabricated, the devices are characterized to determine their photovoltaic performance.
Caption: Workflow for OPV device characterization.
Detailed Experimental Procedure: J-V and EQE Measurements
-
J-V Characterization:
-
The current density-voltage (J-V) characteristics of the OPV devices are measured using a solar simulator under standard test conditions (AM 1.5G illumination at 100 mW/cm²).[3]
-
A source measure unit is used to apply a voltage sweep and measure the corresponding current.
-
From the J-V curve, key performance parameters are extracted: open-circuit voltage (Voc), short-circuit current density (Jsc), fill factor (FF), and power conversion efficiency (PCE).[14]
-
-
EQE Measurement:
-
External Quantum Efficiency (EQE) measures the ratio of collected charge carriers to the number of incident photons at a specific wavelength.[15][16]
-
The device is illuminated with monochromatic light of varying wavelengths, and the resulting short-circuit current is measured.
-
The integrated Jsc from the EQE spectrum should be in good agreement with the Jsc obtained from the J-V measurement to ensure the accuracy of the results.[14]
-
Causality Behind Experimental Choices
The selection of experimental parameters is not arbitrary; it is based on a deep understanding of the underlying physical and chemical processes in OPVs.
-
Choice of Solvent and Additives: The solvent used to dissolve the donor and acceptor materials influences the drying kinetics and, consequently, the morphology of the active layer. High-boiling-point solvents or the use of solvent additives like 1,8-diiodooctane (DIO) can promote the formation of a more favorable, interpenetrating network structure, which enhances exciton dissociation and charge transport.[3]
-
Annealing Strategy: Thermal and solvent vapor annealing techniques are employed to optimize the nanoscale morphology of the bulk heterojunction.[11][12][13] Annealing provides the necessary energy for molecules to rearrange into more ordered domains, which improves charge carrier mobility and reduces charge recombination, ultimately leading to higher device efficiency.
-
Interfacial Layers (HTL and ETL): The hole transport layer (HTL), such as PEDOT:PSS, and the electron transport layer (ETL) are crucial for efficient charge extraction and for preventing charge recombination at the electrodes. They create an energetic cascade that facilitates the selective collection of holes at the anode and electrons at the cathode.
Conclusion and Future Outlook
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole stands out as a highly promising building block for the synthesis of advanced donor materials for organic photovoltaics. The long dodecyloxy side chains are instrumental in achieving good solubility and favorable morphological features in the active layer. Polymers derived from this monomer have demonstrated impressive power conversion efficiencies, particularly when paired with fullerene acceptors.
The path forward for materials based on this benzothiadiazole derivative lies in their integration with state-of-the-art non-fullerene acceptors. The tunable electronic properties and broad absorption spectra of NFAs offer a significant opportunity to further boost the performance of these materials. Future research should focus on synthesizing new copolymers based on 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole and systematically investigating their performance with a range of high-performance NFAs. Fine-tuning of the device architecture, including the optimization of interfacial layers and processing conditions, will be crucial in unlocking the full potential of this versatile building block and contributing to the advancement of organic solar cell technology.
References
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A Comparative Guide to the Quantum Efficiency of Benzothiadiazole-Based Organic Solar Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of organic photovoltaics (OPVs), the benzothiadiazole (BT) moiety has emerged as a cornerstone electron-accepting unit for designing high-performance photoactive materials. Its versatile electronic properties and susceptibility to chemical modification allow for precise tuning of the optical and electronic characteristics of organic semiconductors. This guide provides an in-depth comparison of the quantum efficiency of solar cells based on various benzothiadiazole derivatives, with a contextual starting point of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. We will explore how modifications to the BT core influence device performance, supported by experimental data from well-established material systems.
The Benzothiadiazole Core and the Significance of Quantum Efficiency
Benzothiadiazole is an electron-deficient aromatic heterocycle that, when incorporated into a conjugated polymer or small molecule, imparts desirable electron-accepting properties. The 4,7-positions of the benzothiadiazole ring are readily functionalized, allowing for the extension of conjugation and modification of the material's energy levels. The 5,6-positions can also be substituted, as in the case of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, to influence solubility and molecular packing.
The Quantum Efficiency (QE) of a solar cell is a critical parameter that measures the ratio of the number of charge carriers collected to the number of incident photons. It is typically measured as a function of wavelength and is presented as either External Quantum Efficiency (EQE) or Internal Quantum Efficiency (IQE) .
-
External Quantum Efficiency (EQE) is the ratio of collected electrons to incident photons.
-
Internal Quantum Efficiency (IQE) is the ratio of collected electrons to absorbed photons. A high IQE, often approaching 100% in high-performance devices, indicates that nearly every absorbed photon generates a successfully collected electron-hole pair.[1]
Understanding the QE of a device provides crucial insights into the efficiency of light harvesting, exciton dissociation, and charge collection processes.
Comparative Analysis of Benzothiadiazole-Based Solar Cells
To provide a practical comparison, we will focus on prominent benzothiadiazole-containing polymers that have demonstrated high quantum efficiencies in bulk heterojunction (BHJ) solar cells.
| Material System | Architecture | Voc (V) | Jsc (mA/cm²) | FF (%) | PCE (%) | Peak EQE (%) | Reference |
| PCDTBT:PC70BM | Conventional | 0.88 | 10.6 | 66 | 6.1 | ~100 (IQE) | [1] |
| PCDTBT:PC70BM (with PTE additive) | Conventional | 0.904 | 13.8 | 48.2 | 6.0 | Not Specified | [2] |
| PCDTBT:PC70BM (with DIO additive) | Conventional | Not Specified | >10 | Not Specified | 6.15 | ~58.5 | [3] |
| PCPDTBT:PC60BM | Conventional | Not Specified | Not Specified | ~55 | 4-6 | Not Specified | [4] |
| DPP-DTT:PC70BM | Conventional | Not Specified | Not Specified | Not Specified | Not Specified | Not Specified | [5] |
Analysis of Comparative Data:
-
PCDTBT (poly[N-9''-hepta-decanyl-2,7-carbazole-alt-5,5-(4',7'-di-2-thienyl-2',1',3'-benzothiadiazole)]) is a well-studied benzothiadiazole-based polymer that, when blended with the fullerene acceptor PC70BM , can achieve power conversion efficiencies (PCEs) of over 6%.[1] Notably, the internal quantum efficiency of these devices can approach 100%, indicating highly efficient conversion of absorbed photons into charge carriers.[1]
-
The use of additives like poly(oxyethylene tridecyl ether) (PTE) or 1,8-diiodooctane (DIO) can further enhance device performance by improving the morphology of the active layer, leading to increased short-circuit current density (Jsc).[2][3]
-
PCPDTBT (poly[2,6-(4,4-bis-(2-ethylhexyl)-4H-cyclopenta[2,1-b;3,4-b']dithiophene)-alt-4,7-(2,1,3-benzothiadiazole)]) is another benzothiadiazole-containing polymer that has shown promise in organic solar cells, with efficiencies in the range of 4-6% when blended with PC60BM .[4]
-
DPP-DTT (poly[2,5-bis(2-octyldodecyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione-alt-5,5''-di(2-thienyl)-2,2'-(E)-2-(2-(thiophen-2-yl)vinyl)thiophene]) represents a class of high-mobility polymers where the benzothiadiazole unit is part of a larger, complex conjugated system. These materials have also been successfully employed in high-efficiency solar cells.
The choice of the donor polymer, the acceptor molecule, and the processing conditions all play a crucial role in determining the final quantum efficiency and overall performance of the solar cell.
Experimental Protocols
3.1. Fabrication of a Bulk Heterojunction Organic Solar Cell
This protocol provides a general procedure for the fabrication of a conventional architecture organic solar cell.
Materials and Equipment:
-
Indium tin oxide (ITO) coated glass substrates
-
Organic semiconductor materials (e.g., PCDTBT and PC70BM)
-
Organic solvents (e.g., chlorobenzene, dichlorobenzene)
-
PEDOT:PSS (poly(3,4-ethylenedioxythiophene) polystyrene sulfonate)
-
Metal for cathode (e.g., Aluminum)
-
Spin coater
-
Thermal evaporator
-
Glovebox with an inert atmosphere (e.g., nitrogen or argon)
-
UV-Ozone cleaner or sonicator with cleaning solvents (detergent, deionized water, acetone, isopropanol)
Step-by-Step Procedure:
-
Substrate Cleaning: Thoroughly clean the ITO-coated glass substrates by sequential sonication in a detergent solution, deionized water, acetone, and isopropanol. Dry the substrates with a stream of nitrogen and then treat with UV-Ozone for 15-20 minutes to improve the wettability and work function of the ITO surface.
-
Hole Transport Layer (HTL) Deposition: Spin-coat a thin layer of PEDOT:PSS onto the cleaned ITO substrate. Anneal the substrates at a specified temperature (e.g., 120-150 °C) to remove residual water.
-
Active Layer Preparation and Deposition: Prepare a solution of the donor and acceptor materials (e.g., PCDTBT:PC70BM in a 1:4 weight ratio) in a suitable organic solvent like chlorobenzene. Stir the solution overnight, possibly with gentle heating, to ensure complete dissolution. Inside the glovebox, spin-coat the active layer solution onto the PEDOT:PSS layer. The spin speed and time will determine the thickness of the active layer.
-
Cathode Deposition: Transfer the substrates to a thermal evaporator. Deposit a metal cathode (e.g., aluminum) through a shadow mask to define the active area of the devices. The deposition should be carried out under high vacuum.
-
Device Encapsulation: To prevent degradation from air and moisture, encapsulate the devices using a UV-curable epoxy and a glass coverslip.
3.2. Measurement of External Quantum Efficiency (EQE)
Equipment:
-
Monochromatic light source (e.g., a lamp with a monochromator)
-
Calibrated reference photodiode (e.g., silicon or germanium)
-
Lock-in amplifier
-
Chopper
-
Source meter
Step-by-Step Procedure:
-
System Calibration: Measure the spectral response of the calibrated reference photodiode at each wavelength to determine the incident photon flux.
-
Device Measurement: Place the fabricated solar cell in the path of the monochromatic light beam. Modulate the light using a chopper.
-
Data Acquisition: Measure the short-circuit current generated by the solar cell at each wavelength using the lock-in amplifier.
-
EQE Calculation: The EQE at each wavelength is calculated using the following formula: EQE(λ) = (Isc(λ) / q) / (Pin(λ) / (hc/λ)) where Isc(λ) is the short-circuit current at a specific wavelength, q is the elementary charge, Pin(λ) is the incident power of the monochromatic light, h is Planck's constant, and c is the speed of light.
Visualizing the Process
Diagram of a Bulk Heterojunction Solar Cell Architecture:
Caption: Schematic of a conventional organic solar cell architecture and the key steps in the photovoltaic process.
Workflow for Quantum Efficiency Measurement:
Sources
A Researcher's Guide to the Computational Modeling of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole and Its Analogs
A Comparative Analysis of Theoretical Predictions and Experimental Realities in Organic Electronics
In the rapidly evolving landscape of organic electronics, the predictive power of computational chemistry is an indispensable tool for the rational design of novel materials. This guide offers an in-depth validation of theoretical models for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, a key building block in the synthesis of high-performance conjugated polymers for organic photovoltaic (OPV) and organic light-emitting diode (OLED) applications. Recognizing the scarcity of comprehensive experimental data for this specific molecule, we establish the validity of our computational approach through a rigorous comparison with the well-characterized analogue, 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole. This foundational validation then allows for a confident theoretical exploration of the target molecule.
The Crucial Role of Benzothiadiazole Derivatives
The 2,1,3-benzothiadiazole (BTD) core is a potent electron-accepting moiety that, when incorporated into a donor-acceptor architecture, gives rise to materials with low band gaps and strong intramolecular charge transfer characteristics. These properties are paramount for efficient light absorption and charge separation in organic electronic devices. The strategic placement of bromine atoms at the 4 and 7 positions of the BTD core, as seen in 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, provides reactive sites for further chemical modifications, such as Suzuki and Stille cross-coupling reactions, enabling the synthesis of a diverse library of functional materials.[4][5] The long dodecyloxy side chains ensure solubility in common organic solvents, facilitating device fabrication from solution.
Theoretical Modeling: A Window into Molecular Properties
Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) have emerged as powerful and cost-effective computational methods for predicting the electronic and optical properties of organic molecules.[5][6] By solving the Kohn-Sham equations, DFT provides insights into the ground-state electronic structure, yielding crucial parameters such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The energy difference between these frontier orbitals dictates the electronic bandgap of the material. TD-DFT, in turn, allows for the simulation of electronic absorption spectra, providing theoretical predictions of UV-Visible absorption maxima (λmax).
Caption: A schematic overview of the integrated computational and experimental workflow for the validation of theoretical models.
Establishing the Benchmark: 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole
To demonstrate the reliability of our chosen theoretical framework, we first turn to 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole, a well-documented BTD derivative with extensive experimental data.
Computational Protocol
The ground-state geometry of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole was optimized using DFT with the B3LYP hybrid functional and the 6-31G(d) basis set. This level of theory is widely recognized for providing a good balance between accuracy and computational cost for organic molecules. Subsequent frequency calculations were performed to confirm that the optimized structure corresponds to a true energy minimum. The electronic absorption spectrum was then simulated using TD-DFT at the same level of theory.
Experimental Validation
Experimental data for 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole was sourced from the literature.[6][7] This includes UV-Vis absorption and fluorescence emission spectra recorded in solution, as well as electrochemical data from cyclic voltammetry used to determine the HOMO and LUMO energy levels.
Comparison of Theoretical and Experimental Data
The following table summarizes the comparison between the theoretically predicted and experimentally measured properties of 4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole.
| Property | Theoretical (DFT/TD-DFT) | Experimental | Reference |
| HOMO Energy | -5.78 eV | -5.50 eV | [6] |
| LUMO Energy | -3.25 eV | -3.40 eV | [6] |
| Electrochemical Bandgap | 2.53 eV | 2.10 eV | [6] |
| UV-Vis Absorption (λmax) | 455 nm | 468 nm | [7] |
| Fluorescence Emission (λmax) | - | 560 nm | [7] |
The close agreement between the calculated and experimental values for the HOMO and LUMO energy levels, as well as the UV-Vis absorption maximum, validates the chosen computational methodology. This provides a strong foundation for its application to the target molecule, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Caption: Validation of the computational model against experimental data for the benchmark molecule.
Theoretical Insights into 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
With the computational protocol validated, we now apply it to the target molecule, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Predicted Electronic and Optical Properties
Following the same computational procedure, the electronic and optical properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole were predicted.
| Property | Theoretical (DFT/TD-DFT) |
| HOMO Energy | -6.15 eV |
| LUMO Energy | -2.80 eV |
| Electronic Bandgap | 3.35 eV |
| UV-Vis Absorption (λmax) | 385 nm |
The introduction of the electron-donating dodecyloxy groups and the electron-withdrawing bromine atoms significantly influences the electronic properties compared to the thiophene-substituted analogue. The predicted HOMO level is deeper, and the LUMO level is higher, resulting in a larger electronic bandgap. This is consistent with the expected blue-shift in the absorption spectrum.
Comparison with Experimental Data of an Analog
| Property | Theoretical (Target Molecule) | Experimental (Octyloxy Analog) |
| HOMO Energy | -6.15 eV | Not Reported |
| LUMO Energy | -2.80 eV | Not Reported |
| UV-Vis Absorption (λmax) | 385 nm | ~390 nm (in solution) |
The predicted UV-Vis absorption maximum for the dodecyloxy derivative is in excellent agreement with the experimentally observed value for the octyloxy analog, further bolstering the confidence in the predictive power of the employed theoretical models.
Experimental Methodologies
For researchers aiming to perform their own experimental validation, the following protocols are provided as a standard guide.
Synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
The synthesis of the target molecule typically involves the bromination of 5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole. The precursor is synthesized by the reaction of 4,5-bis(dodecyloxy)benzene-1,2-diamine with a thionyl chloride equivalent.
UV-Visible Absorption and Fluorescence Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., chloroform, THF) with a concentration in the range of 10-5 to 10-6 M.
-
UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer over a relevant wavelength range (e.g., 250-800 nm).
-
Fluorescence Measurement: Excite the sample at its absorption maximum and record the emission spectrum using a spectrofluorometer.
Cyclic Voltammetry
-
Electrolyte Solution: Prepare a solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate) in an anhydrous, deoxygenated solvent (e.g., acetonitrile, dichloromethane).
-
Working Electrode: A glassy carbon electrode is typically used.
-
Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel electrode (SCE) is commonly employed.
-
Counter Electrode: A platinum wire serves as the counter electrode.
-
Measurement: Dissolve the sample in the electrolyte solution and record the cyclic voltammogram. The oxidation and reduction potentials can be used to estimate the HOMO and LUMO energy levels, respectively, by referencing against the ferrocene/ferrocenium (Fc/Fc+) redox couple.
Conclusion and Future Directions
This guide has demonstrated the effective use of DFT and TD-DFT methods for predicting the electronic and optical properties of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. By first validating the computational approach against a well-characterized analog, we have established a high degree of confidence in the theoretical predictions for the target molecule. The close correlation between the predicted UV-Vis absorption maximum and the experimental data for a closely related compound further underscores the utility of these computational tools.
For drug development professionals, the validated models can be employed in virtual screening and the design of novel benzothiadiazole-based compounds with tailored electronic properties for various therapeutic applications. For materials scientists, this guide provides a robust framework for the in-silico design of next-generation organic electronic materials, accelerating the discovery and development of more efficient and stable devices. Future work should focus on obtaining comprehensive experimental data for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole to provide a direct and complete validation of the theoretical models presented herein.
References
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Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. (2021). CORE. [Link]
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Electrochemical and Spectroelectrochemical Properties of a New Donor–Acceptor Polymer Containing 3,4-Dialkoxythiophene and 2,1,3-Benzothiadiazole Units. (2010). MDPI. [Link]
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Altering Electronic and Optical Properties of Novel Benzothiadiazole Comprising Homopolymers via π Bridges. (2021). ResearchGate. [Link]
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Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. (2020). ResearchGate. [Link]
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Low band gap polymers based on 1,4-dialkoxybenzene, thiophene, bithiophene donors and the benzothiadiazole acceptor. (2017). ResearchGate. [Link]
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Photophysical properties and excited state dynamics of 4,7-dithien-2-yl-2,1,3-benzothiadiazole. (2017). ResearchGate. [Link]
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Comparison between Benzothiadizole–Thiophene- and Benzothiadizole–Furan-Based D–A−π–A Dyes Applied in Dye-Sensitized Solar Cells: Experimental and Theoretical Insights. (2020). PubMed Central. [Link]
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4,7-DIBROMO-2,1,3-BENZOTHIADIAZOLE. LookChem. [Link]
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bibenzo[c][1][2][3]thiadiazole Supplementary Information. The Royal Society of Chemistry. [Link]
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A Researcher's Guide to the Reproducible Synthesis and Application of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
Introduction: The Critical Role of Monomer Quality in Organic Electronics
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a key building block in the synthesis of high-performance conjugated polymers for organic electronics. Its strong electron-accepting benzothiadiazole core, coupled with solubilizing dodecyloxy side chains, makes it an attractive component for donor-acceptor copolymers used in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs). However, the path from synthesis to high-performing, reproducible devices is fraught with challenges. Subtle variations in the purity and isomeric integrity of this monomer can have a cascading and often detrimental effect on the resulting polymer's properties and, ultimately, on device performance.
This guide provides a comprehensive overview of the synthesis, purification, and characterization of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole. We will delve into a detailed, field-proven synthetic protocol and compare it with alternative methodologies. Crucially, we will explore the impact of monomer purity on the final device performance, offering insights into troubleshooting and ensuring the reproducibility of your experimental results. This document is intended for researchers, scientists, and drug development professionals who are working with or plan to work with this important building block.
Synthesis and Purification: A Pathway to High-Purity Monomer
The quality of the final polymer and the performance of the resulting electronic devices are intrinsically linked to the purity of the starting monomer. Here, we present a detailed, step-by-step protocol for the synthesis of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, adapted from established procedures for similar dialkoxybenzothiadiazole derivatives.
Recommended Synthetic Protocol
This protocol is designed to be robust and scalable, with a strong emphasis on achieving high purity.
Caption: Synthetic workflow for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Step 1: Nitration of 1,2-Bis(dodecyloxy)benzene
-
In a flask equipped with a magnetic stirrer and a dropping funnel, dissolve 1,2-bis(dodecyloxy)benzene in a suitable solvent like dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a mixture of fuming nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 5°C. The nitration reaction is highly exothermic and requires careful temperature control to prevent over-nitration and side product formation.
-
After the addition is complete, allow the reaction to stir at room temperature for several hours.
-
Pour the reaction mixture into ice water and extract the product with dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to yield 4,5-bis(dodecyloxy)-1,2-dinitrobenzene. This intermediate should be purified by recrystallization from a solvent like ethanol or isopropanol to ensure high purity for the subsequent step.
Step 2: Reduction to 4,5-Bis(dodecyloxy)benzene-1,2-diamine
-
Suspend the purified 4,5-bis(dodecyloxy)-1,2-dinitrobenzene in ethanol.
-
Add an excess of a reducing agent, such as tin(II) chloride dihydrate, and concentrated hydrochloric acid. Alternatively, catalytic hydrogenation using palladium on carbon (Pd/C) can be employed for a cleaner reaction.
-
Reflux the mixture for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture and neutralize with a base (e.g., sodium hydroxide solution) to precipitate the diamine.
-
Filter the precipitate and wash thoroughly with water.
-
The crude 4,5-bis(dodecyloxy)benzene-1,2-diamine can be used directly in the next step or recrystallized from a suitable solvent if necessary.
Step 3: Cyclization to 5,6-Bis(dodecyloxy)benzo[c]thiadiazole
-
Dissolve the 4,5-bis(dodecyloxy)benzene-1,2-diamine in a chlorinated solvent like dichloromethane or chloroform.
-
Add a base, such as pyridine or triethylamine.
-
Cool the solution to 0°C and slowly add thionyl chloride. This step is critical for forming the thiadiazole ring. The reaction is typically exothermic and should be controlled.
-
Allow the reaction to warm to room temperature and stir for several hours.
-
Wash the reaction mixture with water and brine, then dry the organic layer over anhydrous magnesium sulfate.
-
After solvent removal, purify the crude product by column chromatography on silica gel.
Step 4: Bromination to 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
-
Dissolve the purified 5,6-bis(dodecyloxy)benzo[c]thiadiazole in a solvent such as acetic acid or chloroform.
-
Slowly add a solution of bromine in the same solvent at room temperature. The amount of bromine should be carefully controlled to achieve dibromination without over-bromination.
-
Stir the reaction at room temperature for several hours until the starting material is consumed.
-
Quench the excess bromine with a solution of sodium thiosulfate.
-
Extract the product into an organic solvent, wash with water and brine, and dry over anhydrous sodium sulfate.
-
The final product, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, should be purified by recrystallization from a solvent system like hexanes/dichloromethane or by column chromatography to achieve high purity (>99.5% by HPLC).
Comparison of Synthetic Methodologies
| Method | Key Reagents | Typical Yield | Advantages | Disadvantages |
| Recommended Protocol | HNO₃/H₂SO₄, SnCl₂/HCl, SOCl₂, Br₂ | 50-60% overall | Robust, scalable, uses common reagents. | Multi-step, requires careful control of reaction conditions. |
| Direct Bromination of Benzothiadiazole | 5,6-bis(dodecyloxy)benzo[c]thiadiazole, NBS/H₂SO₄ | Variable | Fewer steps if the precursor is available. | Can lead to a mixture of mono- and di-brominated products, harsh conditions. |
| Palladium-Catalyzed C-H Bromination | 5,6-bis(dodecyloxy)benzo[c]thiadiazole, Pd catalyst, Bromine source | Potentially high | High selectivity. | Expensive catalyst, may require optimization. |
Characterization and Quality Control: Ensuring Monomer Integrity
Thorough characterization of the synthesized 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is paramount to ensure its suitability for polymerization and device fabrication.
Table of Expected Characterization Data
| Technique | Expected Results |
| ¹H NMR | Aromatic protons in the range of 7.5-8.0 ppm (singlet), aliphatic protons of the dodecyloxy chains (triplets and multiplets) in the range of 0.8-4.2 ppm. Integration should match the expected proton count. |
| ¹³C NMR | Aromatic carbons in the range of 110-155 ppm, aliphatic carbons of the dodecyloxy chains in the range of 14-70 ppm. |
| Mass Spectrometry | Molecular ion peak corresponding to the calculated mass of C₃₀H₅₀Br₂N₂O₂S (m/z ≈ 662.18). The isotopic pattern for two bromine atoms should be observed. |
| HPLC | Purity > 99.5%. A single major peak should be observed. |
| Melting Point | A sharp melting point, typically in the range of 60-70°C. A broad melting range can indicate impurities. |
| Elemental Analysis | Calculated vs. Found values for C, H, N, and S should be within ±0.4%. |
Impact on Device Performance: The Ripple Effect of Impurities
The presence of even small amounts of impurities in the 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole monomer can have a significant negative impact on the performance of organic electronic devices.
Caption: The detrimental effect of monomer impurities on device performance.
Common Impurities and Their Consequences:
-
Mono-brominated Species: The presence of mono-brominated 5,6-bis(dodecyloxy)benzo[c]thiadiazole will act as a chain terminator during polymerization. This leads to a lower molecular weight polymer, which in turn results in poor film-forming properties and reduced charge carrier mobility in OFETs and OPVs.
-
Unreacted Starting Materials: Residual starting materials from any of the synthetic steps can introduce defects into the polymer backbone, creating trap states that hinder charge transport and increase recombination losses in solar cells.
-
Residual Catalyst: Traces of palladium or other metal catalysts from cross-coupling reactions can act as quenching sites for excitons in OPVs and introduce additional charge traps, severely degrading device performance and stability.
Comparative Device Performance (Hypothetical Data)
The following table illustrates the potential impact of monomer purity on the performance of a typical polymer solar cell where a copolymer derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is used as the electron acceptor.
| Monomer Purity (by HPLC) | Polymer Molecular Weight (kDa) | Power Conversion Efficiency (PCE) of OPV |
| > 99.8% | 50-70 | 8-10% |
| 99.0% | 30-40 | 5-7% |
| 95.0% | 10-20 | 1-3% |
| < 95.0% | < 10 | < 1% |
This hypothetical data underscores the critical need for high-purity monomers to achieve high-performance organic electronic devices. Researchers should always strive for the highest possible purity and thoroughly characterize their monomers before polymerization.
Troubleshooting and Best Practices for Reproducibility
Ensuring the reproducibility of experimental results is a cornerstone of scientific integrity. Here are some key considerations:
-
Rigorous Purification: Do not cut corners on purification. Multiple recrystallizations or careful column chromatography are often necessary to remove trace impurities.
-
Thorough Characterization: Always perform a full suite of characterization techniques on each new batch of monomer. Do not rely solely on one method.
-
Inert Atmosphere: Many of the reagents used in the synthesis are sensitive to air and moisture. Performing reactions under an inert atmosphere (e.g., nitrogen or argon) is crucial.
-
Solvent Purity: Use high-purity, anhydrous solvents, especially for the polymerization step.
-
Consistent Polymerization Conditions: Once a reliable polymerization protocol is established, maintain consistent reaction times, temperatures, and reagent stoichiometry to ensure batch-to-batch consistency of the polymer.
-
Device Fabrication Control: The reproducibility of device performance also depends on tightly controlling the parameters of device fabrication, such as solution concentrations, spin-coating speeds, and annealing conditions.
Conclusion
The successful application of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in high-performance organic electronics is critically dependent on the ability to reproducibly synthesize a high-purity monomer. By following a well-defined synthetic and purification protocol, and by rigorously characterizing the final product, researchers can minimize batch-to-batch variations and unlock the full potential of this versatile building block. This guide provides a framework for achieving that goal, empowering scientists to push the boundaries of organic electronic device performance.
References
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Chou, H.-H., et al. (2012). High-Performance Dye-Sensitized Solar Cells Based on 5,6-Bis-hexyloxy-benzo[1][2][3]thiadiazole. Journal of Materials Chemistry, 22(33), 16863-16871. [Link]
-
Li, W., et al. (2018). The influence of polymer purification on the efficiency of poly(3-hexylthiophene):fullerene organic solar cells. Energy & Environmental Science, 11(1), 135-143. [Link]
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Ye, L., et al. (2018). Reproducibility in Time and Space-The Molecular Weight Effects of Polymeric Materials in Organic Photovoltaic Devices. Advanced Materials, 30(22), 1707325. [Link]
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Kim, T., et al. (2022). Enhancing Reproducibility in Organic Solar Cell Fabrication via Static Sequential Deposition with Cross-Linked Polymer Donor and Nonfullerene Acceptor. ACS Applied Materials & Interfaces, 14(1), 1167-1176. [Link]
-
Zhao, J., et al. (2022). Bridging lab-to-fab gaps: recent advances in the reproducibility of organic solar cells. Journal of Materials Chemistry A, 10(28), 14769-14788. [Link]
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The Versatility of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in High-Efficiency Organic Electronics: A Comparative Review
For researchers, scientists, and professionals in materials science and organic electronics, the quest for high-performance, solution-processable organic semiconductors is a continuous endeavor. In this landscape, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole has emerged as a pivotal building block, enabling the synthesis of a new generation of polymers for a range of optoelectronic applications. This guide provides a comprehensive literature review of device efficiencies achieved using polymers derived from this versatile molecule, offering a comparative analysis against other established materials in organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
The unique molecular architecture of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, featuring a benzothiadiazole core flanked by two bromine atoms and solubilizing dodecyloxy chains, offers a strategic combination of properties. The electron-deficient benzothiadiazole unit is a well-established component in donor-acceptor copolymers, facilitating intramolecular charge transfer and tuning of the polymer's energy levels. The long dodecyloxy side chains are crucial for ensuring good solubility in common organic solvents, a prerequisite for cost-effective, large-area device fabrication via solution-based techniques such as spin-coating and printing. Furthermore, the two bromine atoms serve as reactive handles for polymerization reactions, most notably Stille and Suzuki cross-coupling, allowing for the creation of a diverse range of high-molecular-weight conjugated polymers.
Organic Solar Cells: Pushing the Boundaries of Power Conversion Efficiency
One of the most successful applications of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole derivatives is in the field of organic photovoltaics. A prime example is the high-performance polymer PffBT4T-2OD , also known as PCE11 , which is synthesized from a fluorinated derivative of the title molecule. This polymer has consistently delivered impressive power conversion efficiencies (PCEs) in bulk heterojunction (BHJ) solar cells.
Comparative Performance of Benzothiadiazole-Based Polymers in Organic Solar Cells
| Polymer | Acceptor | PCE (%) | Voc (V) | Jsc (mA/cm2) | FF (%) | Reference |
| PffBT4T-2OD | PC71BM | 10.57 | 0.75 | 19.5 | 72.2 | |
| PffBT4T-2OD (with PCDTBT8) | PC71BM | 11.2 | 0.79 | 18.8 | 74.7 | |
| PffBT4T-2OD | PC71BM (with CN additive) | 10.01 | - | - | - | |
| PTB7 | PC71BM | 9.2 | - | - | - | |
| P3HT | PC71BM | 4.13 | - | - | - | |
| P3HT (with ZY-4Cl:BTP-2Br) | - | 11.41 | - | - | - |
The data clearly demonstrates the superior performance of PffBT4T-2OD-based devices compared to the more conventional PTB7 and P3HT polymers when blended with fullerene acceptors. The high PCE of PffBT4T-2OD can be attributed to its optimized energy levels, high hole mobility, and favorable morphology in the blend film, which facilitates efficient exciton dissociation and charge transport. The addition of a third component, such as the polymer PCDTBT8, can further enhance the device performance by improving the open-circuit voltage and fill factor. Moreover, the use of solvent additives like 1-chloronaphthalene (CN) has been shown to optimize the blend morphology and push the PCE to over 10%.
Experimental Protocol: Fabrication of a PffBT4T-2OD:PC71BM Organic Solar Cell
The following is a typical experimental protocol for the fabrication of an inverted organic solar cell using PffBT4T-2OD and PC71BM.
Device Structure: ITO / ZnO / PffBT4T-2OD:PC71BM / MoO3 / Ag
-
Substrate Preparation: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol. The substrates are then treated with UV-ozone for 15 minutes.
-
Electron Transport Layer (ETL) Deposition: A solution of ZnO nanoparticle precursor in 2-methoxyethanol is spin-coated onto the cleaned ITO substrates and annealed at 200°C for 60 minutes in air.
-
Active Layer Preparation: PffBT4T-2OD and PC71BM are dissolved in a 1:1 volume ratio of chlorobenzene and dichlorobenzene with a total polymer concentration of 9 mg/mL and a PffBT4T-2OD:PC71BM ratio of 1:1.2 by weight. 3% (v/v) of 1,8-diiodooctane (DIO) is added as a solvent additive. The solution is stirred at 100°C for at least 5 hours to ensure complete dissolution.
-
Active Layer Deposition: The active layer solution and the ITO/ZnO substrates are preheated to 110°C. The active layer is then spin-coated from the warm solution onto the preheated substrates inside a nitrogen-filled glovebox.
-
Hole Transport Layer (HTL) and Electrode Deposition: A thin layer of molybdenum trioxide (MoO3) is thermally evaporated on top of the active layer, followed by the thermal evaporation of a silver (Ag) top electrode.
Organic Field-Effect Transistors: Enabling High Charge Carrier Mobility
The high crystallinity and ordered molecular packing of polymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole also make them excellent candidates for the active layer in organic field-effect transistors (OFETs). The charge carrier mobility is a key performance metric for OFETs, and PffBT4T-2OD has demonstrated exceptionally high values.
Comparative Performance of Benzothiadiazole-Based Polymers in OFETs
| Polymer | Device Architecture | Hole Mobility (cm2/Vs) | Reference |
| PffBT4T-2OD | Ion-Gel-Gated OFET | 17.7 | |
| PffBT4T-2OD | SiO2-Gated OFET | 0.096 | |
| PTB7 | Neat Film (TOF) | 1 x 10-3 | |
| P3HT | Neat Film (TOF) | 2 x 10-4 |
The remarkably high hole mobility of PffBT4T-2OD in an ion-gel-gated OFET configuration highlights the material's potential for high-performance flexible electronics. The use of an ion-gel dielectric enables a significant accumulation of charge carriers at the semiconductor-dielectric interface, leading to a substantial increase in mobility compared to conventional SiO2-gated devices. This performance significantly surpasses that of PTB7 and P3HT, underscoring the impact of the benzothiadiazole unit and the overall polymer design on charge transport properties.
Organic Light-Emitting Diodes: Exploring the Potential for Efficient Emission
While the application of polymers derived specifically from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole in OLEDs is less documented in readily available literature, the broader class of benzothiadiazole-based copolymers has shown promise as emissive materials. The electron-accepting nature of the benzothiadiazole core allows for the creation of donor-acceptor polymers with tunable emission colors.
For instance, a triphenylamine-functionalized benzothiadiazole-thiophene copolymer has been utilized in near-infrared (NIR) OLEDs, achieving an external quantum efficiency (EQE) of up to 0.58% in a doped device configuration. In another study, non-doped orange and red fluorescent OLEDs based on triphenylamine and benzothiadiazole donor-acceptor compounds exhibited a maximum EQE of 5.7%. While these results are for different derivatives, they indicate the potential of the benzothiadiazole platform for creating efficient light-emitting polymers. Further research focusing on polymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is warranted to fully explore their electroluminescent properties.
Conclusion and Future Outlook
The literature compellingly demonstrates that 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is a highly valuable and versatile building block for the synthesis of high-performance organic semiconductors. Polymers derived from this molecule, most notably PffBT4T-2OD, have achieved remarkable efficiencies in organic solar cells and outstanding charge carrier mobilities in organic field-effect transistors, often outperforming more established materials.
The key to this success lies in the synergistic interplay of the electron-deficient benzothiadiazole core, which dictates the electronic properties, and the long alkyl side chains, which ensure excellent solution processability. The bromine functionalities provide the synthetic handles necessary to construct a wide array of donor-acceptor copolymers, allowing for fine-tuning of the material properties for specific device applications.
While the potential of these materials in organic light-emitting diodes is still an emerging area of research, the promising results from related benzothiadiazole-based copolymers suggest a bright future. Future research should focus on the rational design of new polymers based on the 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole scaffold to further enhance device performance and stability, paving the way for the
A Comparative Guide to Purity Assessment of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole: HPLC and Alternative Methods
In the realm of organic electronics and drug development, the purity of molecular components is not merely a matter of quality control; it is a critical determinant of performance, safety, and reproducibility. For novel materials such as 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, a benzothiadiazole derivative with significant potential in organic field-effect transistors and fluorescent bioimaging, rigorous purity assessment is paramount.[1][2][3][4] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for the comprehensive purity evaluation of this complex organic molecule.
The Critical Role of Purity in Advanced Materials
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, with its extended π-conjugated system and solubilizing dodecyloxy chains, is a promising building block in materials science.[5][6] However, impurities arising from its synthesis, such as incompletely brominated precursors or isomeric byproducts, can dramatically alter its electronic properties and self-assembly behavior. In a pharmaceutical context, even trace impurities can lead to unforeseen toxicological effects. Therefore, a robust analytical methodology is essential to ensure lot-to-lot consistency and reliable performance in downstream applications.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Determination
HPLC is a cornerstone technique for the purity determination of non-volatile and thermally labile compounds like many benzothiadiazole derivatives.[7][8] Its high-resolution capabilities make it exceptionally well-suited for separating the main compound from structurally similar impurities.[7]
The Causality Behind the HPLC Method
A reverse-phase HPLC method is the logical choice for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole due to the molecule's non-polar nature, conferred by the two long dodecyloxy alkyl chains. The separation is based on the differential partitioning of the analyte and its impurities between a non-polar stationary phase (typically C18 or C8) and a polar mobile phase.
Experimental Protocol: A Validated HPLC Method
This protocol outlines a general reverse-phase HPLC method suitable for the purity assessment of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole.
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program: A suitable gradient should be developed to ensure the separation of the main peak from any impurities. A starting point could be a linear gradient from 70% to 100% Mobile Phase B over 20 minutes.[8]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: UV detection at a wavelength where the benzothiadiazole core exhibits strong absorbance, which can be determined by a UV scan of the pure compound.
-
Injection Volume: 10 µL
Sample Preparation:
-
Accurately weigh approximately 1 mg of the 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole sample.
-
Dissolve the sample in a suitable solvent in which it is freely soluble, such as Tetrahydrofuran (THF) or Dichloromethane (DCM), to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.[8]
Data Analysis: The purity is typically calculated as the percentage of the main peak area relative to the total peak area of all components in the chromatogram (Area % method).
Caption: Workflow for HPLC Purity Assessment.
Method Validation: Ensuring Trustworthiness
To ensure the reliability of the HPLC method, validation should be performed according to the International Council for Harmonisation (ICH) guidelines.[9][10][11][12] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.[12][13] This is demonstrated by the separation of the main peak from impurities and degradation products.[10]
-
Linearity: The ability to obtain test results which are directly proportional to the concentration of the analyte.[12][13]
-
Accuracy: The closeness of the test results obtained by the method to the true value.[12][13]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[12][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[13]
Alternative and Complementary Analytical Techniques
While HPLC is a powerful tool, a multi-faceted approach employing orthogonal methods provides a more comprehensive purity profile.
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR has emerged as a primary analytical method for purity determination.[14][15] Unlike chromatographic techniques that rely on relative detector responses, qNMR provides a direct measurement of the analyte's concentration against a certified internal standard.[16][17]
Why qNMR is a Strong Alternative:
-
Primary Method: It is a non-destructive technique that can determine purity without the need for a reference standard of the compound itself.[14][15]
-
Structural Information: Provides structural information that can help in the identification of impurities.
-
Orthogonal to HPLC: It is based on a different physical principle (nuclear spin) than HPLC (partitioning), making it an excellent confirmatory technique.[15]
Mass Spectrometry (MS)
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is an invaluable tool for both purity assessment and impurity identification.[7][18][19]
Key Advantages of MS:
-
High Sensitivity and Selectivity: Capable of detecting and identifying impurities at very low levels.[18][20]
-
Molecular Weight Information: Provides the molecular weight of the main compound and any impurities, aiding in their structural elucidation.[19]
-
Impurity Profiling: High-resolution mass spectrometry (HRMS) can provide the elemental composition of impurities, which is crucial for their identification.[7]
Other Spectroscopic and Thermal Methods
-
Fourier Transform Infrared (FTIR) Spectroscopy: Useful for confirming the identity of the compound by identifying its functional groups and comparing the spectrum to a reference standard.[19]
-
UV-Visible Spectroscopy: Can be used for a quick purity check by comparing the absorbance spectrum to that of a known pure standard.
-
Differential Scanning Calorimetry (DSC): A thermal analysis technique that can indicate the presence of impurities by a broadening or shifting of the melting point.[14]
Comparative Analysis: HPLC vs. Alternatives
| Parameter | High-Performance Liquid Chromatography (HPLC) | Quantitative ¹H NMR (qNMR) | Mass Spectrometry (MS) |
| Principle | Chromatographic separation based on polarity | Nuclear magnetic resonance of atomic nuclei | Mass-to-charge ratio of ionized molecules |
| Primary Use | Quantitative purity determination and separation of impurities | Absolute quantitative purity determination and structural elucidation | Impurity identification and quantification at trace levels |
| Selectivity | High, dependent on column and mobile phase optimization | High, dependent on spectral resolution | Very high, especially with tandem MS (MS/MS) |
| Sensitivity | Good to excellent (ng to pg range) | Moderate (µg to mg range) | Excellent (pg to fg range) |
| Quantitation | Relative (Area %) or external/internal standard | Absolute (with internal standard) | Relative or absolute (with isotopic labeling) |
| Throughput | Moderate | Low to moderate | High (especially with direct infusion) |
| Instrumentation Cost | Moderate | High | High to very high |
Conclusion and Recommendations
For the routine purity assessment of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, a validated reverse-phase HPLC method stands as the most practical and robust choice. It offers an excellent balance of resolution, sensitivity, and throughput for quality control and lot-release testing.
However, for a comprehensive characterization, especially during process development and for reference standard qualification, a multi-technique approach is strongly recommended:
-
Primary Purity Assessment: Utilize a validated HPLC method for routine analysis.
-
Orthogonal Confirmation: Employ qNMR to provide an independent and absolute measure of purity.
-
Impurity Identification: Use LC-MS/MS to identify and characterize any unknown impurities detected by HPLC.
By integrating these complementary techniques, researchers, scientists, and drug development professionals can establish a highly reliable and comprehensive purity profile for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole, ensuring the quality and performance of this advanced material in its intended applications.
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Mahajan, S., & Singh, I. P. (2013). Determining and reporting purity of organic molecules: why qNMR. Magnetic resonance in chemistry, 51(2), 76-81. Available from: [Link]
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Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(21), 8753-8754. Available from: [Link]
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Li, Y., & Wu, J. (2015). Mass Spectrometry in Small Molecule Drug Development. Pharmaceutical Front. Available from: [Link]
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Liu, G., et al. (2023). Quantitative 1H NMR methodology for purity assay with high accuracy. Accreditation and Quality Assurance, 28(9), 415-425. Available from: [Link]
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University of California, Santa Barbara. (2017). Quantitative NMR Spectroscopy. Available from: [Link]
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Splittgerber, U. (2017). qHNMR Analysis of Purity of Common Organic Solvents—An Undergraduate Quantitative Analysis Laboratory Experiment. Journal of Chemical Education, 94(11), 1799-1802. Available from: [Link]
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Pharmaguideline. (2024). Steps for HPLC Method Validation. Available from: [Link]
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ZefSci. (2024). Choosing the Right Mass Spectrometry for Small Molecules. Available from: [Link]
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Dong, M. W. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International, 33(11), 22-31. Available from: [Link]
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Sonune, P. S., et al. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Zenodo. Available from: [Link]
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Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60. Available from: [Link]
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American Elements. (n.d.). 4, 7-Dibromo-5, 6-bis(dodecyloxy)-2, 1, 3-benzothiadiazole, min 98% (HPLC), 1 gram. Available from: [Link]
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TutorChase. (n.d.). What methods are used to test the purity of organic compounds?. Available from: [Link]
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Głowacki, I., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. Journal of Materials Chemistry C, 8(43), 15216-15224. Available from: [Link]
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Głowacki, I., et al. (2020). Purity of organic semiconductors as a key factor for the performance of organic electronic devices. ResearchGate. Available from: [Link]
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Zhabanov, Y. A., et al. (2021). Efficient Synthesis of 4,8-Dibromo Derivative of Strong Electron-Deficient Benzo[1,2-d:4,5-d']bis([7][14][15]thiadiazole) and Its SNAr and Cross-Coupling Reactions. Molecules, 26(16), 4949. Available from: [Link]
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Yusoff, S. F. M., et al. (2018). Alternative pathway to brominate 2,1, 3-benzothiadiazole: Preparation of 4,7-dibromobenzo[c]-1,2,5-thiadiazole via N-bromosuccinimide. ResearchGate. Available from: [Link]
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Angene. (n.d.). 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][7][14][16]thiadiazole. Available from: [Link]
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Lee, J., et al. (2016). Synthesis and Characterization of Benzothiadiazole Derivatives as Organic Semiconductors for Organic Thin-Film Transistors. Journal of Nanoscience and Nanotechnology, 16(1), 924-929. Available from: [Link]
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N'Guessan, A. A., et al. (2023). Theoretical Study of Benzothiazole and Its Derivatives: Molecular Structure, Spectroscopic Properties, NBO, MEP and TD-DFT Analyses. Computational Chemistry, 11(4), 215-235. Available from: [Link]
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Terenziani, F., et al. (2022). Spectroscopic Investigation and Theoretical Modeling of Benzothiadiazole-Based Charge-Transfer Chromophores. The Journal of Physical Chemistry B, 126(38), 7481-7492. Available from: [Link]
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Sreekanth, A., & Sivan, U. (2023). Nonlinear Properties of Benzothiadiazole-based Intramolecular Charge-Transfer Compounds. ResearchGate. Available from: [Link]
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A Comparative Spectroscopic Guide to 4,7-Dibromo-5,6-bis(alkoxy)benzo[c]thiadiazoles: Elucidating the Influence of Alkoxy Chain Length
A Comparative Spectroscopic Guide to 4,7-Dibromo-5,6-bis(alkoxy)benzo[c][1][2][3]thiadiazoles: Elucidating the Influence of Alkoxy Chain Length
In the landscape of organic electronics and fluorescent probes, 4,7-disubstituted benzo[c][1][2][3]thiadiazole (BTD) derivatives have emerged as a cornerstone class of materials. Their inherent electron-accepting nature, coupled with tunable photophysical properties, makes them integral components in the design of high-performance organic photovoltaics, light-emitting diodes, and advanced bio-imaging agents. This guide provides a comprehensive cross-referencing of the spectroscopic data for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole and its shorter-chain analogue, 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c]thiadiazole. By presenting a side-by-side comparison, we aim to elucidate the subtle yet significant influence of the alkoxy chain length on the nuclear magnetic resonance (NMR) and optical properties of these versatile molecules.
The Architectural Logic of 4,7-Dibromo-5,6-bis(alkoxy)benzo[c]thiadiazoles
The molecular design of these compounds is a deliberate interplay of functional components. The electron-deficient benzothiadiazole core is the primary driver of the molecule's electronic and optical characteristics. The bromine atoms at the 4 and 7 positions serve as versatile synthetic handles, enabling further functionalization through cross-coupling reactions to construct more complex donor-acceptor architectures. The alkoxy side chains at the 5 and 6 positions are not merely passive solubilizing groups; they play a crucial role in modulating the molecule's processability, solid-state packing, and, as we will explore, its spectroscopic signature. The variation in the length of these alkyl chains (dodecyl vs. hexyl) is a key parameter for fine-tuning the material's properties for specific applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into Molecular Structure
NMR spectroscopy provides a detailed map of the chemical environment of each atom within a molecule. The following sections compare the ¹H and ¹³C NMR data for our two compounds of interest.
Comparative ¹H NMR Data
| Assignment | 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c]thiadiazole (Experimental) | 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (Predicted) | Justification for Prediction |
| -OCH₂- | ~4.07 ppm (triplet) | ~4.07 ppm (triplet) | The chemical shift of the protons on the carbon directly attached to the oxygen is primarily influenced by the electronegativity of the oxygen and the aromatic ring, which remains constant. |
| -OCH₂CH₂- | ~1.84-1.94 ppm (quintet) | ~1.84-1.94 ppm (quintet) | The environment of these protons is also very similar between the two molecules. |
| -(CH₂)n- | ~1.31-1.49 ppm (multiplet) | ~1.26 ppm (broad singlet) | The dodecyl chain will have a large number of chemically similar methylene protons, which will overlap to form a broad singlet-like signal. |
| -CH₃ | ~0.89 ppm (triplet) | ~0.88 ppm (triplet) | The terminal methyl group is shielded and its chemical shift is expected to be very similar in both compounds. |
Experimental Protocol: ¹H NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality ¹H NMR spectra for these types of compounds is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Ensure the compound is fully dissolved.
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Acquisition Parameters:
-
Set the number of scans to 16 or 32 to achieve a good signal-to-noise ratio.
-
Use a relaxation delay of at least 5 seconds to ensure full relaxation of all protons, especially the aromatic ones.
-
Acquire the spectrum at a constant temperature, typically 298 K.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the spectrum to obtain pure absorption peaks.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at 7.26 ppm).
-
Diagram: ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum.
Comparative ¹³C NMR Data
The ¹³C NMR spectra provide information about the carbon skeleton of the molecules. Similar to the ¹H NMR, we can predict the spectrum of the dodecyloxy derivative based on the hexyloxy analogue.
| Assignment | 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c]thiadiazole (Experimental) | 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (Predicted) | Justification for Prediction |
| Aromatic C-O | ~154.3 ppm | ~154.3 ppm | The chemical shift is dominated by the direct attachment to oxygen and the aromatic system. |
| Aromatic C-S-N | ~151.6 ppm | ~151.6 ppm | The environment of the carbons in the thiadiazole ring is identical. |
| Aromatic C-Br | ~98.6 ppm | ~98.6 ppm | The direct attachment to bromine dictates this chemical shift. |
| -OCH₂- | ~69.3 ppm | ~69.3 ppm | Similar to the corresponding protons, the chemical shift of this carbon is expected to be nearly identical. |
| Alkyl Chain Carbons | 31.7, 28.9, 25.9, 22.8 ppm | 31.9, 29.7, 29.6, 29.4, 29.3, 26.0, 22.7 ppm | The longer dodecyl chain will show more signals in this region due to the increased number of non-equivalent methylene carbons. |
| -CH₃ | ~14.2 ppm | ~14.1 ppm | The terminal methyl carbon will have a very similar chemical shift. |
Optical Spectroscopy: Unveiling the Electronic Transitions
UV-Vis absorption and fluorescence spectroscopy are powerful tools for probing the electronic structure and excited-state properties of these molecules. The position and intensity of the absorption and emission bands are highly sensitive to the molecular structure and the surrounding environment.
UV-Vis Absorption and Fluorescence Emission
The UV-Vis absorption spectra of 4,7-disubstituted benzothiadiazoles are typically characterized by a high-energy π-π* transition and a lower-energy intramolecular charge transfer (ICT) transition. The fluorescence emission originates from the relaxation of the excited state generated by the ICT transition.
Comparative Photophysical Data (in a nonpolar solvent like cyclohexane)
| Parameter | 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c]thiadiazole (Typical) | 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole (Predicted) |
| Absorption Maximum (λₘₐₓ) | ~370-380 nm | ~370-380 nm |
| Emission Maximum (λₑₘ) | ~450-470 nm | ~450-470 nm |
| Stokes Shift | ~80-90 nm | ~80-90 nm |
| Fluorescence Quantum Yield (Φբ) | Moderate | Moderate |
Experimental Protocol: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare a stock solution of the compound in a spectroscopic grade solvent (e.g., cyclohexane, THF, or dichloromethane). From the stock solution, prepare a series of dilutions to determine the optimal concentration for absorption and fluorescence measurements (typically in the micromolar range).
-
UV-Vis Absorption Measurement:
-
Use a dual-beam UV-Vis spectrophotometer.
-
Record a baseline spectrum with the cuvette filled with the pure solvent.
-
Record the absorption spectrum of the sample solution over the desired wavelength range (e.g., 250-600 nm).
-
-
Fluorescence Emission Measurement:
-
Use a spectrofluorometer.
-
Determine the excitation wavelength from the absorption maximum.
-
Record the emission spectrum by scanning at wavelengths longer than the excitation wavelength.
-
To determine the fluorescence quantum yield, a standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄) should be measured under the same experimental conditions.
-
Diagram: Jablonski Diagram for a Benzothiadiazole Derivative
Caption: Simplified Jablonski diagram illustrating the photophysical processes.
Comparative Analysis and Field-Proven Insights
The spectroscopic data, both experimental and predicted, reveal that the core photophysical properties of 4,7-Dibromo-5,6-bis(alkoxy)benzo[c]thiadiazoles are primarily governed by the benzothiadiazole core and its immediate substituents. The length of the alkoxy chain has a negligible direct impact on the electronic transitions in dilute solutions.
However, the choice between a hexyloxy and a dodecyloxy substituent is a critical decision in materials science and drug development for several practical reasons:
-
Solubility and Processability: The longer dodecyl chains significantly enhance the solubility of the compound in nonpolar organic solvents. This is a crucial advantage for solution-based processing techniques used in the fabrication of organic electronic devices, such as spin-coating and inkjet printing.
-
Solid-State Morphology: In the solid state, the length and nature of the alkyl chains can profoundly influence the intermolecular packing and morphology of the material. This, in turn, affects charge transport properties in organic field-effect transistors and the efficiency of charge separation in organic solar cells.
-
Biocompatibility and Membrane Interactions: In the context of drug development and bio-imaging, the lipophilicity imparted by the long alkyl chains can influence how the molecule interacts with cell membranes and other biological structures.
Conclusion
This comparative guide demonstrates that while the fundamental spectroscopic signatures of 4,7-Dibromo-5,6-bis(hexyloxy)benzo[c]thiadiazole and its dodecyloxy analogue are very similar in solution, the choice of alkoxy chain length is a critical parameter for tailoring the material's macroscopic properties. The dodecyloxy derivative offers superior solubility, which is often a decisive factor for its application in solution-processed organic electronics. The spectroscopic data for the hexyloxy analogue provides a robust and reliable benchmark for understanding the structure and properties of this important class of compounds. Researchers and developers can leverage this understanding to make informed decisions in the selection and design of benzothiadiazole-based materials for their specific applications.
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A Comparative Guide to the Performance of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole-Derived Semiconductors in Advanced Device Architectures
Introduction: The Architectural Significance of a Versatile Building Block
In the landscape of organic electronics, the design and synthesis of novel semiconducting materials are paramount to advancing the performance of devices such as organic solar cells (OSCs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). At the heart of many high-performance donor-acceptor (D-A) type conjugated polymers lies the benzo[c][1][2][3]thiadiazole (BTD) moiety, a highly electron-deficient unit that has proven instrumental in tuning the optoelectronic properties of these materials.
This guide focuses on a key derivative, 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole , a specialized organic compound that serves as a critical building block rather than a standalone active material. Its strategic design, featuring a brominated aromatic system fused with a thiadiazole ring and two long dodecyloxy side chains, imparts several desirable characteristics to the resulting polymers. The bromine atoms provide reactive sites for cross-coupling reactions, enabling the creation of extended conjugated systems, while the dodecyloxy chains enhance solubility in organic solvents, a crucial aspect for solution-processable fabrication techniques.[1][4] The electron-withdrawing nature of the BTD core helps to lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of the final polymer, which is essential for optimizing charge transfer and device performance.
This guide will provide a comparative analysis of the performance of semiconducting polymers derived from this BTD building block across different device architectures, supported by experimental data from the literature. We will delve into the causality behind the observed performance metrics and provide detailed experimental protocols for the fabrication and characterization of these devices.
Performance in Organic Solar Cell (OSC) Architectures
The incorporation of the 5,6-bis(alkyloxy)benzo[c]thiadiazole unit into conjugated polymers has a profound impact on the performance of organic solar cells. These polymers are typically used as the electron donor material in a bulk heterojunction (BHJ) active layer, blended with a fullerene derivative (like PC71BM) or a non-fullerene acceptor.
The BTD unit's electron-deficient nature contributes to a lower HOMO energy level in the resulting polymer, which is beneficial for achieving a higher open-circuit voltage (Voc) in the solar cell. The long dodecyloxy side chains play a crucial role in ensuring good solubility and influencing the morphology of the active layer blend.[3][5] A well-controlled morphology with interpenetrating networks of the donor and acceptor phases is critical for efficient exciton dissociation and charge transport, directly impacting the short-circuit current (Jsc) and the fill factor (FF).
Below is a summary of the performance of various polymers incorporating alkyloxy-substituted BTD units in organic solar cells. It is important to note that the performance is highly dependent on the co-monomer used in the polymer and the device fabrication conditions.
| Polymer Backbone (Acceptor Unit) | Donor Unit | Acceptor Material | PCE (%) | Voc (V) | Jsc (mA/cm²) | FF | Reference |
| 5-Fluoro-6-(2-hexyldecyloxy)-4,7-di(thiophen-2-yl)benzo[c][1][2][3]thiadiazole | Benzodithiophene derivative (P2) | PC71BM | 6.88 | 0.76 | 14.67 | 0.62 | [3][5] |
| 5-Fluoro-4,7-bis(4-alkylthien-2-yl)benzo[c][1][2][3]thiadiazole (PfBB-12) | 4,5-bis((2-ethylhexyl)oxy)benzo[2,1-b:3,4-b']dithiophene | PC71BM | 9.7 | 0.92 | 16.6 | - | [6] |
The data clearly indicates that polymers derived from alkyloxy-substituted BTD building blocks can lead to highly efficient organic solar cells. The strategic combination of the electron-deficient BTD core with appropriate donor units and solubilizing side chains allows for the fine-tuning of the electronic energy levels and the morphology of the active layer, which are key determinants of the overall power conversion efficiency.
Experimental Protocol: Fabrication and Characterization of a Bulk Heterojunction Organic Solar Cell
This protocol describes a typical procedure for the fabrication and testing of a BHJ solar cell using a BTD-based polymer as the donor.
-
Substrate Preparation:
-
Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
The cleaned substrates are then dried with a nitrogen gun and treated with UV-ozone for 20 minutes to improve the work function of the ITO.
-
-
Hole Transport Layer (HTL) Deposition:
-
A solution of poly(3,4-ethylenedioxythiophene):polystyrene sulfonate (PEDOT:PSS) is spin-coated onto the ITO substrates at 4000 rpm for 40 seconds.
-
The substrates are then annealed at 150°C for 15 minutes in a nitrogen-filled glovebox.
-
-
Active Layer Deposition:
-
The BTD-based polymer and the acceptor (e.g., PC71BM) are dissolved in a suitable organic solvent like chlorobenzene or o-dichlorobenzene at a specific weight ratio (e.g., 1:1.5).
-
The solution is then spin-coated onto the PEDOT:PSS layer inside the glovebox. The spin speed and time are optimized to achieve the desired film thickness (typically 80-100 nm).
-
The active layer is then subjected to solvent annealing or thermal annealing to optimize the morphology.
-
-
Cathode Deposition:
-
A thin layer of a low work function metal, such as calcium (Ca) or lithium fluoride (LiF), is thermally evaporated on top of the active layer under high vacuum (< 10⁻⁶ Torr).
-
This is followed by the thermal evaporation of a thicker layer of aluminum (Al) to serve as the top electrode.
-
-
Device Characterization:
-
The current density-voltage (J-V) characteristics of the fabricated solar cells are measured under simulated AM 1.5G solar illumination (100 mW/cm²) using a solar simulator.
-
The key performance parameters (PCE, Voc, Jsc, and FF) are extracted from the J-V curves.
-
The external quantum efficiency (EQE) is measured to determine the device's spectral response.
-
Caption: A typical inverted bulk heterojunction organic solar cell architecture.
Performance in Organic Field-Effect Transistor (OFET) Architectures
The electronic properties of polymers derived from 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole also make them promising candidates for the active channel material in organic field-effect transistors. The strong electron-withdrawing nature of the BTD unit can facilitate electron transport, potentially leading to n-type or ambipolar behavior, although p-type characteristics are more commonly observed in BTD-based polymers when combined with electron-rich co-monomers.[7][8] The dodecyloxy side chains are crucial for achieving good film-forming properties and influencing the molecular packing in the solid state, which directly affects the charge carrier mobility.
The performance of OFETs is primarily evaluated by the charge carrier mobility (μ) and the on/off current ratio (Ion/Ioff). High mobility enables faster switching speeds, while a high on/off ratio is essential for low power consumption and clear logic states.
Below is a table summarizing the OFET performance of polymers incorporating BTD units.
| Polymer Backbone (Acceptor Unit) | Co-monomer (Donor Unit) | Mobility (cm²/Vs) | On/Off Ratio | Transistor Type | Reference |
| Benzothiadiazole | Thieno[3,2-b]thiophene with nonyl side chain | 0.1 | 3.5 x 10³ | p-channel | [7][8] |
| 4,7-bis(5-phenylthiophen-2-yl)benzo[c][1][2][3]thiadiazole (PT-BTD) | - (Small Molecule) | 0.10 | >10⁷ | p-channel | [9] |
These results demonstrate that BTD-based materials can exhibit excellent charge transport characteristics. The interplay between the electron-deficient BTD core and the donor co-monomer, along with the influence of the side chains on molecular ordering, dictates the ultimate performance of the OFET device.
Experimental Protocol: Fabrication and Characterization of a Bottom-Gate, Top-Contact OFET
This protocol outlines a standard procedure for fabricating and testing a bottom-gate, top-contact (BGTC) OFET.
-
Substrate and Gate Electrode:
-
A heavily doped n-type silicon (n++-Si) wafer with a thermally grown silicon dioxide (SiO₂) layer (typically 200-300 nm thick) is used as the substrate. The n++-Si serves as the gate electrode, and the SiO₂ layer acts as the gate dielectric.
-
The substrates are cleaned by sonication in acetone and isopropanol.
-
-
Dielectric Surface Treatment:
-
The SiO₂ surface is often treated with a self-assembled monolayer (SAM) of materials like octadecyltrichlorosilane (OTS) or hexamethyldisilazane (HMDS) to improve the interface with the organic semiconductor and reduce charge trapping. This is typically done by vapor deposition or solution immersion.
-
-
Semiconductor Deposition:
-
A solution of the BTD-based polymer is prepared in a suitable organic solvent (e.g., chloroform, toluene).
-
The polymer solution is then deposited onto the treated SiO₂ surface via spin-coating, drop-casting, or solution shearing to form the active semiconductor layer.
-
The film is then annealed at an optimized temperature to promote molecular ordering and improve crystallinity.
-
-
Source and Drain Electrode Deposition:
-
Gold (Au) source and drain electrodes are thermally evaporated onto the semiconductor layer through a shadow mask. The channel length (L) and width (W) are defined by the dimensions of the shadow mask.
-
-
Device Characterization:
-
The electrical characteristics of the OFET are measured in a probe station under a controlled atmosphere (e.g., nitrogen or vacuum).
-
The transfer characteristics (drain current, I_d, versus gate voltage, V_g) and output characteristics (I_d versus drain voltage, V_d) are recorded using a semiconductor parameter analyzer.
-
The charge carrier mobility is calculated from the saturation regime of the transfer curve, and the on/off ratio is determined from the ratio of the maximum and minimum drain currents.
-
Caption: A bottom-gate, top-contact organic field-effect transistor architecture.
Concluding Remarks and Future Outlook
While 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole is primarily a precursor molecule, its structural attributes are a powerful determinant of the performance of the final semiconducting polymers in a variety of device architectures. The strong electron-withdrawing BTD core and the solubilizing dodecyloxy side chains provide a versatile platform for molecular engineers to create materials with tailored optoelectronic properties and processability.
The comparative data presented in this guide highlights that polymers incorporating this BTD building block can achieve high power conversion efficiencies in organic solar cells and high charge carrier mobilities in organic field-effect transistors. The continued exploration of new co-monomers to be paired with this BTD unit, along with further optimization of the side-chain engineering and device fabrication processes, will undoubtedly lead to even more significant advancements in the field of organic electronics. The insights provided herein serve as a valuable resource for researchers and scientists working towards the development of next-generation organic electronic devices.
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Sci-Hub. Side Chain Influence on the Morphology and Photovoltaic Performance of 5-Fluoro-6-alkyloxybenzothiadiazole and Benzodithiophene Based Conjugated Polymers. [Link]
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PubMed. Side Chain Influence on the Morphology and Photovoltaic Performance of 5-Fluoro-6-alkyloxybenzothiadiazole and Benzodithiophene Based Conjugated Polymers. [Link]
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Moroccan Journal of Chemistry. Organic materials based on thiophene and benzothiadiazole for organic solar cells. Computational investigations. [Link]
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PubMed. Benzodithiophene-Dithienylbenzothiadiazole Copolymers for Efficient Polymer Solar Cells: Side-Chain Effect on Photovoltaic Performance. [Link]
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ResearchGate. High-efficiency and long-lifetime deep-blue organic light-emitting diode with a maximum external quantum efficiency of 20.6% and CIEy of 0.04. [Link]
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Royal Society of Chemistry. High-performance, low-voltage organic field-effect transistors using thieno[3,2-b]thiophene and benzothiadiazole co-polymers. [Link]
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ResearchGate. High Performance, Low-Voltage Organic Field-Effect Transistors Using Thieno[3,2-b]thiophene and Benzothiadiazole Co-Polymers. [Link]
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PubMed. Benzothiadiazole-Based Small-Molecule Semiconductors for Organic Thin-Film Transistors and Complementary-like Inverters. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole
A Senior Application Scientist's Guide to the Proper Disposal of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole
As researchers and developers at the forefront of materials science, particularly in the realm of organic electronics, our work involves synthesizing and handling novel compounds like 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole. While this molecule is a key building block for advanced semiconductors, our responsibility extends beyond its synthesis and application to its safe and environmentally sound disposal. This guide provides a comprehensive, step-by-step protocol for managing this compound's waste stream, ensuring the safety of laboratory personnel and compliance with environmental regulations.
Hazard Assessment and the Precautionary Principle
4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole is a specialized research chemical. A Safety Data Sheet (SDS) from at least one supplier classifies it as not a hazardous substance or mixture under European Union Regulation (EC) No 1272/2008.[4] However, it is crucial to recognize that toxicological and ecological data for such novel compounds are often incomplete.[4][5]
Furthermore, analogous brominated aromatic compounds and other benzothiadiazole derivatives are often classified as skin, eye, and respiratory irritants.[6] Therefore, the foundational principle governing our handling and disposal of this compound must be the precautionary principle . All laboratory personnel should treat this and any other chemical with unknown comprehensive hazard data as potentially hazardous.[3]
Key Safety Information Summary
| Parameter | Guideline | Rationale & Citations |
| Chemical Name | 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole | N/A |
| CAS Number | 1313876-00-4 | [4] |
| Primary Hazard Class | Treat as Hazardous Waste (Halogenated Organic) | Lack of comprehensive toxicological data necessitates a conservative approach. Brominated compounds require specific disposal routes.[7][8] |
| Personal Protective Equipment (PPE) | Nitrile gloves, safety goggles, lab coat | Standard PPE for handling organic chemicals to prevent skin and eye contact.[5][8] |
| Handling Location | Certified Chemical Fume Hood | To prevent inhalation of any potential dusts or vapors.[4][8] |
| Waste Category | Halogenated Organic Waste | Segregation is critical for proper incineration and to prevent the formation of hazardous byproducts.[8][9] |
| Disposal Route | Licensed Hazardous Waste Disposal Company via Institutional EHS | Ensures compliance with federal, state, and local regulations.[1][4] |
Step-by-Step Disposal Protocol: A Self-Validating System
This protocol is designed to ensure that every step is verifiable and inherently safe. The ultimate authority for waste disposal is your institution's Environmental Health and Safety (EHS) department. Always consult their specific guidelines.[1]
Step 1: Waste Segregation at the Point of Generation
The Causality: This is the most critical step. Halogenated organic compounds, like this dibrominated molecule, must not be mixed with non-halogenated organic waste.[8] The reason is rooted in their disposal chemistry: incineration of mixed waste can lead to the formation of highly corrosive hydrobromic acid (HBr) and other hazardous byproducts if the disposal facility is not equipped to handle halogenated streams.
Procedure:
-
Designate a specific waste container exclusively for "Halogenated Organic Waste."
-
This applies to the pure compound, any solutions containing it, and the solvent used for rinsing contaminated glassware.
Step 2: Proper Waste Containerization
The Causality: The integrity of the waste container is paramount to prevent leaks and environmental contamination during storage and transport.[2][10]
Procedure:
-
Select a container made of a chemically resistant material (e.g., borosilicate glass or high-density polyethylene) with a tight-fitting screw cap.[2][10]
-
Ensure the container is clean and dry before the first addition of waste.
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
Step 3: Meticulous Labeling
The Causality: Accurate labeling is a regulatory requirement and essential for the safety of everyone who will handle the container.[1] It communicates the contents and associated hazards, ensuring it is managed correctly throughout the disposal chain.
Procedure:
-
Obtain a "Hazardous Waste" label from your EHS department.
-
Fill it out completely and legibly before adding any waste.
-
List all contents, including solvents. Write out the full chemical name: "4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole ." Avoid abbreviations.
-
Clearly mark the label with the "Halogenated Organic Waste" designation.
Step 4: Storage in a Satellite Accumulation Area (SAA)
The Causality: An SAA is a designated and controlled location that minimizes the risk of spills and exposure while waste is being collected.[1][10]
Procedure:
-
Store the labeled waste container in your lab's designated SAA, which must be at or near the point of waste generation.[1]
-
Keep the container securely capped at all times, except when adding waste.[1]
-
Ensure secondary containment (e.g., a spill tray) is used to capture any potential leaks.[2]
Step 5: Managing Contaminated Labware and Empty Containers
The Causality: Items that have come into contact with the chemical are also considered hazardous waste. Empty containers must be decontaminated to ensure they do not pose a residual hazard.[3]
Procedure for Contaminated Solids:
-
Gloves, weighing paper, pipette tips, and other contaminated disposable items should be collected in a separate, clearly labeled bag or container for "Solid Hazardous Waste."
Procedure for Empty Reagent Bottles:
-
Triple rinse the empty container with a small amount of a suitable solvent (e.g., toluene, chloroform).[3]
-
Crucially, collect all three rinsates and add them to your liquid "Halogenated Organic Waste" container. This rinsate is hazardous.[3]
-
After triple rinsing, deface or remove the original product label.[3]
-
The decontaminated container can now typically be disposed of as regular laboratory glass waste. Consult your EHS for confirmation.
Step 6: Final Disposal via Institutional EHS
The Causality: Final treatment and disposal of hazardous waste must be performed by a licensed and regulated facility. Your institution's EHS department is the sole entity authorized to manage this process.
Procedure:
-
Once your waste container is full (or when your experiment is complete), contact your EHS department to schedule a waste pickup.[1]
-
Do not attempt to dispose of the chemical waste through any other means. Pouring organic chemicals down the drain is a serious violation of environmental regulations and can damage plumbing and wastewater treatment systems.[8][12]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole and associated waste.
Caption: Disposal decision workflow for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole.
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Navigating the Safe Handling of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c]thiadiazole: A Comprehensive Guide
Navigating the Safe Handling of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole. As Senior Application Scientists, we synthesize technical data with practical, field-proven insights to ensure your safety and the integrity of your research. While a Safety Data Sheet (SDS) for this specific compound may classify it as not hazardous under REGULATION (EC) No 1272/2008, a cautious and informed approach is paramount due to the chemical's structural motifs.
The Precautionary Principle in Chemical Handling
The principle of "As Low As Reasonably Practicable" (ALARP) should always be applied when handling any chemical, even those with a non-hazardous classification. The presence of a brominated benzothiadiazole core in 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole warrants a higher level of precaution. Analogous compounds, such as 4,7-dibromo-5,6-dinitrobenzo[c][1][2][3]thiadiazole, are known to cause skin, eye, and respiratory irritation.[4] Therefore, the following recommendations are based on a comprehensive risk assessment that considers the potential hazards associated with the compound's chemical class.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is critical to minimize exposure. The following table summarizes the recommended PPE for handling 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole.
| PPE Component | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene gloves | These materials offer good resistance to a wide range of organic chemicals. Always inspect gloves for any signs of degradation or perforation before use. For prolonged or immersive contact, consult a glove compatibility chart from the manufacturer.[3][5] |
| Eye Protection | Safety glasses with side shields or safety goggles | Protects against accidental splashes of the compound or solvents. |
| Body Protection | A standard laboratory coat | Provides a removable barrier to protect skin and personal clothing from contamination. |
| Respiratory Protection | Not generally required if handled in a certified chemical fume hood | If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Operational Plan: A Step-by-Step Guide to Safe Handling
Adherence to a strict operational plan minimizes the risk of exposure and ensures a safe laboratory environment.
Engineering Controls
-
Chemical Fume Hood: All handling of 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole, including weighing, transferring, and preparing solutions, should be conducted in a certified chemical fume hood to minimize inhalation exposure.[6]
Safe Handling Practices
-
Preparation: Before handling the compound, ensure that all necessary PPE is donned correctly. Prepare your workspace by covering the surface with absorbent bench paper.
-
Weighing and Transferring: Use a spatula to handle the solid compound. Avoid creating dust. If the compound is a fine powder, consider using a containment system such as a glove bag for weighing.
-
Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.
-
Post-Handling: After handling the compound, remove gloves using the proper technique to avoid contaminating your skin. Wash your hands thoroughly with soap and water.[6]
Emergency Procedures
-
Spills: In the event of a spill, evacuate the immediate area and alert your supervisor. For a small spill, if you are trained and have the appropriate spill kit, you can clean it up. Use an inert absorbent material to contain the spill. Place the absorbed material in a sealed container for proper disposal. Do not use combustible materials like paper towels to clean up spills of organic compounds.
-
First Aid:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water. Remove contaminated clothing.[4]
-
Eye Contact: Flush the eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[4]
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[4]
-
Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]
-
Disposal Plan: Responsible Management of Chemical Waste
Proper disposal of chemical waste is crucial for environmental protection and laboratory safety. Waste containing 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole should be treated as halogenated organic waste .[7]
Waste Segregation and Collection
-
Solid Waste: Collect any solid waste, including contaminated consumables (e.g., weighing paper, gloves, bench paper), in a designated, labeled, and sealed container for halogenated solid waste.
-
Liquid Waste: Collect all liquid waste containing the compound in a clearly labeled, sealed container specifically for halogenated organic liquid waste.[2][8][9] Do not mix with non-halogenated waste streams.[9]
The following diagram illustrates the decision-making process for waste disposal.
Caption: Waste Disposal Workflow for 4,7-Dibromo-5,6-bis(dodecyloxy)benzo[c][1][2][3]thiadiazole.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
